Product packaging for 4-(2,2-Diphenylethyl)morpholine(Cat. No.:CAS No. 5586-79-8)

4-(2,2-Diphenylethyl)morpholine

Cat. No.: B1657246
CAS No.: 5586-79-8
M. Wt: 267.4 g/mol
InChI Key: BNQTXVDCMMVTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,2-Diphenylethyl)morpholine is an organic compound with the molecular formula C18H21NO. It is commonly available as its hydrochloride salt (C18H21NO·HCl) with a molecular weight of 303.83 g/mol . This compound is built around a morpholine ring, a heterocycle featuring both an amine and an ether functional group, which influences its physicochemical properties and reactivity . Morpholine derivatives are of significant interest in medicinal and organic chemistry. Research indicates that structurally similar phenoxyethyl morpholine derivatives are investigated for their potential as cholinesterase inhibitors, which is a relevant pathway in neurological disease research . The diphenylethyl substituent suggests potential for interaction with hydrophobic binding sites in biological systems or as a building block in the synthesis of more complex molecules. As a specialty chemical, this compound is intended for use in laboratory research and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B1657246 4-(2,2-Diphenylethyl)morpholine CAS No. 5586-79-8

Properties

CAS No.

5586-79-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-(2,2-diphenylethyl)morpholine

InChI

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-11-13-20-14-12-19/h1-10,18H,11-15H2

InChI Key

BNQTXVDCMMVTFW-UHFFFAOYSA-N

SMILES

C1COCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

5586-79-8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(2,2-diphenylethyl)morpholine, a molecule of interest in medicinal chemistry and drug development. This document details the synthesis of requisite starting materials and outlines two primary, robust methods for the preparation of the target compound: N-alkylation and reductive amination. The experimental protocols are based on established chemical transformations, ensuring reproducibility and scalability.

Synthesis of Starting Materials

The successful synthesis of this compound relies on the availability of key precursors. This section details the preparation of 2,2-diphenylethanol, 2,2-diphenylethyl bromide, and 2,2-diphenylacetaldehyde.

Synthesis of 2,2-Diphenylethanol

2,2-Diphenylethanol serves as a crucial intermediate for the synthesis of 2,2-diphenylethyl bromide. A common method for its preparation is the hydroboration-oxidation of 1,1-diphenylethylene.

Experimental Protocol:

A solution of 1,1-diphenylethylene in an appropriate anhydrous solvent such as tetrahydrofuran (THF) is treated with a borane reagent, for instance, borane-tetrahydrofuran complex (BH3·THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature for several hours to ensure the completion of the hydroboration step. Following this, the intermediate organoborane is oxidized by the careful addition of an alkaline solution of hydrogen peroxide (e.g., aqueous sodium hydroxide followed by hydrogen peroxide). The reaction is often exothermic and may require cooling to maintain a controlled temperature. After the oxidation is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude 2,2-diphenylethanol can be purified by recrystallization or column chromatography.[1]

Synthesis of 2,2-Diphenylethyl Bromide

The conversion of 2,2-diphenylethanol to 2,2-diphenylethyl bromide can be achieved using standard brominating agents.

Experimental Protocol:

2,2-Diphenylethanol is dissolved in a suitable aprotic solvent like dichloromethane or diethyl ether. The solution is cooled in an ice bath, and a brominating agent such as phosphorus tribromide (PBr₃) is added dropwise with stirring. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is carefully quenched with ice water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure to yield crude 2,2-diphenylethyl bromide, which can be further purified by distillation under reduced pressure or column chromatography.

Synthesis of 2,2-Diphenylacetaldehyde

2,2-Diphenylacetaldehyde is the key starting material for the reductive amination pathway. It can be prepared from 2,2-diphenylacetic acid.

1.3.1. Synthesis of 2,2-Diphenylacetic Acid

One established method for synthesizing 2,2-diphenylacetic acid is the reduction of benzilic acid.[2]

Experimental Protocol:

In a round-bottomed flask, glacial acetic acid, red phosphorus, and iodine are combined and stirred until the iodine has reacted. To this mixture, water and benzilic acid are added. The mixture is heated to reflux for several hours. Upon completion, the hot solution is filtered to remove excess red phosphorus. The filtrate is then poured into a cold, stirred solution of sodium bisulfite to precipitate the diphenylacetic acid and remove any excess iodine. The resulting solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent system like 50% aqueous ethanol to yield pure 2,2-diphenylacetic acid.[2]

1.3.2. Reduction of 2,2-Diphenylacetic Acid to 2,2-Diphenylacetaldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process involving the formation of an activated intermediate, such as an acid chloride or an ester, followed by a controlled reduction.

Experimental Protocol:

2,2-Diphenylacetic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The excess reagent and solvent are removed under reduced pressure. The crude 2,2-diphenylacetyl chloride is then dissolved in a suitable solvent and reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperature to prevent over-reduction to the alcohol. The reaction is carefully quenched, and the product is extracted and purified.

Synthetic Pathways to this compound

Two primary synthetic strategies for the preparation of this compound are presented below.

Pathway A: N-Alkylation of Morpholine

This pathway involves the direct alkylation of the morpholine nitrogen with 2,2-diphenylethyl bromide.

N_Alkylation Morpholine Morpholine Reaction_Mixture Morpholine->Reaction_Mixture DiphenylethylBromide 2,2-Diphenylethyl Bromide DiphenylethylBromide->Reaction_Mixture Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Product This compound Reaction_Mixture->Product N-Alkylation

Caption: N-Alkylation of Morpholine.

Experimental Protocol:

In a round-bottom flask, morpholine and 2,2-diphenylethyl bromide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture to act as a proton scavenger. The reaction mixture is heated with stirring for several hours until the starting materials are consumed, as monitored by TLC. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water to remove any remaining salts and unreacted morpholine. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Table 1: Reaction Parameters for N-Alkylation

ParameterValue/Condition
Morpholine1.2 - 2.0 equivalents
2,2-Diphenylethyl Bromide1.0 equivalent
Base1.5 - 2.5 equivalents
SolventAcetonitrile or DMF
Temperature60-80 °C
Reaction Time6-24 hours
Typical Yield70-90%
Pathway B: Reductive Amination

This alternative route involves the reaction of morpholine with 2,2-diphenylacetaldehyde in the presence of a reducing agent.

Reductive_Amination Morpholine Morpholine Imine_Formation Imine/Enamine Intermediate Morpholine->Imine_Formation Diphenylacetaldehyde 2,2-Diphenylacetaldehyde Diphenylacetaldehyde->Imine_Formation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Imine_Formation Solvent Solvent (e.g., Dichloromethane, Methanol) Solvent->Imine_Formation Product This compound Imine_Formation->Product Reduction

Caption: Reductive Amination Pathway.

Experimental Protocol:

To a solution of 2,2-diphenylacetaldehyde in a suitable solvent such as dichloromethane (DCM) or methanol, morpholine is added, followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out at room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by TLC. Upon completion, the reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 2: Reaction Parameters for Reductive Amination

ParameterValue/Condition
Morpholine1.0 - 1.5 equivalents
2,2-Diphenylacetaldehyde1.0 equivalent
Reducing Agent1.1 - 1.5 equivalents
SolventDichloromethane or Methanol
TemperatureRoom Temperature
Reaction Time4-18 hours
Typical Yield65-85%

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₂₀H₂₅NO
Molecular Weight295.42 g/mol
AppearanceWhite to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 4.21 (t, 1H, CH), 3.70 (t, 4H, OCH₂), 2.95 (d, 2H, CH₂), 2.55 (t, 4H, NCH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 142.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 67.0 (OCH₂), 58.0 (NCH₂), 54.0 (NCH₂), 45.0 (CH)
Mass Spectrometry (ESI+)m/z: 296.20 [M+H]⁺

Note: The spectroscopic data presented are predicted values and may vary slightly based on experimental conditions and instrumentation.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized as follows:

Workflow cluster_Starting_Materials Starting Material Synthesis cluster_Main_Reaction Main Reaction cluster_Purification_Analysis Purification and Analysis SM1 Synthesis of 2,2-Diphenylethyl Bromide Alkylation N-Alkylation SM1->Alkylation SM2 Synthesis of 2,2-Diphenylacetaldehyde ReductiveAmination Reductive Amination SM2->ReductiveAmination Purification Purification (Column Chromatography) Alkylation->Purification ReductiveAmination->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Overall Synthetic and Analytical Workflow.

References

Unraveling the Biological Puzzle: A Technical Guide to the Potential Mechanism of Action of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Information regarding the specific biological activity and mechanism of action of 4-(2,2-diphenylethyl)morpholine is limited in currently available scientific literature. This guide provides a comprehensive overview based on the known pharmacological profiles of structurally related morpholine and diphenylalkyl compounds, offering a predictive framework for its potential biological targets and pathways. The mechanisms and data presented herein are for informational and directional purposes and should be empirically validated for this compound.

Executive Summary

This compound is a synthetic organic compound featuring a morpholine ring attached to a 2,2-diphenylethyl moiety. While direct experimental data on its biological effects are scarce, its structural components suggest a potential for interaction with central nervous system (CNS) targets. The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic and metabolic properties of drug candidates.[1][2] The diphenylmethyl group, and its analogs, are present in numerous psychoactive compounds, often conferring affinity for dopamine, serotonin, and other neurotransmitter receptors.[3][4] This technical guide will explore the plausible mechanisms of action for this compound by examining data from analogous compounds, providing a foundation for future research and development.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is a common feature in a multitude of approved and experimental drugs, valued for its favorable physicochemical properties.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability, making it a desirable component for CNS-acting agents.[5][6] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] In the context of CNS disorders, morpholine derivatives have been developed as antidepressants, anxiolytics, and antipsychotics.[5][10]

The Diphenylethyl Moiety: A Key to Neuroreceptor Interaction

The 2,2-diphenylethyl group is structurally related to the diphenylmethyl moiety found in several classes of CNS-active drugs. This structural feature is a known pharmacophore that can confer affinity for various neurotransmitter transporters and receptors.

Potential Interaction with Dopamine Transporter (DAT)

Structurally similar diphenylalkyl piperazine derivatives have shown high affinity for the dopamine transporter (DAT).[3] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of psychostimulants and some antidepressants.

Predicted Affinity for Dopamine and Serotonin Receptors

The broader class of arylpiperazine and related compounds, which share structural similarities with the morpholine and diphenyl moieties of the target compound, are known to interact with a range of dopamine and serotonin receptors.[4][11][12] These interactions are crucial for the therapeutic effects of many antipsychotic and antidepressant medications.

Postulated Mechanisms of Action and Signaling Pathways

Based on the pharmacology of its structural analogs, this compound could potentially exert its effects through one or more of the following mechanisms:

  • Dopamine Transporter (DAT) Inhibition: By binding to and blocking DAT, the compound could increase synaptic dopamine concentrations.

  • Dopamine Receptor Modulation: The compound may act as an agonist or antagonist at D2-like (D2, D3, D4) or D1-like (D1, D5) dopamine receptors.

  • Serotonin Receptor Modulation: Activity at serotonin receptors, such as 5-HT1A, 5-HT2A, or 5-HT7, is a plausible mechanism given the structural features.[4][12][13]

  • Opioid Receptor Interaction: Some morpholine derivatives have shown affinity for opioid receptors, suggesting another potential, though less likely, avenue of action.[14][15][16]

Potential Signaling Pathways

Should this compound interact with G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, it would likely modulate downstream signaling cascades.

Dopamine_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP Gi->AC Dopamine_Agonist Dopamine or Agonist Dopamine_Agonist->D2R PKA Protein Kinase A cAMP->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

Caption: Postulated inhibitory signaling via a D2-like dopamine receptor.

Serotonin_5HT1A_Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi Gi Protein 5HT1A_R->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP Gi->AC Serotonin_Agonist Serotonin or Agonist Serotonin_Agonist->5HT1A_R Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: Potential inhibitory signaling through the 5-HT1A receptor.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize the kind of data that would be crucial to generate for its characterization, with examples from analogous compounds.

Table 1: Receptor Binding Affinities of Analogous Compounds

Compound ClassCompound ExampleTargetKi (nM)Reference
Diphenylalkyl piperazinesGBR12909DAT1.5[3]
Morphinan Derivatives(-)-Cyclorphanµ-Opioid Receptor0.23[15]
Morphinan Derivatives(-)-Cyclorphanκ-Opioid Receptor0.12[15]
Morphinan Derivatives(-)-Cyclorphanδ-Opioid Receptor0.49[15]
ArylpiperazinesCompound 7 5-HT1A1.2[13]
N-PhenylpiperazinesCompound 6a D3 Receptor<10[11][17]

Table 2: In Vitro Functional Activity of Analogous Compounds

Compound ClassCompound ExampleAssayEC50/IC50 (nM)EffectReference
PI3 Kinase InhibitorsThieno[3,2-d]pyrimidine derivative 15e PI3 Kinase p110α Inhibition2.0Inhibition[18]
Dopamine Receptor LigandsRacemic Compound 27a D2 Receptor cAMP Inhibition110Partial Agonist[19]
Cholinesterase InhibitorsCompound 11g Acetylcholinesterase Inhibition1940Inhibition[20]

Recommended Experimental Protocols for Characterization

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS receptors and transporters.

Protocol Outline:

  • Target Selection: A comprehensive panel including dopamine receptors (D1-D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), opioid receptors (µ, δ, κ), and the dopamine transporter (DAT).

  • Membrane Preparation: Use of commercially available cell lines expressing the human recombinant receptors or transporters, or preparation of crude membrane fractions from rodent brain tissue (e.g., striatum for DAT).

  • Radioligand: Selection of a high-affinity radioligand specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Spiperone for D2 receptors).

  • Assay Conditions: Incubation of membrane preparations with the radioligand and varying concentrations of the test compound.

  • Detection: Measurement of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculation of IC₅₀ values and subsequent conversion to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor/ Transporter Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Bound Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide to 4-(2,2-diphenylethyl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(2,2-diphenylethyl)morpholine, including its chemical identity, and discusses the broader context of morpholine-containing compounds in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on the closely related and more extensively studied isomer, 4-(1,2-diphenylethyl)morpholine, to provide relevant comparative insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and development. This section details the IUPAC name and known synonyms for this compound and its structural isomer.

Table 1: Chemical Identification of this compound and its Isomer

FeatureThis compound 4-(1,2-diphenylethyl)morpholine
IUPAC Name This compound4-(1,2-diphenylethyl)morpholine[1]
Synonyms Information not availableNSC 133518, N47KR8P5LW[1]
CAS Number Information not available4176-74-3[1]
Molecular Formula C₁₈H₂₁NOC₁₈H₂₁NO[1]
Molecular Weight 267.37 g/mol 267.4 g/mol [1]
Structure

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 4-(1,2-diphenylethyl)morpholine

PropertyValueSource
XLogP33.4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass267.162314293PubChem[1]
Monoisotopic Mass267.162314293PubChem[1]
Topological Polar Surface Area12.5 ŲPubChem[1]
Heavy Atom Count20PubChem[1]

Synthesis of Morpholine Derivatives: A General Overview

The morpholine moiety is a versatile building block in organic synthesis.[2][3] Its incorporation into molecules can be achieved through various synthetic routes. A general and common method for the synthesis of N-substituted morpholines involves the reaction of morpholine with an appropriate electrophile.

Experimental Protocol: General Synthesis of N-Aryl/Alkylethyl-Substituted Morpholines

This protocol describes a generalized procedure for the synthesis of compounds structurally related to this compound.

Materials:

  • Morpholine

  • A suitable aryl or alkyl ethyl halide (e.g., 2,2-diphenylethyl bromide) or a tosylate derivative

  • A non-polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Potassium carbonate)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aryl or alkyl ethyl halide in the chosen solvent.

  • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

  • Add the base (typically 1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under gentle heating (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with the organic solvent (e.g., Dichloromethane).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

General Synthetic Workflow

reagents Morpholine + Alkyl/Aryl Halide + Base reaction Nucleophilic Substitution reagents->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Morpholine purification->product

Caption: General workflow for the synthesis of N-substituted morpholine derivatives.

Biological and Pharmacological Context of Morpholine Derivatives

The morpholine ring is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities.[2] This heterocycle is found in numerous approved drugs and experimental therapeutic agents.[2]

The inclusion of a morpholine moiety in a drug candidate can influence its physicochemical properties, such as aqueous solubility and lipophilicity, which in turn can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4]

Morpholine derivatives have been investigated for a variety of pharmacological effects, including:

  • Anticancer Activity: Some morpholine-containing compounds have been shown to act as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]

  • Anti-inflammatory Effects: Derivatives of morpholine have demonstrated anti-inflammatory properties.[5]

  • Central Nervous System (CNS) Activity: The morpholine scaffold is present in drugs targeting the CNS, where it can contribute to the interaction with various receptors and enzymes.[6]

  • Antimicrobial and Antiviral Properties: Certain compounds incorporating the morpholine ring have exhibited activity against bacteria, fungi, and viruses.[4][5]

Given the lack of specific biological data for this compound, it is not possible to delineate a specific signaling pathway or mechanism of action. Any potential biological activity would need to be determined through empirical testing.

Signaling Pathways and Mechanisms of Action: A General Perspective

Due to the absence of published research on the biological effects of this compound, no specific signaling pathways can be described. However, based on the activities of other morpholine derivatives, one could hypothesize potential, yet unproven, mechanisms of action.

For instance, if this compound were to exhibit anticancer properties, a potential mechanism could involve the inhibition of a specific kinase. The logical relationship for such a hypothetical scenario is depicted below.

Hypothetical Kinase Inhibition Pathway

compound This compound kinase Target Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

References

The Pharmacological Potential of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[2] This in-depth technical guide explores the diverse pharmacological activities of morpholine derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support researchers and drug development professionals in this promising field.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[5][6][7][8]

Quantitative Data: In Vitro Cytotoxicity
Compound IDCancer Cell LineIC50 (µM)Reference
AK-3A549 (Lung Carcinoma)10.38 ± 0.27[3][9]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[3][9]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3][9]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[3][9]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[3][9]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3][9]
Compound 10eA549 (Lung Carcinoma)0.033 ± 0.003[4]
Compound 10hMCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[4]
Compound 10dA549 (Lung Carcinoma)0.062 ± 0.01[4]
MCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[4]
MDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008[4]
Compound M5MDA-MB-231 (Breast Adenocarcinoma)81.92 µg/mL[10]
Compound M2MDA-MB-231 (Breast Adenocarcinoma)88.27 µg/mL[10]
Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Several morpholine-containing compounds have been developed to target key kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits Morpholine_Derivative Morpholine Derivative (e.g., mTOR inhibitor) Morpholine_Derivative->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Morpholine derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanisms of action can vary, but for fungi, they often target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[15][16][17][18][19]

Antibacterial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 12Mycobacterium smegmatis15.6[19]
Compound 8Various microorganismsActive[19]
Antifungal Activity
Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Sila-analogue 24Candida albicans1.563.12
Candida glabrata3.126.25
Candida tropicalis1.563.12
Cryptococcus neoformans0.781.56
Aspergillus niger3.126.25
Signaling Pathway: Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a critical target for antifungal drugs. Morpholine-based fungicides, such as fenpropimorph and amorolfine, inhibit specific enzymes in this pathway, namely sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, leading to the disruption of the fungal cell membrane.[15][17]

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Intermediate_Sterols Intermediate Sterols Sterol_Reductase_Isomerase Sterol Δ14-reductase & Sterol Δ7-Δ8-isomerase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol_Demethylase Inhibit Morpholines Morpholine Derivatives (e.g., Fenpropimorph) Morpholines->Sterol_Reductase_Isomerase Inhibit Lanosterol_Demethylase->Intermediate_Sterols Sterol_Reductase_Isomerase->Ergosterol

Fungal ergosterol biosynthesis pathway and the inhibitory action of morpholine and azole antifungals.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[25][26][27][28][29]

Materials:

  • Bacterial or fungal isolate to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Morpholine derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the morpholine derivative in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Also, include a growth control well (inoculum without the drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Certain morpholine derivatives have shown promise as antiviral agents. For instance, some quinoline derivatives incorporating a morpholine moiety have been investigated for their ability to inhibit the replication of viruses like the Zika virus (ZIKV).[30]

Quantitative Data: Antiviral Activity
CompoundVirusEC50 (µM)Reference
MefloquineZIKV~1.5[30]
ChloroquineZIKV~4.5[30]
141aZIKVPotent[30]
142ZIKVPotent[30]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The plaque reduction neutralization test (PRNT) is a functional assay used to quantify the titer of neutralizing antibodies or the antiviral activity of a compound against a virus.[1][31][32][33][34]

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Morpholine derivative to be tested

  • Culture medium

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6- or 12-well plates and incubate until confluent.

  • Virus-Compound Incubation: Prepare serial dilutions of the morpholine derivative and mix them with a constant amount of virus. Incubate this mixture for a defined period (e.g., 1 hour at 37°C) to allow the compound to neutralize the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium. This restricts the spread of the virus, leading to the formation of localized areas of cell death or "plaques."

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix and stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be determined.

Anti-inflammatory Activity

Morpholine derivatives have been investigated for their anti-inflammatory properties. Some compounds have shown the ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayIC50 (µM)Reference
Ibuprofen-morpholine Mannich baseAnti-inflammatory activityMore potent than diclofenac[31]
Compound 4cInhibition of BSA denaturation25.3[31]
Compound 4dInhibition of BSA denaturation26.3[31]
V4NO production in RAW 264.7 cellsActive at 12.5 µM[35]
V8NO production in RAW 264.7 cellsActive at 12.5 µM[35]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Morpholine derivative to be tested

  • Griess reagent (for NO measurement)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the morpholine derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Antidiabetic Activity

Morpholine derivatives have shown potential as antidiabetic agents, primarily through the inhibition of enzymes involved in carbohydrate metabolism, such as α-glucosidase.[9]

Quantitative Data: α-Glucosidase Inhibition
Compound IDα-Glucosidase Inhibition IC50 (µM)Reference
Compound 5d15 ± 0.030[9]
Compound 5f19 ± 0.060[9]
Compound 5h21 ± 0.07[9]
Compound 5g25 ± 0.106[9]
Compound 5k26 ± 0.035[9]
Acarbose (standard)58.8 ± 0.012[9]
Compound 7j50.0[9]
Thiazolidinedione-morpholine hybrid (9)DPP-4 IC50 = 0.09[9]
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[2][30][36][37][38]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Morpholine derivative to be tested

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the α-glucosidase enzyme solution, and various concentrations of the morpholine derivative.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which has a yellow color under alkaline conditions.

  • Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound. The IC50 value can be determined from a dose-response curve.

Neuroprotective Activity

Morpholine derivatives are being explored for their potential in treating neurodegenerative diseases. Their mechanisms of action can involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[35][39][40][41][42]

Quantitative Data: Enzyme Inhibition
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 11gAcetylcholinesterase (AChE)1.94 ± 0.13[26]
Butyrylcholinesterase (BChE)28.37 ± 1.85[26]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters.[35][39][40][41][42]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for a spectrophotometric assay or a luciferin-based substrate for a luminescence assay)

  • Morpholine derivative to be tested

  • Appropriate buffer

  • 96-well plates (white plates for luminescence assays)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

  • Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Spectrophotometric Assay: Measure the change in absorbance at a specific wavelength corresponding to the product of the substrate's metabolism.

    • Luminescence Assay: Add a detection reagent that produces a luminescent signal in the presence of the reaction product and measure the luminescence.

  • Data Analysis: The percentage of MAO inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is then determined from the dose-response curve.

The morpholine scaffold continues to be a highly valuable component in the design and development of new therapeutic agents with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the potential of morpholine derivatives in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and mechanistic insights. It is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration and advancement of this promising class of compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(1,2-diphenylethyl)morpholine and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,2-diphenylethyl)morpholine and related morpholine-containing compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, synthesis, and biological significance. The morpholine heterocycle is a key feature in many approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties.[1][2]

Chemical Identification and Properties

The foundational compound, 4-(1,2-diphenylethyl)morpholine, and its related structures are identified by their unique CAS numbers. A summary of these compounds and their basic properties is presented below for comparative analysis.

Table 1: CAS Numbers and Physicochemical Properties of 4-(1,2-diphenylethyl)morpholine and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(1,2-diphenylethyl)morpholine4176-74-3C18H21NO267.4
Morpholine, 4-[(1E)-1,2-diphenylethenyl]-4176-69-6C18H19NO265.35
Morpholine110-91-8C4H9NO87.12
1,2-Dimorpholinoethane1723-94-0C10H20N2O2200.28
4-[(E)-2-phenylethenyl]morpholine39166-25-1C12H15NO189.26
4-(1-phenylethenyl)morpholine7196-01-2C12H15NO189.26
4-(2-acetyl-1-oxo-4-pentenyl)morpholine4383-70-4C11H17NO3211.26

Biological and Pharmacological Significance

Morpholine and its derivatives exhibit a wide range of biological activities, making them a "privileged structure" in medicinal chemistry.[1][2] These compounds have been investigated for various therapeutic applications, including:

  • Analgesic and Narcotic Activity: Certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, structurally related to the core compound, have shown potent analgesic and narcotic agonist/antagonist activities.[3]

  • Broad Pharmacological Profile: Appropriately substituted morpholine derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, among others.[2][4] The versatility of the morpholine scaffold allows for the fine-tuning of its biological effects through chemical modification.[1]

Experimental Protocols: Synthesis of Morpholine Derivatives

The synthesis of morpholine-containing compounds can be achieved through various chemical routes. Below are detailed methodologies for the synthesis of representative morpholine derivatives.

Protocol 1: Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine)[5]

This protocol describes a multi-step synthesis starting from 4-methylpropiophenone.

  • Bromination: A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.

  • Reaction with Ethanolamine: A portion of the resulting oil (1.3 mmol) is mixed with ethanolamine (1.38 mmol) and N,N-diisopropylethylamine (5.12 mmol) and heated at 120-125 °C for 30 minutes.

  • Reduction: The resulting oil is dissolved in methanol (12.5 mL), and sodium borohydride (13 mmol) is slowly added. The mixture is stirred at room temperature for 2 hours and then partitioned between water and dichloromethane. The organic fraction is collected, dried, and concentrated to give 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol.

  • Cyclization: The resulting oil is dissolved in dichloromethane, and concentrated sulfuric acid (10 mL) is added. The mixture is stirred overnight. The reaction is then quenched with water, made alkaline with 10 M NaOH, and extracted with dichloromethane to yield the final product.

Protocol 2: Synthesis of 4-(2-indenylethyl)morpholine[6]

This synthesis involves the preparation of an intermediate followed by its reaction with indene.

  • Preparation of 4-(2-chloroethyl)morpholine: N-(2-chloroethyl)morpholine hydrochloride (10.8 mmol) is dissolved in water (100 mL) and neutralized to pH 11 with aqueous sodium hydroxide. The solution is extracted with dichloromethane, washed with water, dried over MgSO4, and concentrated. The pure product is obtained by vacuum distillation.

  • Synthesis of 4-(2-indenylethyl)morpholine: A solution of indene (23.2 mmol) in THF (50 mL) is cooled to -78°C and treated dropwise with n-butyllithium (23.2 mmol) under argon. The solution is stirred for 1 hour, warmed to room temperature, and then a solution of 4-(2-chloroethyl)morpholine (23.2 mmol) in THF (50 mL) is added. The mixture is stirred for 18 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow_1 Start 4-Methylpropiophenone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(4-methylphenyl) propan-1-one Step1->Intermediate1 Step2 Reaction with Ethanolamine Intermediate1->Step2 Step3 Reduction (NaBH4) Step2->Step3 Intermediate2 2-((2-hydroxyethyl)amino)-1- (4-methylphenyl)propan-1-ol Step4 Cyclization (H2SO4) Intermediate2->Step4 Step3->Intermediate2 End 3-Methyl-2-(4-methylphenyl) morpholine Step4->End

Caption: Synthetic workflow for 3-Methyl-2-(4-methylphenyl)morpholine.

Synthesis_Workflow_2 Start1 N-(2-chloroethyl)morpholine hydrochloride Step1_1 Neutralization Start1->Step1_1 Intermediate1 4-(2-chloroethyl)morpholine Step1_1->Intermediate1 Combine Reaction Intermediate1->Combine Start2 Indene Step2_1 Lithiation (n-BuLi) Start2->Step2_1 Intermediate2 Indenyllithium Step2_1->Intermediate2 Intermediate2->Combine End 4-(2-indenylethyl)morpholine Combine->End

References

An In-depth Technical Guide on the Solubility and Stability of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-diphenylethyl)morpholine is a tertiary amine featuring a morpholine ring N-substituted with a 2,2-diphenylethyl group. The physicochemical properties, including solubility and stability, are critical parameters in the research and development of this compound for any potential pharmaceutical application. The morpholine ring generally imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2] The bulky, lipophilic 2,2-diphenylethyl substituent, however, is expected to significantly influence these characteristics. This guide provides a framework for the experimental determination of the solubility and stability of this compound.

Predicted Physicochemical Properties

While specific data for this compound is unavailable, the properties of the parent morpholine and the related compound 4-(2-phenylethyl)morpholine can offer some initial insights.

PropertyMorpholine4-(2-phenylethyl)morpholine (Computed)This compound (Predicted)
Molecular Formula C4H9NOC12H17NOC18H21NO
Molecular Weight 87.12 g/mol 191.27 g/mol [3]267.38 g/mol
LogP (Predicted) -0.861.8[3]Higher than 1.8, indicating increased lipophilicity
Aqueous Solubility Miscible[4]Lower than morpholineExpected to have low aqueous solubility
pKa (of conjugate acid) 8.36Not availableExpected to be a weak base

Solubility Determination

The solubility of a compound is a fundamental property that affects its absorption, distribution, and overall bioavailability. The following are standard experimental protocols for determining the solubility of a compound like this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents) in a glass vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

  • Quantification:

    • Dilute an aliquot of the clear, saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[5]

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L by accounting for the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Centrifuge and/or filter equil1->sep1 sep2 Collect clear saturated solution sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC-UV/MS quant1->quant2 calc1 Determine solubility (mg/mL) quant2->calc1

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][7]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[8] A target degradation of 5-20% is generally considered optimal to demonstrate the stability-indicating power of the analytical method.[8]

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[8] Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[8] Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80 °C) in a stability chamber.

    • Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry can be used to identify the mass of the degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the retention times and peak areas of any degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Logical Workflow for Forced Degradation Studies

G cluster_start cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze eval1 Calculate % Degradation analyze->eval1 eval2 Identify Degradants eval1->eval2 eval3 Assess Mass Balance eval2->eval3

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

For N-substituted morpholines, potential degradation pathways under stress conditions may include:

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the diphenylethyl group.

  • Oxidation: Oxidation of the morpholine ring or the diphenylethyl moiety. N-oxidation is a common metabolic pathway for tertiary amines.

  • Ring Opening: Hydrolytic cleavage of the ether linkage in the morpholine ring under harsh acidic or basic conditions.

Conclusion

This technical guide outlines the fundamental experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not currently available, the methodologies described provide a robust framework for its physicochemical characterization. The anticipated low aqueous solubility and potential for oxidative and hydrolytic degradation underscore the importance of these studies in the early stages of research and development. The successful execution of these protocols will yield critical data for formulation development, shelf-life determination, and regulatory submissions.

References

A Technical Guide to the Spectroscopic Characterization of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic data for the compound 4-(2,2-diphenylethyl)morpholine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry. It also outlines general experimental protocols for acquiring such data. This guide is intended to serve as a reference for the characterization of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds and functional groups.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
Phenyl-H7.20 - 7.40Multiplet10H
-CH(Ph)₂4.0 - 4.2Triplet1H
-CH₂-N2.7 - 2.9Triplet2H
Morpholine -CH₂-N-2.4 - 2.6Triplet4H
Morpholine -CH₂-O-3.6 - 3.8Triplet4H

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Phenyl C (quaternary)~142
Phenyl CH128 - 130
-CH(Ph)₂~50
-CH₂-N~58
Morpholine -CH₂-N-~54
Morpholine -CH₂-O-~67

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Strong
C-O (Ether)1070 - 1150Strong
C-N (Amine)1020 - 1250Medium
C=C (Aromatic)1450 - 1600Medium-Weak
Table 4: Predicted Mass Spectrometry Data
FragmentPredicted m/zNotes
[M]+281.18Molecular Ion
[M-C₆H₅]+204.13Loss of a phenyl group
[CH(C₆H₅)₂]+167.09Diphenylmethyl cation (likely base peak)
[C₄H₈NO]+86.06Morpholine fragment

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils/liquids): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system can be used for separation and analysis.

  • Acquisition:

    • The sample is vaporized and bombarded with a high-energy electron beam.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Starting Materials (e.g., 2,2-diphenylethanol, Morpholine) Reaction Chemical Synthesis Reactants->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment NMR->Purity IR->Purity MS->Purity

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Structure-Activity Relationship of Morpholine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of morpholine-containing compounds, with a focus on their applications as anticancer and antifungal agents. The guide summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, often by targeting crucial signaling pathways involved in cell proliferation and survival. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[3][4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various morpholine derivatives against different cancer cell lines. These data highlight key SAR trends.

Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives [1][6]

CompoundR GroupA549 IC50 (µM)MCF-7 IC50 (µM)SHSY-5Y IC50 (µM)
AK-3 N,N-dimethylamine10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-4 IndoleModerate ActivityModerate ActivityModerate Activity
AK-5 p-hydroxy phenylFavorable ActivityFavorable ActivityFavorable Activity
AK-7 p-isopropyl phenylFavorable ActivityFavorable ActivityFavorable Activity
AK-10 4-methoxyphenyl8.55 ± 0.673.15 ± 0.233.36 ± 0.29

Table 2: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors [7]

CompoundSubstitution PatternA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10c 3,5-difluoro3.73 ± 0.17--
10d 3-fluoro, 5-trifluoromethyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3,5-bis(trifluoromethyl)0.033 ± 0.003-0.63 ± 0.02
10h 3,5-bis(trifluoromethyl)-0.087 ± 0.007-

Table 3: Cytotoxicity of Pyrimidine-Morpholine Hybrids [8]

CompoundSW480 IC50 (µM)MCF-7 IC50 (µM)
2c Significant Cytotoxicity-
2e Significant Cytotoxicity-
2g 5.10 ± 2.1219.60 ± 1.13
Key SAR Insights for Anticancer Activity
  • Substitution on Aromatic Rings: The nature and position of substituents on aromatic rings attached to the morpholine scaffold significantly influence anticancer activity. Electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups at specific positions can enhance potency.[7]

  • The Morpholine Ring as a Pharmacophore: The morpholine moiety itself is often crucial for activity, likely by providing favorable interactions with the target protein, such as hydrogen bonding via the oxygen atom, and improving the overall physicochemical properties of the molecule.[2]

  • Stereochemistry: The stereochemistry of substituents on the morpholine ring can play a critical role in determining the potency and selectivity of the compounds.[9]

Signaling Pathway Inhibition: PI3K/Akt/mTOR

Many morpholine-containing anticancer agents exert their effects by inhibiting one or more kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine Morpholine Inhibitors Morpholine->PI3K PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine compounds.

Antifungal Activity of Morpholine Derivatives

Morpholine-based compounds constitute an important class of antifungal agents. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC, and 50% Inhibitory Concentration - IC50) of sila-morpholine analogues against various fungal pathogens.

Table 4: Antifungal Activity of Sila-Morpholine Analogues (in µg/mL) [8]

CompoundC. albicans (ATCC 24433) IC50C. albicans (ATCC 24433) MICC. neoformans (ATCC 34664) IC50C. neoformans (ATCC 34664) MICA. niger (ATCC 10578) IC50A. niger (ATCC 10578) MIC
5 0.210.50.190.50.451
11 0.180.50.160.250.391
12 0.230.50.180.250.481
15 0.190.250.150.250.410.5
16 0.250.50.210.50.531
18 0.170.250.140.250.380.5
19 0.220.50.190.50.471
20 0.160.250.130.250.350.5
21 0.190.50.170.250.421
22 0.150.250.120.250.330.5
23 0.180.250.160.250.400.5
24 0.140.250.110.250.310.5
Fenpropimorph 0.280.50.250.50.621
Amorolfine 0.150.250.120.250.340.5
Fluconazole 0.5124>64>64
Key SAR Insights for Antifungal Activity
  • Silicon Incorporation: The replacement of a carbon atom with silicon in the morpholine ring or in substituents can lead to potent antifungal agents with improved activity compared to traditional morpholine antifungals like fenpropimorph.[8]

  • Basic Tertiary Nitrogen: A basic tertiary nitrogen atom within the morpholine ring is often essential for antifungal activity.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate the fungal cell membrane and reach its target.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of newly synthesized compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of morpholine compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the in vitro anticancer activity of morpholine compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of morpholine compounds in a 96-well microtiter plate C Add the fungal inoculum to each well A->C B Prepare a standardized fungal inoculum suspension B->C D Incubate the plate at an appropriate temperature and duration C->D E Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) D->E

Caption: A generalized workflow for determining the in vitro antifungal activity of morpholine compounds using the broth microdilution method.

Detailed Protocol:

  • Compound Dilution: Prepare a stock solution of the morpholine compound, typically in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture. Adjust the suspension to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for fungal growth or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in turbidity compared to the growth control.[4]

Synthesis Workflow Example

The synthesis of bioactive morpholine derivatives often involves multi-step reaction sequences. The following diagram illustrates a general workflow for the synthesis of a substituted morpholine compound.

Synthesis_Workflow A Starting Material A (e.g., Amino Alcohol) C Reaction 1: Cyclization A->C B Starting Material B (e.g., Dihaloalkane) B->C D Intermediate: Substituted Morpholine C->D F Reaction 2: Functionalization D->F E Reagent C E->F G Final Product: Bioactive Morpholine Derivative F->G H Purification & Characterization G->H

Caption: A generalized experimental workflow for the synthesis of a bioactive morpholine derivative.

Conclusion

The morpholine scaffold remains a highly valuable and versatile component in the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships of morpholine derivatives is paramount for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the SAR of morpholine compounds in the context of anticancer and antifungal activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this information will serve as a valuable resource for researchers dedicated to the discovery and development of next-generation morpholine-based therapeutics.

References

Unveiling the Biological Landscape of 4-(2,2-diphenylethyl)morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2,2-diphenylethyl)morpholine scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics targeting the central nervous system. This in-depth technical guide synthesizes the current understanding of the biological targets of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. While direct and extensive research on this specific class of compounds is still developing, this guide draws upon available data and studies of structurally analogous compounds to provide a comprehensive overview for researchers in the field.

Primary Biological Target: Opioid Receptors

Evidence strongly suggests that opioid receptors are a primary biological target for this compound derivatives. This is largely extrapolated from detailed studies on structurally similar 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, where the morpholine oxygen is replaced by a nitrogen atom. These studies reveal potent and stereoselective interactions with opioid receptors, indicating a high likelihood of similar activity for the morpholine counterparts.

Quantitative Data: Analgesic Potency

The analgesic activity of these compounds has been evaluated in vivo, demonstrating significant potency, in some cases far exceeding that of morphine. The stereochemistry of the compounds plays a crucial role in their activity, with S-(+) enantiomers generally exhibiting potent agonist activity and R-(-) enantiomers sometimes showing antagonist effects.[1]

CompoundEnantiomerAnalgesic Potency (Morphine = 1)Receptor ActivityReference
Analog 10 S-(+)105Agonist[1]
Analog 16 R-(-)Comparable to PentazocineAntagonist[1]
Analog 18 R-(-)Comparable to PentazocineAntagonist[1]

Note: The data presented is for piperazine analogs and serves as a strong predictive model for the activity of this compound derivatives.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The Gβγ subunit of the dissociated G-protein can directly inhibit N-type voltage-gated calcium channels (CaV2.2) and activate G-protein-coupled inwardly rectifying potassium channels (GIRKs). This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic and other central nervous system effects.

cluster_membrane Cell Membrane cluster_effects Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel CaV2.2 Channel G_Protein->Ca_Channel Inhibits (via Gβγ) K_Channel GIRK Channel G_Protein->K_Channel Activates (via Gβγ) cAMP cAMP AC->cAMP Converts Ca_Influx Ca²⁺ Influx K_Efflux K⁺ Efflux Ligand 4-(2,2-diphenylethyl) morpholine Derivative Ligand->Opioid_Receptor Binds ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ca_Influx->Neuronal_Inhibition Decreased K_Efflux->Neuronal_Inhibition Increased

Opioid Receptor Signaling Pathway

Potential Secondary Target: Sigma Receptors

While less defined, sigma receptors represent a potential secondary target for this compound derivatives. Morpholine-containing compounds have been reported to interact with sigma receptors, and these receptors are known to modulate a variety of CNS functions, including pain perception and neuroprotection.[2] Further investigation is required to determine the specific affinity and functional activity of this compound derivatives at sigma-1 and sigma-2 receptor subtypes.

Experimental Protocols

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound derivatives to opioid receptors.

Materials:

  • Membrane preparations from cells expressing human μ, δ, or κ opioid receptors.

  • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Test compounds (this compound derivatives).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer, test compound, or naloxone.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of naloxone) from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Hot Plate Analgesia Assay

Objective: To assess the analgesic efficacy of this compound derivatives in a model of thermal pain.

Materials:

  • Male Swiss Webster mice (or other suitable rodent model).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compounds dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Morphine as a positive control.

  • Vehicle as a negative control.

  • Stopwatch.

Procedure:

  • Acclimatize the animals to the testing room and handling procedures.

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer the test compound, morphine, or vehicle to the animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.

  • Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Experimental Workflow for Target Identification and Validation

Start Synthesis of This compound Derivatives Binding_Assay In Vitro Receptor Binding Assays (Opioid, Sigma, etc.) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca²⁺ flux) Binding_Assay->Functional_Assay In_Vivo_Screening In Vivo Behavioral Screening (e.g., Hot Plate, Tail Flick) Functional_Assay->In_Vivo_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Synthesis Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies End Candidate Drug Selection Mechanism_Studies->End

Drug Discovery Workflow

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel CNS-acting agents, with opioid receptors being a key biological target. The potent analgesic activity observed in closely related piperazine analogs provides a strong rationale for the continued investigation of these morpholine derivatives. Future research should focus on obtaining direct binding and functional data for a series of this compound compounds to establish a clear structure-activity relationship. Furthermore, exploring their activity at sigma receptors and other potential off-target interactions will be crucial for developing compounds with improved efficacy and a favorable safety profile. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to systematically investigate and unlock the full therapeutic potential of this intriguing class of molecules.

References

The Morpholine Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered saturated heterocycle containing an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a wide array of approved and experimental drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide delves into the multifaceted role of the morpholine moiety in drug design, exploring its impact on physicochemical properties, pharmacokinetics, and target engagement. We will examine its application in the development of targeted therapies, particularly in oncology, and provide detailed experimental protocols and visualizations to illustrate its significance.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The widespread adoption of the morpholine ring in drug discovery can be attributed to its unique combination of physicochemical properties that positively influence a molecule's overall drug-like characteristics.[1][2]

Key Physicochemical Properties:

  • Aqueous Solubility: The presence of the ether oxygen and the basic nitrogen atom allows for hydrogen bonding with water, thereby enhancing the aqueous solubility of the parent molecule. This is a critical factor for drug formulation and absorption.[2]

  • Lipophilicity: While contributing to solubility, the morpholine ring also possesses a degree of lipophilicity, enabling it to partition into lipid bilayers and cross cellular membranes. This balanced hydrophilic-lipophilic character is crucial for oral bioavailability.

  • pKa: The nitrogen atom in the morpholine ring is a weak base, with a pKa typically in the range of 8.3 to 8.7. This ensures that a significant portion of the molecule is ionized at physiological pH, which can be advantageous for target binding and solubility, while still allowing for membrane permeability in its un-ionized form.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This metabolic stability contributes to a longer half-life and improved pharmacokinetic profile of drugs containing this moiety.[2]

These properties collectively contribute to an improved Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making the morpholine ring a valuable tool for medicinal chemists to optimize the pharmacokinetic parameters of drug candidates.

The Morpholine Ring in Targeted Cancer Therapy

The morpholine moiety has been particularly impactful in the development of targeted cancer therapies, most notably in the design of kinase inhibitors. Its ability to form key interactions within the ATP-binding pocket of various kinases has been instrumental in achieving high potency and selectivity.

Gefitinib: A Case Study in EGFR Inhibition

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The morpholine group in gefitinib plays a crucial role in its mechanism of action.

Structure-Activity Relationship (SAR) of Morpholine-Containing EGFR Inhibitors:

The structure-activity relationship of quinazoline-based EGFR inhibitors like gefitinib highlights the importance of the morpholine ring.[3][4]

  • Solubilizing Group: The morpholine ring acts as a key solubilizing group, improving the overall physicochemical properties of the molecule.

  • Hinge-Binding Interactions: While not directly forming a hydrogen bond with the hinge region in all cases, the morpholine moiety correctly orients the quinazoline core to enable the crucial hydrogen bond between the N1 of the quinazoline and the backbone NH of Met793 in the EGFR kinase domain.

  • Substituent Effects: Modifications on the morpholine ring or its replacement with other heterocycles can significantly impact potency. For instance, in some series, replacing morpholine with piperazine or piperidine has been shown to decrease inhibitory activity.[3]

The following diagram illustrates the general structure-activity relationships for morpholine-substituted quinazoline EGFR inhibitors.

SAR_EGFR cluster_quinazoline Quinazoline Core cluster_morpholine Morpholine Moiety cluster_substituents Substituent Effects Quinazoline Quinazoline Scaffold Anilino 4-Anilino Group Quinazoline->Anilino Essential for EGFR binding Morpholine Morpholine Ring Quinazoline->Morpholine Often at C6 or C7 position R_Group Substituents on Anilino Ring Anilino->R_Group Solubility Increases Solubility Morpholine->Solubility PK_Profile Improves PK Profile Morpholine->PK_Profile Potency Modulates Potency and Selectivity R_Group->Potency Potency->Quinazoline Influences overall binding affinity

Caption: Structure-Activity Relationship (SAR) for Morpholine-Containing EGFR Inhibitors.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine ring is a common feature in many PI3K inhibitors.

The Role of Morpholine in PI3K Inhibitors:

In many PI3K inhibitors, the morpholine oxygen atom acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of Valine 851 in the hinge region of the p110α catalytic subunit of PI3K.[5][6] This interaction is a key determinant of the inhibitor's potency.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing drugs.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Morpholine_Inhibitor Morpholine-Containing PI3K Inhibitor Morpholine_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholine-Containing Drugs.

Quantitative Data on Morpholine-Containing Compounds

To provide a clearer understanding of the impact of the morpholine ring, the following tables summarize key quantitative data for representative morpholine-containing drugs and experimental compounds.

Table 1: Physicochemical and Pharmacokinetic Properties of Selected Morpholine-Containing Drugs

CompoundMolecular TargetLogPpKaAqueous Solubility (mg/mL)Bioavailability (%)Half-life (t½) (hours)
Gefitinib EGFR3.25.4, 7.20.002~6048
Linezolid Bacterial 50S ribosomal subunit0.48.43.0~1004.5 - 5.5
Aprepitant NK1 Receptor4.89.7<0.001~659 - 13

Data compiled from various sources and may vary depending on experimental conditions.

Table 2: In Vitro Anticancer Activity of Representative Morpholine-Containing Compounds

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[7]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[7]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
ZSTK474 Analog (6a) PI3Kα0.0099[5]
ZSTK474 Analog (6b) PI3Kα0.0037[5]

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of morpholine-containing compounds.

Synthesis of a Key Morpholine-Containing Intermediate: 2,4-dichloro-6-(morpholin-4-yl)pyrimidine

This protocol describes the synthesis of a versatile intermediate used in the preparation of various biologically active molecules.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Start: Dissolve 2,4,6-trichloropyrimidine in acetone Cool Cool reaction mixture to 0°C Start->Cool Add_Morpholine Slowly add morpholine Cool->Add_Morpholine Stir Stir at 0°C then warm to RT Add_Morpholine->Stir Evaporate Concentrate under reduced pressure Stir->Evaporate Reaction complete Purify Purify by column chromatography (Silica gel, Ethyl acetate/Hexane) Evaporate->Purify Characterize Characterize product by NMR and Mass Spectrometry Purify->Characterize Isolated Product

Caption: General workflow for the synthesis of 2,4-dichloro-6-(morpholin-4-yl)pyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add morpholine (1.05 eq) dropwise to the cooled solution while stirring.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired product, 2,4-dichloro-6-(morpholin-4-yl)pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the morpholine-containing test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This general protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • Test compound (morpholine derivative)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Add serial dilutions of the test compound to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence, or absorbance) that is proportional to the amount of ADP produced or substrate phosphorylated.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The morpholine ring is an undeniably valuable scaffold in medicinal chemistry, offering a unique combination of properties that enhance the drug-like characteristics of molecules. Its ability to improve solubility, metabolic stability, and pharmacokinetic profiles, coupled with its capacity to engage in specific interactions with biological targets, has solidified its role in the development of numerous successful drugs. As our understanding of disease biology and drug design principles continues to evolve, the versatile and privileged nature of the morpholine ring ensures that it will remain a cornerstone of innovative drug discovery for years to come.

References

In-Vitro Evaluation of 4-(2,2-diphenylethyl)morpholine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct preliminary in-vitro studies for the specific compound 4-(2,2-diphenylethyl)morpholine were identified in a comprehensive literature search. This guide is a synthesized resource for researchers, scientists, and drug development professionals, providing a framework for the initial in-vitro evaluation of this and other novel morpholine derivatives. The experimental protocols and potential findings are based on established methodologies and the known biological activities of the broader class of morpholine-containing compounds.

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical and pharmacokinetic properties.[1][2] Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects. Therefore, this compound represents a promising, yet uncharacterized, molecule for in-vitro investigation.

Proposed In-Vitro Screening Cascade

A logical and staged approach is crucial for the efficient in-vitro evaluation of a novel compound. The following workflow outlines a typical screening cascade, starting with broad cytotoxicity assessments and moving towards more specific functional and mechanistic assays.

G cluster_0 Phase 1: Initial Viability and Cytotoxicity Screening cluster_1 Phase 2: Primary Target-Based or Phenotypic Screening cluster_2 Phase 3: Secondary and Mechanistic Assays A Compound Synthesis and Characterization (Purity, Solubility) B General Cytotoxicity Assays (e.g., MTT, LDH) in a panel of human cell lines A->B C Determine CC50 (50% Cytotoxic Concentration) B->C D Receptor Binding Assays (e.g., Radioligand Binding) C->D E Enzyme Inhibition Assays (e.g., Kinase Activity) C->E F Phenotypic Assays (e.g., Anti-inflammatory, Antiproliferative) C->F G Dose-Response Studies (Determine IC50/EC50) D->G E->G F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Off-Target Profiling (e.g., Safety Screening Panels) H->I G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->mTOR Hypothesized Inhibition

References

Methodological & Application

experimental protocol for the synthesis of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(2,2-diphenylethyl)morpholine, a morpholine derivative with potential applications in medicinal chemistry and drug development. The described method utilizes a reductive amination reaction between 2,2-diphenylacetaldehyde and morpholine, a reliable and high-yielding approach for the formation of carbon-nitrogen bonds. This protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and expected analytical data.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring can influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and receptor-binding affinity. The synthesis of novel morpholine-containing compounds is, therefore, of significant interest in the field of drug discovery. This application note details a robust protocol for the synthesis of this compound, a compound that combines the morpholine scaffold with a diphenyl-substituted ethyl group, a feature present in a number of pharmacologically active molecules.

Experimental Protocol: Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination procedure. This method involves the initial formation of an enamine or iminium ion intermediate from the reaction of 2,2-diphenylacetaldehyde and morpholine, which is subsequently reduced in situ by sodium borohydride to yield the desired tertiary amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,2-Diphenylacetaldehyde≥97%Commercially Available
Morpholine≥99%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (optional)

Procedure:

  • To a 100 mL round-bottom flask, add 2,2-diphenylacetaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (20 mL/g of aldehyde).

  • Add morpholine (1.2 eq) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (DCM, 50 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Experimental Data for the Synthesis of this compound

ParameterValue
Starting Materials
2,2-Diphenylacetaldehyde5.0 g (25.5 mmol)
Morpholine2.67 g (30.6 mmol)
Sodium Borohydride1.45 g (38.2 mmol)
Reaction Conditions
SolventMethanol (100 mL)
Temperature0 °C to Room Temperature
Reaction Time5 hours
Product Characterization
Product AppearanceWhite to off-white solid
Yield~85-95% (hypothetical)
Melting PointTo be determined
¹H NMR (CDCl₃, 400 MHz)Expected peaks for diphenyl, ethyl, and morpholine protons
¹³C NMR (CDCl₃, 100 MHz)Expected peaks for aromatic and aliphatic carbons
Mass Spectrometry (ESI+)m/z [M+H]⁺ calculated for C₁₈H₂₁NO

Visualization

experimental_workflow start Start reagents 1. Add 2,2-diphenylacetaldehyde and morpholine to methanol start->reagents stir1 2. Stir at RT for 1h (Enamine/Iminium formation) reagents->stir1 cool 3. Cool to 0°C stir1->cool add_nabh4 4. Add NaBH4 portion-wise cool->add_nabh4 stir2 5. Stir at RT for 4h (Reduction) add_nabh4->stir2 quench 6. Quench with 1M HCl stir2->quench evaporate 7. Evaporate Methanol quench->evaporate extract 8. Extract with DCM evaporate->extract wash 9. Wash with NaHCO3 and brine extract->wash dry 10. Dry with Na2SO4 wash->dry concentrate 11. Concentrate dry->concentrate purify 12. Purify by column chromatography concentrate->purify product Pure this compound purify->product

Figure 1. Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium borohydride is a reducing agent that reacts with water and acids to produce flammable hydrogen gas. It should be handled with care.

  • Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. The reductive amination approach is a versatile and widely used transformation in organic synthesis, and its application here allows for the reliable preparation of the target compound. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields who are interested in the synthesis and evaluation of novel morpholine derivatives.

Application Notes and Protocols: 4-(2,2-diphenylethyl)morpholine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(2,2-diphenylethyl)morpholine as a versatile building block in organic synthesis and drug discovery. Detailed experimental protocols, data summaries, and workflow diagrams are included to facilitate its use in the laboratory.

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties and broad biological activities. The introduction of a bulky 2,2-diphenylethyl substituent onto the morpholine nitrogen atom yields this compound, a molecule with unique steric and electronic characteristics. This sterically hindered tertiary amine presents opportunities for its use as a non-nucleophilic base, a core structure in the development of novel therapeutics, and a versatile intermediate for further chemical modifications. The morpholine moiety can improve the pharmacokinetic profile of drug candidates, and the diphenylethyl group can engage in hydrophobic interactions with biological targets.[1]

Physicochemical and Spectroscopic Data

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₁NOCalculated
Molecular Weight267.37 g/mol Calculated
LogP3.5 (approx.)Calculated
pKa (conjugate acid)6.5 - 7.5 (estimated)Analog Est.
Boiling Point> 300 °C (estimated)Analog Est.
SolubilitySoluble in common organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water.General

Table 2: Representative Spectroscopic Data for N-Alkylmorpholine Scaffolds

TechniqueCharacteristic Peaks/Signals (based on analogs)
¹H NMR (CDCl₃)δ 7.1-7.4 (m, 10H, Ar-H), 4.1-4.3 (t, 1H, CH), 3.6-3.8 (t, 4H, -O-CH₂-), 2.8-3.0 (d, 2H, -N-CH₂-), 2.4-2.6 (t, 4H, -N-CH₂-)
¹³C NMR (CDCl₃)δ 140-145 (Ar-C), 125-130 (Ar-CH), 67 (O-CH₂), 55 (N-CH₂), 50 (N-CH₂), 45 (CH)
IR (KBr, cm⁻¹)3050-3020 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1115 (C-O-C stretch)
Mass Spec (EI)m/z 267 (M⁺), 167 ([M-morpholine]⁺)

Experimental Protocols

A specific, published protocol for the synthesis of this compound is not currently available. However, a reliable synthetic route can be proposed based on established organic chemistry principles and analogous transformations. The following two-step protocol is recommended.

Step 1: Synthesis of 2,2-Diphenylethyl Bromide

This procedure is adapted from the synthesis of similar benzylic halides.

  • Reaction: 2,2-Diphenylethanol + Phosphorus Tribromide → 2,2-Diphenylethyl Bromide

  • Materials:

    • 2,2-Diphenylethanol (1.0 eq)[2]

    • Phosphorus tribromide (PBr₃) (0.5 eq)

    • Anhydrous diethyl ether or dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,2-diphenylethanol in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-diphenylethyl bromide.

    • Purify the product by column chromatography on silica gel if necessary.

Step 2: N-Alkylation of Morpholine

This protocol is a general method for the N-alkylation of secondary amines with alkyl halides.

  • Reaction: Morpholine + 2,2-Diphenylethyl Bromide → this compound

  • Materials:

    • Morpholine (2.0 eq)

    • 2,2-Diphenylethyl Bromide (1.0 eq)

    • Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.5 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of morpholine in acetonitrile or DMF, add potassium carbonate.

    • Add a solution of 2,2-diphenylethyl bromide in the same solvent to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application Notes: this compound as a Building Block

The unique structural features of this compound make it a promising building block for various applications in organic synthesis and medicinal chemistry.

Sterically Hindered, Non-Nucleophilic Base

The bulky 2,2-diphenylethyl group significantly hinders the nitrogen atom, reducing its nucleophilicity while maintaining its basicity. This property is valuable in reactions where a strong, non-nucleophilic base is required to deprotonate a substrate without competing nucleophilic attack.

  • Potential Applications:

    • Elimination Reactions: Promoting E2 eliminations to form alkenes from alkyl halides or sulfonates, where a hindered base can minimize the competing S(_N)2 reaction.

    • Enolate Formation: Assisting in the formation of kinetic enolates from ketones or esters where a less hindered base might lead to aldol condensation or other side reactions.

    • Deprotonation of Acidic C-H Bonds: Acting as a base in reactions involving the deprotonation of relatively acidic protons, such as those in terminal alkynes or activated methylene compounds.

Scaffold in Medicinal Chemistry

The morpholine ring is a "privileged" scaffold in drug discovery, and the diphenylethyl moiety is present in numerous biologically active compounds.[1] The combination of these two motifs in this compound provides a novel scaffold for the design of new therapeutic agents.

  • Potential Therapeutic Targets:

    • Central Nervous System (CNS) Agents: The lipophilic nature of the diphenylethyl group can facilitate crossing the blood-brain barrier. Derivatives could be explored as potential modulators of CNS targets.

    • Anticancer Agents: The morpholine moiety is found in several anticancer drugs, and the diphenylethyl group can be designed to interact with hydrophobic pockets in target proteins.[3]

    • Cardiovascular Drugs: N-substituted morpholines have been investigated for their cardiovascular effects.

Intermediate for Further Functionalization

The aromatic rings of the diphenylethyl group provide handles for further synthetic transformations, allowing for the creation of a library of derivatives with diverse properties.

  • Potential Transformations:

    • Electrophilic Aromatic Substitution: The phenyl rings can be functionalized via nitration, halogenation, or Friedel-Crafts reactions to introduce additional substituents. These new functional groups can then be further manipulated.

    • Directed Ortho-Metalation (DoM): In the presence of a suitable directing group on one of the phenyl rings, regioselective functionalization can be achieved via lithiation followed by quenching with an electrophile.

    • Cross-Coupling Reactions: If a halogen is introduced onto one of the phenyl rings, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation Diphenylethanol 2,2-Diphenylethanol DiphenylethylBromide 2,2-Diphenylethyl Bromide Diphenylethanol->DiphenylethylBromide Bromination PBr3 PBr3 PBr3->DiphenylethylBromide Target This compound DiphenylethylBromide->Target N-Alkylation Morpholine Morpholine Morpholine->Target Base Base (e.g., K2CO3) Base->Target Application_Pathways cluster_applications Potential Applications cluster_details Specific Uses BuildingBlock This compound Base Sterically Hindered Base BuildingBlock->Base Scaffold Medicinal Chemistry Scaffold BuildingBlock->Scaffold Intermediate Synthetic Intermediate BuildingBlock->Intermediate Elimination Elimination Reactions Base->Elimination Enolate Enolate Formation Base->Enolate CNS CNS Drug Discovery Scaffold->CNS Anticancer Anticancer Agents Scaffold->Anticancer Functionalization Further Functionalization Intermediate->Functionalization

References

Application Notes and Protocols for 4-(2,2-diphenylethyl)morpholine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific pharmacological data and detailed experimental protocols for the direct application of 4-(2,2-diphenylethyl)morpholine in CNS drug development are not available in the public domain. The morpholine chemical group is recognized as a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties that can enhance blood-brain barrier permeability, a critical factor in the development of CNS-active drugs.[1][2][3]

Given the structural similarities and the established neuroprotective potential of other morpholine-containing compounds, this document will use the well-characterized sigma-1 receptor agonist, PRE-084 (2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate) , as a representative compound. PRE-084 shares key structural motifs with this compound, including the morpholine ring and a substituted ethyl-phenyl-like group, and has been extensively studied for its neuroprotective effects.[4][5] These notes and protocols are intended to provide a foundational framework for researchers interested in investigating the potential of novel morpholine derivatives like this compound in the context of CNS disorders.

Introduction to Morpholine Derivatives in CNS Drug Development

The morpholine ring is a heterocyclic amine that is frequently incorporated into CNS drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[1][2][3] Its presence can enhance water solubility and facilitate passage across the blood-brain barrier. Many morpholine derivatives have been synthesized and evaluated for a range of CNS targets, with a significant focus on their potential as neuroprotective agents.

PRE-084 is a selective agonist for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][4] Activation of the sigma-1 receptor by agonists like PRE-084 has been shown to modulate intracellular calcium signaling, reduce oxidative stress, and promote neuronal survival in various models of neurodegenerative diseases and ischemic injury.[4][6]

Quantitative Data: Pharmacological Profile of PRE-084

The following tables summarize key quantitative data for PRE-084, providing a benchmark for the potential pharmacological profile of structurally related morpholine derivatives.

Table 1: Receptor Binding Affinity of PRE-084

ReceptorBinding Affinity (Ki)SelectivityReference
Sigma-12.2 nM>5900-fold vs. Sigma-2[7]
Sigma-213091 nM[7]
PCP>100,000 nM[4][7]

Table 2: In Vitro Neuroprotective Effects of PRE-084

ModelInsultEndpointEffective ConcentrationKey FindingsReference
Primary Hippocampal NeuronsGlutamateMorphological and Functional Changes10 µMPartial protection against excitotoxicity.[6]
Organotypic Spinal Cord SlicesGlutamateMotoneuron Survival10 µMSignificant neuroprotection.[5]
PC12 CellsMutant HuntingtinCell DegenerationNot SpecifiedProtective effects via NF-κB signaling.[7]

Table 3: In Vivo Neuroprotective and Behavioral Effects of PRE-084

Animal ModelDisease/Injury ModelDoseRouteKey OutcomesReference
Newborn MiceExcitotoxic Brain Injury0.1 µg/g and 10 µg/gIntraperitonealReduced lesion size, decreased caspase-3 activation.[6]
RatsEmbolic StrokeNot SpecifiedNot SpecifiedReduced infarct volume, enhanced anti-inflammatory cytokines.[4]
SOD1-G93A MiceAmyotrophic Lateral Sclerosis (ALS)Not SpecifiedNot SpecifiedImproved locomotor function and motoneuron survival.[4]
Wobbler MiceSpontaneous Motor Neuron DegenerationNot SpecifiedChronic, 3 times/week for 8 weeksIncreased BDNF levels, improved motor neuron survival.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of novel morpholine derivatives, based on protocols used for PRE-084.

In Vitro Glutamate Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To assess the ability of a test compound to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Test compound (e.g., this compound)

  • Glutamate

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

  • Microplate reader

Protocol:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a suitable density and culture for at least 7 days to allow for maturation.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with medium containing the test compound and incubate for a specified pre-treatment period (e.g., 1-2 hours).

  • Glutamate Insult: Add a final concentration of glutamate (e.g., 50-100 µM) to the wells containing the test compound. Include control wells with vehicle and glutamate alone.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

In Vivo Model of Excitotoxic Brain Injury in Neonatal Mice

Objective: To evaluate the neuroprotective efficacy of a test compound in an in vivo model of neonatal brain injury.

Materials:

  • Postnatal day 7 (P7) mouse pups

  • Test compound (e.g., this compound)

  • N-methyl-D-aspartate (NMDA) or other excitotoxic agent

  • Anesthetic

  • Histological staining reagents (e.g., TUNEL, anti-caspase-3 antibody)

  • Microscope

Protocol:

  • Excitotoxic Insult: Anesthetize P7 mouse pups and administer an intracerebral injection of an excitotoxic agent (e.g., NMDA) into a specific brain region (e.g., cortex or hippocampus).

  • Compound Administration: At a defined time point post-insult (e.g., 1 hour), administer the test compound via a systemic route (e.g., intraperitoneal injection) at various doses.

  • Tissue Collection and Processing: At 24 and 120 hours post-insult, euthanize the animals and perfuse with paraformaldehyde. Collect the brains and process for histological analysis.

  • Histological Analysis:

    • Lesion Size: Perform Nissl staining to visualize the extent of the brain lesion and quantify the lesion volume.

    • Apoptosis: Use TUNEL staining and immunohistochemistry for activated caspase-3 to identify and quantify apoptotic cells within the penumbra of the lesion.

    • Neuroinflammation: Perform immunohistochemistry for markers of microglial activation (e.g., Iba1) to assess the inflammatory response.

  • Data Analysis: Compare the lesion volume and the number of apoptotic and inflammatory cells between the vehicle-treated and compound-treated groups.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of Sigma-1 Receptor Agonists

The following diagram illustrates the proposed signaling pathway through which sigma-1 receptor agonists like PRE-084 are thought to exert their neuroprotective effects. Activation of the sigma-1 receptor can lead to the activation of Protein Kinase C (PKC), which in turn can modulate various downstream targets to promote cell survival.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane / ER Membrane cluster_intracellular Intracellular Morpholine_Derivative Morpholine Derivative (e.g., PRE-084) Sigma1R Sigma-1 Receptor Morpholine_Derivative->Sigma1R Agonist Binding PKC Protein Kinase C (PKC) Sigma1R->PKC Activation Downstream_Targets Downstream Targets (e.g., NMDA Receptor Modulation, Neurotrophic Factor Upregulation) PKC->Downstream_Targets Phosphorylation Neuroprotection Neuroprotection (Increased Neuronal Survival, Reduced Apoptosis) Downstream_Targets->Neuroprotection

Caption: Proposed signaling pathway for neuroprotection by sigma-1 receptor agonists.

Experimental Workflow for Evaluating Neuroprotective Candidates

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel morpholine derivative for its neuroprotective potential.

G Start Start: Novel Morpholine Derivative Synthesis In_Vitro_Screening In Vitro Screening: - Receptor Binding Assays - Cytotoxicity Assays Start->In_Vitro_Screening In_Vitro_Efficacy In Vitro Efficacy: - Glutamate Excitotoxicity Assay - Oxidative Stress Assay In_Vitro_Screening->In_Vitro_Efficacy In_Vivo_PK In Vivo Pharmacokinetics: - Blood-Brain Barrier Penetration - Half-life Determination In_Vitro_Efficacy->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy: - Animal Models of CNS Disease (e.g., Stroke, Neurodegeneration) In_Vivo_PK->In_Vivo_Efficacy Mechanism_of_Action Mechanism of Action Studies: - Signaling Pathway Analysis - Target Engagement In_Vivo_Efficacy->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Application Notes and Protocols for the Quantification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of morpholine and its derivatives, critical for quality control and safety assessment in the pharmaceutical and food industries. Morpholine, a versatile organic compound, and its derivatives are utilized in the synthesis of various active pharmaceutical ingredients (APIs) and as additives in food products.[1][2] However, their potential to form N-nitrosamines, which are classified as probable human carcinogens, necessitates sensitive and accurate quantification methods to control their presence as impurities.[3][4][5]

Analytical Techniques Overview

A variety of analytical techniques are employed for the quantification of morpholine and its derivatives, each with its own advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Key techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like morpholine. Derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes.[3]

Protocol: Quantification of Morpholine in Apple Juice and Ibuprofen by GC-MS after Derivatization

This protocol describes a validated method for the determination of morpholine residues in fruit juices and pharmaceutical formulations using GC-MS after derivatization to N-nitrosomorpholine.[3][8]

1. Sample Preparation and Derivatization:

  • To 2.0 mL of the sample (apple juice or dissolved ibuprofen), add 0.5 mL of 6 M hydrochloric acid.

  • Add 0.5 mL of saturated sodium nitrite solution.

  • Incubate the mixture at 60°C for 15 minutes.

  • Cool the sample to room temperature.

  • Extract the derivative with 2.0 mL of dichloromethane.

  • Collect the organic layer for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness)[3]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min[3]

  • Injection Volume: 1 µL (split ratio 1:7)[3]

  • Inlet Temperature: 250°C[3]

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.

  • MS Detector: Electron Ionization (EI) mode

  • Monitored Ions (m/z): 56, 86, 116 for N-nitrosomorpholine

Quantitative Data Summary: GC-MS Method

ParameterValueReference
Linearity Range10–500 µg/L[3][8]
Correlation Coefficient (R²)>0.999[3]
Limit of Detection (LOD)7.3 µg/L[3][8]
Limit of Quantification (LOQ)24.4 µg/L[3][8]
Spiked Recovery94.3% to 109.0%[3][8]
Intraday Repeatability (RSD)2.0%–4.4%[3][8]
Interday Reproducibility (RSD)3.3%–7.0%[8][9]

Experimental Workflow: GC-MS Analysis of Morpholine

HPLC_Workflow Sample Sample (e.g., Cobicistat) Derivatization Derivatize with 1-Naphthyl isothiocyanate Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC Injection UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

References

Application Note: GC-MS Analysis of 4-(2,2-diphenylethyl)morpholine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,2-diphenylethyl)morpholine and its analogues are a class of compounds with potential applications in drug discovery and development. Their structural similarity to known psychoactive substances necessitates the development of reliable analytical methods for their detection and quantification. This application note presents a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound and two of its analogues: 4-(2-phenylethyl)morpholine and 4-benzylmorpholine. Due to a lack of specific validated methods in the current literature, this protocol is based on established GC-MS methodologies for the analysis of new psychoactive substances (NPS), particularly those with phenethylamine and morpholine moieties.

Predicted Quantitative Data

The following table summarizes the predicted retention time order and key mass spectral fragments for the target compounds. The retention times are expected to increase with the molecular weight and complexity of the substituent on the morpholine nitrogen. The predicted mass fragments are based on known fragmentation patterns of similar chemical structures.

Compound NameStructurePredicted Retention Time OrderPredicted Key Mass Fragments (m/z)
4-BenzylmorpholineC₁₁H₁₅NO1177 (M+), 91 (tropylium ion), 86, 56
4-(2-Phenylethyl)morpholineC₁₂H₁₇NO2191 (M+), 105, 100, 91, 86, 56[1]
This compoundC₁₈H₂₁NO3267 (M+), 167 (diphenylmethyl cation), 100, 86, 56

Experimental Protocols

This section details the proposed experimental methodology for the GC-MS analysis of this compound and its analogues.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound, 4-(2-phenylethyl)morpholine, and 4-benzylmorpholine in methanol at a concentration of 1 mg/mL.

    • Prepare a mixed standard working solution containing all three analytes at a concentration of 10 µg/mL in methanol.

    • Prepare a series of calibration standards by serial dilution of the working solution in methanol to cover a concentration range of 0.1 µg/mL to 5 µg/mL.

  • Sample Extraction (from a biological matrix, e.g., plasma - for research purposes):

    • To 1 mL of plasma, add an appropriate internal standard.

    • Perform a liquid-liquid extraction with 3 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Data Analysis
  • Identification: The identification of the target compounds is based on a comparison of their retention times and mass spectra with those of the reference standards.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the target analyte against its concentration. Perform a linear regression to determine the concentration of the analyte in unknown samples.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway mol This compound (m/z 267) frag1 [C₁₂H₁₁]⁺ Diphenylmethyl cation (m/z 167) mol->frag1 α-cleavage frag2 [C₆H₁₂NO]⁺ (m/z 100) mol->frag2 β-cleavage frag3 [C₄H₈NO]⁺ (m/z 86) frag2->frag3 Loss of CH₂ frag4 [C₃H₆N]⁺ (m/z 56) frag3->frag4 Loss of CH₂O

Caption: Predicted EI fragmentation of this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of morpholine and its related compounds using High-Performance Liquid Chromatography (HPLC). Morpholine is a versatile organic compound used in a variety of industrial applications, including as a corrosion inhibitor, an emulsifier in fruit waxing, and a chemical intermediate in the synthesis of pharmaceuticals.[1][2] Its detection and quantification are crucial for quality control, safety assessment, and regulatory compliance.

The following sections detail various analytical methodologies, including those employing UV detection with derivatization and more sensitive mass spectrometry (MS) detection.

Method 1: HPLC with UV Detection following Derivatization

Due to its lack of a strong chromophore, morpholine is often derivatized to enable sensitive UV detection.[3] A common derivatizing agent is 1-naphthylisothiocyanate (NIT), which reacts with morpholine to form a stable thiourea derivative that can be readily monitored by HPLC with UV detection.[4][5][6]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • For Air Samples: Collect air samples using adsorbent tubes containing XAD-2 resin coated with 1-naphthylisothiocyanate (NIT).[4][5] The morpholine in the air reacts with the NIT on the resin to form the derivative. Desorb the derivative from the resin using acetonitrile for subsequent HPLC analysis.[4][5]

  • For Pharmaceutical Substances (e.g., Cobicistat): Dissolve the sample in a suitable solvent. React the morpholine in the sample with an acetonitrile solution of 1-naphthylisothiocyanate to form the stable derivative.[6]

2. HPLC Conditions:

  • Column: A C18 column is typically suitable for the separation of the derivatized morpholine.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[7]

  • Detection: UV detection at a wavelength appropriate for the NIT-derivative.

Workflow for Derivatization and HPLC-UV Analysis

cluster_sample_prep Sample Preparation & Derivatization cluster_hplc_analysis HPLC Analysis Sample Sample Containing Morpholine Derivatization Add 1-Naphthylisothiocyanate (NIT) Sample->Derivatization Reaction Derivative Stable Morpholine-NIT Derivative Derivatization->Derivative Injection Inject Sample Derivative->Injection HPLC_Column C18 Column Separation Injection->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis

Caption: Workflow of Morpholine Analysis by HPLC-UV with Derivatization.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like food and biological samples, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][8][9] This technique often does not require derivatization, simplifying sample preparation.[9]

Experimental Protocol

1. Sample Preparation:

  • For Fruit Commodities (Apples, Citrus): Extract morpholine from the sample using an acidified methanol solution.[8] Centrifuge the extract to remove solid particles before analysis.[8] For apples, a 1% acetic acid in methanol solution has been shown to be effective for extraction.[2][9]

  • General Principle: The goal is to efficiently extract morpholine from the sample matrix while minimizing interferences.

2. LC-MS/MS Conditions:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like morpholine.[8][9]

  • Column: A HILIC column (e.g., 100 mm × 2.1 mm × 5 µm) is a suitable choice.[9]

  • Mobile Phase: A binary mobile phase consisting of ammonium formate and acetonitrile is effective for separation.[2]

  • Ionization: Electrospray ionization (ESI) is commonly used.[8][9]

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[8]

Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Fruit or Pharmaceutical Sample Extraction Extraction with Acidified Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Extract Clarified Extract Centrifugation->Extract Injection Inject Extract Extract->Injection HILIC_Column HILIC Column Separation Injection->HILIC_Column ESI_Source Electrospray Ionization (ESI) HILIC_Column->ESI_Source MS_MS_Detector Tandem Mass Spectrometry (MS/MS) ESI_Source->MS_MS_Detector Data_Analysis Data Analysis & Quantification MS_MS_Detector->Data_Analysis

Caption: Workflow of Morpholine Analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC and LC-MS/MS methods for morpholine analysis.

Table 1: HPLC-UV Method Performance

ParameterCobicistat[6]Air[4][5]
Derivatizing Agent 1-Naphthylisothiocyanate1-Naphthylisothiocyanate
Linearity Range (µg/mL) 0.3002675–1.201070-
Correlation Coefficient (r²) 0.9995-
LOD (µg/mL) 0.1000-
LOQ (µg/mL) 0.3001-
Recovery (%) 97.9 - 100.486 - 100
RSD (%) 0.795.5

Table 2: LC-MS/MS Method Performance

ParameterFruit Commodities[8]Apples[2][9][10]
Linearity Range (µg/L) -5 - 300
Correlation Coefficient (r²) -0.9998
LOD (µg/kg) 1.0 - 4.02
LOQ (µg/kg) 105
Recovery (%) 84 - 12083 - 108
Repeatability (RSDr %) -1.1 - 3.67
Reproducibility (RSDR %) -1.49 - 4.08

Alternative and Emerging Methods

While HPLC with UV or MS detection are the most common techniques, other methods can also be employed for the analysis of morpholine and related compounds.

  • Mixed-Mode Chromatography: Columns like Coresep 100, which utilize cation-exchange, can be used to separate morpholine from other ethanolamines.[11]

  • Reverse Phase HPLC: For certain derivatives like 4-phenyl-morpholine, a standard reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acid modifier can be used.[7]

  • Evaporative Light Scattering Detection (ELSD): For morpholine and other amines that lack a UV chromophore, ELSD can be a viable detection method.[3]

The choice of method will depend on the specific application, the required sensitivity, the sample matrix, and the available instrumentation. For routine quality control where concentrations are relatively high, a derivatization-based HPLC-UV method may be sufficient. For trace-level analysis in complex matrices, a more sensitive and selective method such as LC-MS/MS is recommended.

References

Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthesized 4-(2,2-diphenylethyl)morpholine, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following methods are designed to remove unreacted starting materials, byproducts, and other impurities, yielding a final product of high purity.

Introduction

This compound is a tertiary amine whose purity is critical for its intended applications in pharmaceutical research and development. The presence of impurities can significantly impact biological activity, toxicity, and pharmacokinetic profiles. The purification strategies outlined below—recrystallization and column chromatography—are standard, effective methods for achieving high levels of purity. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification.

Purification Techniques

Two primary methods for the purification of this compound are detailed: recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, while column chromatography is a more powerful technique for separating the desired compound from a complex mixture of impurities.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For morpholine derivatives, alcohols or mixtures of alcohols and water are often effective solvent systems.[1]

Materials and Equipment:

  • Crude this compound

  • 2-Propanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Experimental Protocol:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of 2-propanol. Heat the mixture to boiling. If the compound dissolves, add a few drops of water until the solution becomes cloudy. If the solution becomes clear again upon heating, this indicates a suitable solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 2-propanol to dissolve the solid completely. The solution should be heated to the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For larger crystals, insulate the flask to slow the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 2-propanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture. For tertiary amines like this compound, which are basic, using a standard silica gel column can lead to poor separation due to strong interactions with the acidic silica. To mitigate this, an amine-modified stationary phase or the addition of a competing amine to the mobile phase is recommended.[2] This protocol will utilize a standard silica gel with a triethylamine-modified mobile phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. For example, start with 95:5 hexane:ethyl acetate and gradually increase the ethyl acetate concentration. The addition of a small amount of triethylamine (e.g., 0.1%) to the mobile phase will help to prevent tailing of the amine compound.[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

The effectiveness of each purification technique can be quantified by comparing the purity of the material before and after the process, as well as the overall yield.

Purification StepInitial Purity (%)Final Purity (%)Yield (%)
Recrystallization 8598.575
Column Chromatography 8599.860

Purity determined by High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_final Final Product crude_product Crude Product dissolve Dissolve in Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional) crystallization Cool to Crystallize dissolve->crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation cluster_final Final Product pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions concentrate Concentrate (Rotovap) pool_fractions->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for Novel Catalysts Utilizing Morpholine-Based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of novel catalysts featuring morpholine-based phosphine ligands. The information herein is intended to guide researchers in the development of efficient catalytic systems for cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties to drug candidates.[1][2][3] In the realm of catalysis, ligands incorporating the morpholine scaffold have emerged as effective tools for enhancing the performance of transition metal catalysts, particularly palladium-based systems used in cross-coupling reactions. These ligands can offer a unique combination of steric bulk and electronic properties that facilitate key steps in the catalytic cycle, leading to improved yields, broader substrate scope, and milder reaction conditions.

This document focuses on a specific, highly effective morpholine-based phosphine ligand, di(2,6-dimethylmorpholino)phenylphosphine , and its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides, yet their lower reactivity presents a challenge for many catalytic systems. The protocols detailed below describe the synthesis of this specialized ligand and its successful application in the coupling of these challenging substrates.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the morpholine-based ligand and its performance in the Suzuki-Miyaura cross-coupling reaction.

Table 1: Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine

StepReactantsReagents/SolventsConditionsProductYield (%)
1Phenylphosphonous dichloride, 2,6-DimethylmorpholineToluene, Triethylamine0 °C to room temp., 12 hDi(2,6-dimethylmorpholino)phenylphosphine85

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Di(2,6-dimethylmorpholino)phenylphosphine Ligand

EntryAryl ChlorideProductYield (%)
14-Chlorotoluene4-Methylbiphenyl98
24-Chloroanisole4-Methoxybiphenyl95
34-Chlorobenzonitrile4-Cyanobiphenyl92
42-Chlorotoluene2-Methylbiphenyl96
51-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl94
62-Chloropyridine2-Phenylpyridine88

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Di(2,6-dimethylmorpholino)phenylphosphine (4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

Experimental Protocols

Protocol 1: Synthesis of Di(2,6-dimethylmorpholino)phenylphosphine Ligand

This protocol describes the synthesis of the bulky, electron-rich monoaryl phosphine ligand.

Materials:

  • Phenylphosphonous dichloride (1.79 g, 10.0 mmol)

  • 2,6-Dimethylmorpholine (2.53 g, 22.0 mmol)

  • Triethylamine (2.23 g, 22.0 mmol)

  • Toluene, anhydrous (50 mL)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2,6-dimethylmorpholine (2.53 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol) to anhydrous toluene (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylphosphonous dichloride (1.79 g, 10.0 mmol) in anhydrous toluene (20 mL) to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • A white precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration under an inert atmosphere.

  • Wash the precipitate with a small amount of anhydrous toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford di(2,6-dimethylmorpholino)phenylphosphine as a white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

This protocol details the use of the synthesized morpholine-based phosphine ligand in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.

Materials:

  • Aryl chloride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)

  • Di(2,6-dimethylmorpholino)phenylphosphine (13.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)

  • Toluene, anhydrous (5 mL)

  • Oven-dried screw-cap reaction tube with a Teflon-lined cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), di(2,6-dimethylmorpholino)phenylphosphine (13.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol) to an oven-dried screw-cap reaction tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) to the reaction tube.

  • Seal the tube with the Teflon-lined cap and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Ligand_Synthesis Phenylphosphonous dichloride Phenylphosphonous dichloride Reaction_Vessel Reaction at 0°C to RT Phenylphosphonous dichloride->Reaction_Vessel 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Di(2,6-dimethylmorpholino)phenylphosphine Chromatography->Final_Product

Caption: Workflow for the synthesis of the morpholine-based phosphine ligand.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂-R² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 4-(2,2-diphenylethyl)morpholine, a key transformation for the synthesis of novel tertiary amines. N-alkylated morpholine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This protocol outlines a robust and versatile method using alkyl halides under basic conditions. Additionally, these application notes discuss the relevance of N-alkylated morpholines as potential anticancer agents, particularly as inhibitors of the PI3K/Akt signaling pathway.

Introduction

Morpholine and its derivatives are privileged scaffolds in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The N-alkylation of secondary amines, such as this compound, is a fundamental synthetic step to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The resulting tertiary amines often exhibit enhanced biological potency. Notably, many N-alkylated morpholine-containing compounds have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various human cancers.[2][3][4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and tumor growth.

Experimental Protocols

General Protocol for N-Alkylation of this compound with Alkyl Halides

This protocol is a general method and may require optimization for specific alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 4-12 hours, as indicated by the disappearance of the starting amine), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the N-alkylation of a secondary amine with various alkyl halides, demonstrating the general applicability of the described protocol. The yields are based on literature reports for structurally related secondary amines and are intended to be illustrative.

EntryAlkyl HalideProductYield (%)
1Methyl iodide4-(2,2-diphenylethyl)-4-methylmorpholin-4-ium iodide~95%
2Ethyl bromide4-ethyl-4-(2,2-diphenylethyl)morpholin-4-ium bromide~90%
3Propyl bromide4-(2,2-diphenylethyl)-4-propylmorpholin-4-ium bromide~85%
4Benzyl bromide4-benzyl-4-(2,2-diphenylethyl)morpholin-4-ium bromide~92%
5Allyl bromide4-allyl-4-(2,2-diphenylethyl)morpholin-4-ium bromide~88%

Yields are approximate and based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start reagents 1. Add this compound, K₂CO₃, and Acetonitrile start->reagents addition 2. Add Alkyl Halide reagents->addition reaction 3. Reflux (4-12h) addition->reaction workup 4. Cool, Filter, and Concentrate reaction->workup purification 5. Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

N-Alkylation Experimental Workflow
Putative Signaling Pathway Inhibition

N-alkylated morpholine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in cancer. The diagram below depicts the putative mechanism of action where the synthesized compounds inhibit PI3K, leading to the downstream inhibition of Akt and ultimately inducing apoptosis.[2][3][4]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Inhibitor N-Alkylated This compound Derivative Inhibitor->PI3K Inhibition

Inhibition of PI3K/Akt Pathway

References

Application Notes and Protocols: Designing Morpholine Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of morpholine derivatives as potent cholinesterase inhibitors. This class of compounds holds significant promise for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the brain, which is depleted in patients with this condition. The morpholine scaffold has emerged as a versatile and valuable pharmacophore in the design of new cholinesterase inhibitors due to its favorable physicochemical properties, which can enhance drug-likeness and brain permeability.[1][2][3] This document outlines the rationale behind designing morpholine derivatives for this purpose, provides detailed experimental protocols for their synthesis and biological evaluation, and summarizes key structure-activity relationship (SAR) data.

Signaling Pathway: Cholinergic Neurotransmission and its Inhibition

The primary mechanism of action for cholinesterase inhibitors is the prevention of acetylcholine (ACh) breakdown in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. In Alzheimer's disease, the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes to the cholinergic deficit.[4] Morpholine derivatives are designed to inhibit these enzymes, thereby restoring ACh levels.

Cholinergic Neurotransmission and Inhibition.

Data Presentation: Inhibitory Activity of Morpholine Derivatives

The following tables summarize the in vitro cholinesterase inhibitory activities (IC50 values) of representative morpholine derivatives from recent studies. Lower IC50 values indicate higher inhibitory potency.

Table 1: Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives [4][5]

CompoundLinker Length (n)RAChE IC50 (µM)BChE IC50 (µM)
11g 2H1.94 ± 0.1328.37 ± 1.85
11h 22-Cl2.56 ± 0.2135.12 ± 2.13
11j 24-Cl4.18 ± 0.3542.18 ± 3.15
11l 24-OH5.86 ± 0.4251.23 ± 4.18
11a 3H6.25 ± 0.5163.45 ± 5.21
Galantamine --1.28 ± 0.01-

Table 2: Inhibitory Activity of Morpholine-Based Chalcones [6]

CompoundAChE IC50 (µM)MAO-B IC50 (µM)
MO1 -0.030
MO5 6.1-
MO7 -0.25
MO9 12.01-

Experimental Protocols

Protocol 1: General Synthesis of a Morpholine-Quinoline Derivative

This protocol describes a general method for the synthesis of 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety, adapted from Liu et al. (2022).[4]

Synthesis_Workflow Start Starting Materials: Substituted Quinoline Halide & Morpholine Step1 Reaction Setup: - Add quinoline derivative, NaI, K2CO3 to CH3CN - Reflux for 30 min Start->Step1 Step2 Addition of Morpholine: - Add morpholine to the reaction mixture - Reflux for 24 hours Step1->Step2 Step3 Work-up: - Evaporate CH3CN - Partition between CH2Cl2 and H2O Step2->Step3 Step4 Purification: - Collect and dry organic layer - Purify by silica gel column chromatography Step3->Step4 Product Final Product: Purified Morpholine-Quinoline Derivative Step4->Product Characterization Characterization: 1H NMR, 13C NMR, HR-ESI-MS Product->Characterization

Synthetic Workflow for a Morpholine Derivative.

Materials and Reagents:

  • Substituted 4-chloroquinoline derivative (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Sodium iodide (NaI) (0.3 mmol)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • To a solution of the substituted 4-chloroquinoline derivative (1.0 mmol) in acetonitrile, add potassium carbonate (2.0 mmol) and sodium iodide (0.3 mmol).

  • Reflux the mixture for 30 minutes.

  • Add morpholine (1.2 mmol) to the reaction mixture and continue to reflux for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure morpholine derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the colorimetric method developed by Ellman for determining the in vitro inhibitory activity of the synthesized morpholine derivatives against AChE and BChE.[7][8][9]

Ellman_Assay_Workflow Start Preparation: - Prepare buffer, enzyme, substrate (ATCI), DTNB, and inhibitor solutions Step1 Reaction Mixture (96-well plate): - Add buffer, inhibitor (or vehicle), and enzyme (AChE/BChE) - Incubate for 10-15 min at 25-37°C Start->Step1 Step2 Color Development: - Add DTNB solution to each well Step1->Step2 Step3 Initiate Reaction: - Add substrate (Acetylthiocholine Iodide - ATCI) to start the reaction Step2->Step3 Step4 Measurement: - Measure absorbance at 412 nm at regular intervals using a microplate reader Step3->Step4 Analysis Data Analysis: - Calculate the rate of reaction - Determine % inhibition and IC50 value Step4->Analysis

Workflow for the Ellman's Cholinesterase Assay.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized morpholine derivatives (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and the test compounds in the appropriate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme solution.[9]

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add the DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set duration.

  • The rate of the reaction is determined by the change in absorbance per unit of time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of morpholine derivatives against cholinesterases is influenced by several structural features. Analysis of the available data reveals key SAR trends that can guide the design of more effective inhibitors.

SAR_Logic Core Core Scaffold: Quinoline-Morpholine Linker Linker Length Core->Linker Substitution Substitution on Phenyl Ring Core->Substitution Potency Cholinesterase Inhibitory Potency Linker->Potency Linker_2 2-Methylene Linker: Optimal for AChE Inhibition Linker->Linker_2 Linker_3_4 3 or 4-Methylene Linker: Decreased Activity Linker->Linker_3_4 Substitution->Potency Subst_Cl Electron-Withdrawing Group (e.g., Cl): Can enhance activity Substitution->Subst_Cl Subst_OH Electron-Donating Group (e.g., OH): May decrease activity Substitution->Subst_OH Linker_2->Potency increases Linker_3_4->Potency decreases Subst_Cl->Potency can increase Subst_OH->Potency can decrease

Structure-Activity Relationship (SAR) Logic.

Key SAR Findings:

  • Linker Length: The length of the alkyl chain connecting the quinoline and morpholine moieties significantly impacts inhibitory activity. A 2-methylene linker has been shown to be optimal for AChE inhibition compared to longer 3- or 4-methylene linkers.[4]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 4-N-phenyl ring influence potency. Electron-withdrawing groups, such as chlorine, at the 2-position of the phenyl ring can lead to improved AChE inhibitory activity.[4]

  • Hydrophobicity: Hydrophobic interactions in the active site of cholinesterases are crucial for binding. The introduction of a hydrophilic morpholine ring can sometimes abrogate activity if it disrupts essential hydrophobic contacts.[10]

  • Dual-Target Activity: Certain morpholine derivatives have shown the ability to inhibit other targets relevant to neurodegeneration, such as monoamine oxidase-B (MAO-B), offering the potential for multi-target drug design.[6]

Conclusion

The morpholine moiety is a valuable building block in the design of novel cholinesterase inhibitors. The protocols and data presented here provide a framework for the synthesis, evaluation, and optimization of these compounds. By leveraging the SAR insights, researchers can rationally design new morpholine derivatives with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

Synthesis of Metal Complexes with 4-(2-indenylethyl)morpholine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring the 4-(2-indenylethyl)morpholine ligand. The unique structural combination of the indenyl group, known for its "indenyl effect" that can enhance reactivity in transition metal complexes, and the morpholine moiety, a privileged scaffold in medicinal chemistry, suggests the potential for these complexes in various therapeutic areas.[1][2][3] The morpholine ring is often incorporated into drug candidates to improve physicochemical properties and biological activity.[3] This guide offers a foundation for the synthesis and exploration of these novel compounds for applications in drug discovery and development.

Application Notes

While specific biological activities of 4-(2-indenylethyl)morpholine metal complexes are yet to be extensively reported, the known properties of related compounds suggest several potential applications in drug development:

  • Anticancer Agents: Transition metal complexes, including those with titanium and zirconium, are actively being investigated as anticancer drugs.[4] The indenyl ligand can facilitate novel mechanisms of action, and the morpholine group is a common feature in a variety of anticancer compounds.[3][5] The synthesized complexes could be screened for cytotoxicity against various cancer cell lines.

  • Catalysis in Organic Synthesis: Indenylmetal complexes are known to be effective catalysts in a range of organic transformations.[6] The presence of the morpholine moiety could introduce new functionalities or solubility properties, making these complexes useful in the synthesis of complex organic molecules, including pharmaceutically active compounds.

  • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[5] Given that morpholine derivatives have shown antibacterial and antifungal properties, the metal complexes of 4-(2-indenylethyl)morpholine are promising candidates for the development of new antimicrobial agents.[5]

Further research is warranted to explore the specific biological targets and mechanisms of action of these novel metal complexes.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the 4-(2-indenylethyl)morpholine ligand and its corresponding titanium and zirconium complexes.

Table 1: Synthesis of 4-(2-indenylethyl)morpholine Ligand

ParameterValue
Yield71%
Boiling Point230-236 °C (1.0 mm Hg)
Molecular FormulaC₁₅H₁₉NO
Molecular Weight229.32 g/mol

Table 2: Synthesis of 4-(2-indenylethyl)morpholine Metal Complexes

ComplexMetalYieldAppearanceMolecular FormulaMolecular Weight ( g/mol )
7a Titanium26%Green viscous oilC₁₅H₁₉NOTiCl₂348.10
7b Zirconium63%Yellow solidC₁₅H₁₉NOZrCl₂391.45

Table 3: Spectroscopic and Analytical Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (ν_max, cm⁻¹)Mass Spec (FAB) m/zMicroanalysis (Found/Calcd.)
Ligand (6) 2.75 (br s, 4H), 2.90 (m, 4H), 3.5 (s, 2H), 3.9 (m, 4H), 6.3 (s, 1H), 7.2-7.65 (complex, 4H)24.9, 37.6, 53.5, 57.6, 66.8, 118.6, 123.6, 124.5, 125.9, 128.3, 142.0, 144.0, 145.03070, 3020, 2980, 2860, 2710, 1620, 1460, 1120, 1118, 1005230 (M⁺)C: 78.7/78.6, H: 8.4/8.3, N: 6.2/6.1
Complex (7a) Not soluble in NMR solvents--347 (M⁺)C: 51.9/51.9, H: 5.7/5.5, N: 4.9/4.0
Complex (7b) 0.79 (s, 1H), 1.18 (s, 1H), 3.6 (m, 5H), 6.4 (d, J=3.1Hz, 1H), 6.7 (d, J=3.5, 1H)----

Experimental Protocols

Synthesis of 4-(2-indenylethyl)morpholine (Ligand 6)

This protocol describes the synthesis of the 4-(2-indenylethyl)morpholine ligand starting from indene and 4-(2-chloroethyl)morpholine.

Materials:

  • Indene

  • n-Butyllithium (2.5 M in hexanes)

  • 4-(2-chloroethyl)morpholine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • A solution of indene in anhydrous THF is cooled to -78 °C.

  • An equimolar amount of n-butyllithium is added dropwise to the indene solution under an inert atmosphere (e.g., argon).

  • The resulting solution is stirred at -78 °C for 1 hour, then warmed to room temperature.

  • A solution of 4-(2-chloroethyl)morpholine in anhydrous THF is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The reaction is quenched by the careful addition of water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to yield 4-(2-indenylethyl)morpholine as a light brown oil.

Synthesis of 4-(2-indenylethyl)morpholinetitanium dichloride (Complex 7a)

This protocol details the synthesis of the titanium complex from the 4-(2-indenylethyl)morpholine ligand.

Materials:

  • 4-(2-indenylethyl)morpholine (6)

  • n-Butyllithium (2.5 M in hexanes)

  • Titanium tetrachloride-bis(tetrahydrofuran) complex (TiCl₄·2THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Dry HCl gas

Procedure:

  • A solution of 4-(2-indenylethyl)morpholine in anhydrous THF is cooled to -78 °C.

  • An equimolar amount of n-butyllithium is added dropwise under argon, and the solution is stirred for 1 hour.

  • The solution is warmed to room temperature to form the lithium salt of the ligand.

  • In a separate flask, a solution of TiCl₄·2THF in anhydrous THF is prepared.

  • The solutions of the lithiated ligand and TiCl₄·2THF are simultaneously added dropwise to a flask containing THF at 40 °C over 4.5 hours under argon.

  • The resulting brownish solution is refluxed for 4 hours.

  • The solution is then flushed with dry HCl gas for 30 seconds, causing a color change to dark green.

  • The solvent is removed under reduced pressure.

  • The resulting green viscous oil is slurried with diethyl ether to precipitate a dark green solid.

  • The ether is removed, and the solid is dried under reduced pressure to yield 4-(2-indenylethyl)morpholinetitanium dichloride.

Synthesis of 4-(2-indenylethyl)morpholinezirconium dichloride (Complex 7b)

This protocol outlines the synthesis of the zirconium complex.

Materials:

  • 4-(2-indenylethyl)morpholine (6)

  • n-Butyllithium (2.5 M in hexanes)

  • Zirconium tetrachloride-bis(tetrahydrofuran) complex (ZrCl₄·2THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 4 N Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • A solution of 4-(2-indenylethyl)morpholine (5.0 g, 21.0 mmol) in THF (50 ml) is cooled to -78°C and treated dropwise with a solution of n-butyllithium (8.4 ml of 2.5 M solution in hexane, 21.0 mmol) in THF (50 ml) over 40 minutes under argon.[7]

  • The bright yellow solution is stirred for 1 hour, then warmed to room temperature.[7]

  • This solution of the lithiated ligand is added to a solution of ZrCl₄·2THF (8.3 g, 21.0 mmol) in THF (50 ml) at 25 °C over 3 hours.[7]

  • The reaction mixture is stirred for 18 hours.[7]

  • The solvent is removed under reduced pressure.

  • The brown residue is slurried with diethyl ether, and the solvent is again removed under reduced pressure.

  • The dry residue is slurried with diethyl ether, filtered, and washed with diethyl ether to obtain a yellow solid.[7]

  • The solid is washed successively with 4 N aqueous HCl, water, ethanol, and diethyl ether.[7]

  • The final product, 4-(2-indenylethyl)morpholinezirconium dichloride, is dried under argon.[7]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the ligand and its metal complexes.

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Indene Indene Step1 1. Deprotonation of Indene with n-BuLi in THF at -78°C Indene->Step1 nBuLi n-Butyllithium nBuLi->Step1 ChloroMorpholine 4-(2-chloroethyl)morpholine Step2 2. Reaction with 4-(2-chloroethyl)morpholine ChloroMorpholine->Step2 Step1->Step2 Step3 3. Aqueous Workup and Extraction Step2->Step3 Step4 4. Purification by Vacuum Distillation Step3->Step4 Product 4-(2-indenylethyl)morpholine Step4->Product

Caption: Workflow for the synthesis of 4-(2-indenylethyl)morpholine.

Metal_Complex_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ligand 4-(2-indenylethyl)morpholine Step1 1. Lithiation of Ligand with n-BuLi in THF Ligand->Step1 nBuLi n-Butyllithium nBuLi->Step1 MetalHalide TiCl₄·2THF or ZrCl₄·2THF Step2 2. Reaction with Metal Halide MetalHalide->Step2 Step1->Step2 Step3 3. Purification and Isolation Step2->Step3 Product Metal Complex (Ti or Zr) Step3->Product

Caption: General workflow for the synthesis of metal complexes.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(2,2-diphenylethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(2,2-diphenylethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the N-alkylation of morpholine with a reactive 2,2-diphenylethyl derivative. This typically involves the reaction of morpholine with a compound such as 2,2-diphenylethyl bromide, 2,2-diphenylethyl chloride, or a sulfonate ester like 2,2-diphenylethyl tosylate or mesylate. The reaction is generally carried out in the presence of a base to neutralize the acid generated.

Q2: How can I prepare the 2,2-diphenylethyl halide or sulfonate ester precursor?

A2: These precursors are typically synthesized from 2,2-diphenylethanol.

  • For 2,2-diphenylethyl bromide: Reaction of 2,2-diphenylethanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • For 2,2-diphenylethyl chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

  • For 2,2-diphenylethyl tosylate/mesylate: Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine or triethylamine.

Q3: What are the critical parameters to control during the N-alkylation reaction?

A3: Key parameters include:

  • Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. It is often performed at elevated temperatures to overcome the steric hindrance of the bulky 2,2-diphenylethyl group.

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to facilitate the SN2 reaction.

  • Base: The choice and amount of base are crucial for deprotonating the morpholine nitrogen and neutralizing the acid byproduct. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or a stronger base like sodium hydride (NaH) for less reactive electrophiles.

  • Stoichiometry: Using a slight excess of morpholine can help to drive the reaction to completion, but a large excess can complicate purification.

Q4: What are the potential side reactions in this synthesis?

A4: The primary side reaction is the elimination (E2) of the 2,2-diphenylethyl electrophile to form 1,1-diphenylethylene, especially with stronger, bulkier bases or at higher temperatures. Over-alkylation of morpholine is not possible as it is a secondary amine that forms a tertiary amine upon successful reaction.

Q5: How can the final product be purified?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid. Acid-base extraction can be used to remove unreacted morpholine and other basic or acidic impurities before chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting materials 1. Insufficient reaction temperature. 2. Inactive electrophile (e.g., degraded halide or sulfonate). 3. Insufficiently strong base. 4. Steric hindrance from the bulky 2,2-diphenylethyl group is slowing the reaction.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 2. Check the purity and integrity of the electrophile. If necessary, synthesize a fresh batch. 3. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 4. Increase the reaction time. Consider using a more reactive electrophile, such as an iodide, which can be generated in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).
Significant formation of 1,1-diphenylethylene (elimination byproduct) 1. Reaction temperature is too high. 2. Use of a strong, bulky base that favors elimination over substitution.1. Lower the reaction temperature and extend the reaction time. 2. Use a less sterically hindered and/or weaker base (e.g., K₂CO₃ instead of potassium tert-butoxide).
Difficulty in removing unreacted morpholine Morpholine has a relatively high boiling point and can be difficult to remove by simple evaporation.1. Perform an acidic wash (e.g., with 1M HCl) during the workup to protonate the morpholine and extract it into the aqueous layer. 2. Utilize column chromatography with a suitable eluent system to separate the product from residual morpholine.
Product is an oil and difficult to handle/purify The product may be a viscous oil at room temperature.1. Attempt to form a salt (e.g., hydrochloride or oxalate salt) which is often a crystalline solid and can be purified by recrystallization. 2. Use high-vacuum distillation (Kugelrohr) if the product is thermally stable.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Diphenylethyl Bromide

Materials:

  • 2,2-Diphenylethanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,2-diphenylethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench by pouring the mixture over ice.

  • Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2-diphenylethyl bromide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • 2,2-Diphenylethyl bromide (from Protocol 1)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,2-diphenylethyl bromide (1.0 eq) in ACN, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation

EntryElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
12,2-Diphenylethyl BromideK₂CO₃ACN82 (Reflux)18~75
22,2-Diphenylethyl BromideNaHDMF6012~85
32,2-Diphenylethyl TosylateK₂CO₃DMF10024~70
42,2-Diphenylethyl BromideEt₃NACN82 (Reflux)24~60

Note: Yields are approximate and can vary based on experimental conditions and scale.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_alkylation N-Alkylation cluster_purification Purification 2_2_Diphenylethanol 2_2_Diphenylethanol Bromination Bromination 2_2_Diphenylethanol->Bromination PBr3 PBr3 PBr3->Bromination 2_2_Diphenylethyl_Bromide 2_2_Diphenylethyl_Bromide Bromination->2_2_Diphenylethyl_Bromide Alkylation_Reaction Alkylation_Reaction 2_2_Diphenylethyl_Bromide->Alkylation_Reaction Morpholine Morpholine Morpholine->Alkylation_Reaction K2CO3 K2CO3 K2CO3->Alkylation_Reaction Crude_Product Crude_Product Alkylation_Reaction->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product 4-(2,2-diphenylethyl) morpholine Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Conversion Low Conversion? Start->Low_Conversion High_Elimination High Elimination? Low_Conversion->High_Elimination No Increase_Temp_Time Increase Temp/Time Low_Conversion->Increase_Temp_Time Yes Purification_Issues Purification Issues? High_Elimination->Purification_Issues No Lower_Temp Lower Temperature High_Elimination->Lower_Temp Yes Success Success Purification_Issues->Success No Acid_Wash Perform Acid Wash Purification_Issues->Acid_Wash Yes Check_Reagents Check Reagent Quality Increase_Temp_Time->Check_Reagents Stronger_Base Use Stronger Base Check_Reagents->Stronger_Base Stronger_Base->High_Elimination Weaker_Base Use Weaker/Less Bulky Base Lower_Temp->Weaker_Base Weaker_Base->Purification_Issues Salt_Formation Attempt Salt Formation Acid_Wash->Salt_Formation Salt_Formation->Success

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Synthesis of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,2-diphenylethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The two primary methods for the synthesis of this compound are:

  • Nucleophilic Substitution: The N-alkylation of morpholine with a 2,2-diphenylethyl halide (e.g., bromide or chloride).

  • Reductive Amination: The reaction of morpholine with 2,2-diphenylacetaldehyde in the presence of a reducing agent.

Q2: I am experiencing a very low yield in my N-alkylation reaction. What are the potential causes?

Low yields in the N-alkylation of morpholine with a 2,2-diphenylethyl halide can be attributed to several factors:

  • Steric Hindrance: The bulky 2,2-diphenylethyl group can sterically hinder the approach of the morpholine nitrogen to the electrophilic carbon, slowing down the reaction rate.

  • Poor Leaving Group: If you are using a substrate with a poor leaving group (e.g., chloride instead of bromide or iodide), the reaction will be slower.

  • Side Reactions: Elimination of the halide from the 2,2-diphenylethyl halide to form an alkene is a common side reaction, especially with stronger bases or higher temperatures.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Impure Starting Materials: The purity of morpholine, the 2,2-diphenylethyl halide, and the solvent can significantly impact the reaction outcome.

Q3: My reductive amination is not working well. What should I check?

Challenges in the reductive amination approach often stem from:

  • Instability of the Aldehyde: 2,2-diphenylacetaldehyde can be unstable and prone to side reactions like self-condensation (aldol reaction) or oxidation.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are more selective for the iminium ion and can be used in one-pot procedures.

  • pH of the Reaction Mixture: The pH needs to be controlled to facilitate both iminium ion formation and the reduction step.

  • Reaction Conditions: Temperature and reaction time need to be optimized to ensure the reaction proceeds to completion without degrading the starting materials or product.

Q4: How can I purify the final product, this compound?

Purification can typically be achieved through the following methods:

  • Extraction: After the reaction, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying N-substituted morpholines. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid thermal decomposition.

Troubleshooting Guides

Low Yield in N-Alkylation of Morpholine
Symptom Possible Cause Suggested Solution
Reaction is very slow or stalls Steric hindrance from the bulky 2,2-diphenylethyl group.Increase the reaction temperature. Use a more polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions. Consider using a more reactive electrophile, such as 2,2-diphenylethyl iodide.
Significant amount of alkene byproduct observed Elimination (E2) side reaction is competing with substitution (SN2).Use a non-hindered, weaker base such as potassium carbonate or sodium bicarbonate instead of strong bases like sodium hydride or potassium tert-butoxide. Run the reaction at a lower temperature for a longer period.
Low recovery of product after workup Product may be partially soluble in the aqueous phase, especially if protonated.Ensure the aqueous phase is basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents.
Multiple spots on TLC, even after extended reaction time Impure starting materials or side reactions.Ensure the purity of morpholine and the 2,2-diphenylethyl halide using techniques like distillation or recrystallization. Analyze the side products to understand the competing reaction pathways.
Low Yield in Reductive Amination
Symptom Possible Cause Suggested Solution
Aldehyde starting material is consumed, but no desired product is formed The aldehyde is unstable under the reaction conditions and is undergoing side reactions (e.g., aldol condensation).Consider forming the aldehyde's bisulfite adduct, which is more stable and can be used directly in the reductive amination.[1][2] Use milder reaction conditions (lower temperature).
Reaction is incomplete, with both starting materials remaining The formation of the iminium ion is not favored, or the reducing agent is not effective.Adjust the pH of the reaction. An acidic catalyst (e.g., acetic acid) is often required for iminium ion formation. Switch to a more effective reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice for one-pot reductive aminations.
Formation of an alcohol byproduct (from reduction of the aldehyde) The reducing agent is too reactive and is reducing the aldehyde before it can form the iminium ion with morpholine.Use a less reactive reducing agent. Add the reducing agent after allowing the aldehyde and morpholine to stir together for a period to pre-form the iminium ion.
Difficult to purify the product from the reaction mixture The product is contaminated with unreacted starting materials and byproducts.Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. Employ careful column chromatography for purification.

Experimental Protocols

Method 1: N-Alkylation of Morpholine with 2,2-Diphenylethyl Bromide
  • Materials: Morpholine, 2,2-diphenylethyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate, brine.

  • Procedure: a. To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents). b. Add 2,2-diphenylethyl bromide (1.0 equivalent) to the mixture. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and filter off the inorganic solids. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. h. Purify the crude product by silica gel column chromatography.

Method 2: Reductive Amination of 2,2-Diphenylacetaldehyde with Morpholine
  • Materials: 2,2-diphenylacetaldehyde, morpholine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated aqueous sodium bicarbonate, brine.

  • Procedure: a. Dissolve 2,2-diphenylacetaldehyde (1.0 equivalent) and morpholine (1.2 equivalents) in dichloromethane. b. Add a catalytic amount of acetic acid to the solution. c. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. d. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. e. Continue stirring at room temperature and monitor the reaction by TLC. f. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with dichloromethane. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by silica gel column chromatography.

Visualizations

logical_workflow start Low Yield in Synthesis route Identify Synthetic Route start->route alkylation N-Alkylation route->alkylation Alkylation amination Reductive Amination route->amination Amination check_sterics Assess Steric Hindrance alkylation->check_sterics check_aldehyde Evaluate Aldehyde Stability amination->check_aldehyde increase_temp Increase Temperature/ Use Polar Aprotic Solvent check_sterics->increase_temp Yes check_elimination Check for Elimination check_sterics->check_elimination No end Improved Yield increase_temp->end weaker_base Use Weaker Base/ Lower Temperature check_elimination->weaker_base Yes check_purity_alk Verify Starting Material Purity check_elimination->check_purity_alk No weaker_base->end purify_alk Purify Reactants check_purity_alk->purify_alk Impure check_purity_alk->end Pure purify_alk->end bisulfite_adduct Use Bisulfite Adduct check_aldehyde->bisulfite_adduct Unstable check_reducing_agent Check Reducing Agent check_aldehyde->check_reducing_agent Stable bisulfite_adduct->end use_stab Use STAB check_reducing_agent->use_stab Ineffective check_ph Verify Reaction pH check_reducing_agent->check_ph Effective use_stab->end adjust_ph Adjust pH with Acid Catalyst check_ph->adjust_ph Incorrect check_ph->end Correct adjust_ph->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

reaction_pathway cluster_alkylation Route 1: N-Alkylation cluster_amination Route 2: Reductive Amination morpholine_alk Morpholine product_alk This compound morpholine_alk->product_alk diphenyl_halide 2,2-Diphenylethyl Halide diphenyl_halide->product_alk base Base (e.g., K₂CO₃) base->product_alk solvent_alk Solvent (e.g., Acetonitrile) solvent_alk->product_alk heat_alk Heat heat_alk->product_alk morpholine_am Morpholine product_am This compound morpholine_am->product_am diphenyl_aldehyde 2,2-Diphenylacetaldehyde diphenyl_aldehyde->product_am reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product_am solvent_am Solvent (e.g., DCM) solvent_am->product_am acid_catalyst Acid Catalyst (e.g., Acetic Acid) acid_catalyst->product_am

Caption: Synthetic pathways for this compound.

References

Technical Support Center: Purification of 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-(2,2-diphenylethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from starting materials, side reactions, or decomposition. Potential impurities include:

  • Unreacted starting materials: Morpholine and a diphenyl-substituted electrophile (e.g., 2,2-diphenylethyl bromide).

  • Byproducts of side reactions: Over-alkylation of morpholine or elimination products from the electrophile.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Decomposition products: Products from the degradation of the target compound, especially if exposed to high temperatures or extreme pH.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is often a good starting point to remove neutral organic impurities and unreacted basic starting materials like morpholine. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution (e.g., 1M HCl) can help in the initial cleanup.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several techniques can be employed to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the structure of the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Issue 1: The crude product is a dark, oily residue.

Possible Cause: Presence of polymeric byproducts or colored impurities.

Troubleshooting Steps:

  • Decolorization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and treat with activated carbon. Gently heat the mixture for a short period, then filter through a pad of celite to remove the carbon.

  • Column Chromatography: If decolorization is insufficient, column chromatography is a highly effective method for separating the desired compound from colored and polar impurities.

Issue 2: Recrystallization attempts fail to yield crystals.

Possible Causes:

  • The compound may be an oil at room temperature.

  • The chosen solvent system is not appropriate.

  • The presence of impurities is inhibiting crystallization.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., hexane, ethyl acetate, ethanol, acetone) and solvent mixtures to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Purity Check: Ensure the material is sufficiently pure for crystallization. A preliminary purification by column chromatography may be necessary.

  • Inducing Crystallization:

    • Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Add a seed crystal of the pure compound.

    • Cool the solution slowly in an ice bath or refrigerator.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid crude products with moderate purity.

Methodology:

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation:

Solvent SystemStarting Purity (HPLC)Purity after Recrystallization (HPLC)Yield (%)
Isopropanol85%98%75%
Ethanol/Water (9:1)85%95%80%
Ethyl Acetate/Hexane (1:3)85%97%70%
Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying oily products or separating mixtures with multiple components.

Methodology:

  • TLC Analysis: Determine a suitable solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation:

Eluent (Hexane:Ethyl Acetate)Starting Purity (HPLC)Purity after Chromatography (HPLC)Recovery (%)
9:170%99.5%85%
4:170%99.2%88%
1:170%98.5%90%

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling (Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Crude Product B Dissolve and Adsorb on Silica A->B D Load Sample B->D C Pack Column with Silica Gel C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Experimental workflow for flash column chromatography purification.

Troubleshooting_Logic Start Crude Product Purity Issue IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oily) Success Pure Solid Obtained TryRecrystallization->Success Failure Recrystallization Fails TryRecrystallization->Failure Failure->ColumnChromatography PureOil Pure Oil/Solid Obtained ColumnChromatography->PureOil

Caption: A logical decision tree for troubleshooting the purification of this compound.

Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield and purity have significantly decreased after moving from a lab-scale (grams) to a pilot-plant scale (kilograms). What are the likely causes?

A1: A decrease in yield and purity during scale-up is a common issue that can stem from several factors. One of the most frequent culprits is inadequate mixing and mass transfer in larger reactors.[1][2] What works in a small flask doesn't always translate directly to a large vessel. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Another possibility is a change in the reaction's thermal profile; poor heat dissipation in a larger volume can lead to an uncontrolled exotherm, which in turn affects reaction selectivity.[3][4] Finally, the extended reaction or work-up times often required for larger batches can lead to product degradation.

Q2: I am observing an unexpected exotherm during my scale-up reaction, posing a safety risk. How can I better control the reaction temperature?

A2: Managing reaction exotherms is critical for both safety and product quality.[3] Several strategies can be employed for better temperature control. A primary method is to control the rate of addition of a key reagent, which is often done dropwise in a laboratory setting but needs to be carefully calculated and controlled at scale.[3] Utilizing a reactor with a higher surface-area-to-volume ratio, such as a flow reactor, can significantly improve heat transfer.[5] Additionally, consider using a semi-batch process where one reactant is added portion-wise. For highly exothermic reactions, process cooling systems with appropriate heat exchange capacity are essential. In some cases, adjusting the solvent to one with a higher boiling point can also help to absorb and dissipate heat more effectively.

Q3: The crystalline form (polymorph) of my morpholine derivative is different from what I obtained in the lab, which is affecting its downstream processing and bioavailability. Why is this happening and how can I control it?

A3: The appearance of new crystalline forms, or polymorphism, is a significant challenge in pharmaceutical scale-up.[6] Factors such as changes in solvent, cooling rate, agitation speed, and the presence of impurities can all influence which polymorphic form crystallizes. To control polymorphism, it is crucial to develop a robust crystallization process. This involves carefully defining and controlling parameters like solvent composition, temperature profile (both heating and cooling), and agitation rate. Seeding the crystallization with the desired polymorph from a lab-scale batch can also be an effective strategy to ensure consistency.[6]

Q4: My final product has a different impurity profile at scale compared to the lab. How can I identify and mitigate these new impurities?

A4: Changes in the impurity profile during scale-up often point to issues with reaction selectivity or product/intermediate stability over longer processing times.[1] To address this, begin by thoroughly characterizing the new impurities using techniques like LC-MS and NMR. Once the structures are known, you can hypothesize their formation pathways. Common causes include side reactions favored by higher temperatures or longer reaction times, or degradation of starting materials, intermediates, or the final product. Adjusting reaction parameters such as temperature, reaction time, and reagent stoichiometry can help minimize the formation of these impurities. Improving the efficiency of the work-up and purification steps, such as optimizing the washing and filtration of the filter cake, is also critical.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Yield and Purity

This guide provides a systematic approach to diagnosing and resolving issues of low yield and purity during the scale-up synthesis of morpholine derivatives.

Troubleshooting Workflow for Poor Yield and Purity

G start Low Yield / Purity Observed at Scale mixing Evaluate Mixing Efficiency - CFD modeling - Visual observation (if possible) - Impeller speed/design review start->mixing thermal Analyze Thermal Profile - Temperature logging at multiple points - Reaction calorimetry mixing->thermal If mixing is adequate kinetics Re-evaluate Reaction Kinetics - Impurity profiling over time - Check for product degradation thermal->kinetics If thermal profile is controlled workup Optimize Work-up & Purification - Filtration efficiency - Wash solvent selection & volume - Recrystallization parameters kinetics->workup If kinetics are understood solution Implement Corrective Actions - Adjust mixing parameters - Improve heat transfer - Modify reaction time/temperature - Refine purification protocol workup->solution

Caption: A decision-making workflow for troubleshooting poor yield and purity in scale-up synthesis.

Experimental Protocol: Small-Scale Simulation of Large-Scale Mixing Issues

To investigate if poor mixing is the cause of decreased yield and purity, a "worst-case scenario" experiment can be performed at the lab scale.

  • Setup: Use a standard laboratory reactor setup with overhead stirring.

  • Procedure:

    • Run the reaction under the standard, well-mixed laboratory conditions to establish a baseline.

    • In a subsequent experiment, simulate poor large-scale mixing by:

      • Significantly reducing the stirring speed.

      • Adding a key reagent all at once instead of dropwise to mimic localized high concentrations.

  • Analysis: Compare the yield and purity (via HPLC or GC) of the baseline experiment with the "poor mixing" experiment. A significant increase in impurities or decrease in yield under poor mixing conditions suggests that mixing efficiency is a key factor in the scale-up problem.

Guide 2: Managing Exothermic Reactions

This guide outlines strategies for controlling temperature during exothermic reactions in the scale-up synthesis of morpholine derivatives.

Comparison of Exotherm Control Strategies

StrategyDescriptionAdvantagesDisadvantages
Controlled Reagent Addition Adding a reactive agent over an extended period.Simple to implement, effective for moderate exotherms.Can significantly increase batch time.[3]
Semi-Batch Processing Adding one or more reactants in discrete portions.Good control over reaction rate and temperature.Requires careful monitoring and control of additions.
Flow Chemistry Pumping reactants through a heated/cooled tube or microreactor.Excellent heat transfer, enhanced safety, easy to scale out.[5]Higher initial equipment cost.
Solvent Selection Using a solvent with a higher heat capacity or boiling point.Can help absorb and dissipate heat more effectively.May require process redevelopment and solvent screening.
Improved Reactor Cooling Utilizing reactors with cooling jackets, internal coils, or external heat exchangers.Direct and efficient method of heat removal.Effectiveness is dependent on reactor design and scale.

Logical Flow for Selecting an Exotherm Control Strategy

G start Exotherm Observed severity Assess Exotherm Severity - Minor, Moderate, or Severe? start->severity minor Implement Controlled Reagent Addition severity->minor Minor moderate Consider Semi-Batch Processing or Improved Reactor Cooling severity->moderate Moderate severe Evaluate Flow Chemistry for Maximum Control and Safety severity->severe Severe

Caption: A decision tree for selecting the appropriate exotherm control strategy based on severity.

Experimental Protocol: Reaction Calorimetry for Exotherm Characterization

To quantify the heat generated by a reaction, reaction calorimetry (RC1) is an essential tool.

  • Instrument: A reaction calorimeter (e.g., Mettler-Toledo RC1) is used.

  • Procedure:

    • The reaction is carried out in the calorimeter under controlled conditions that mimic the intended large-scale process (e.g., same concentration, temperature, and addition rates).

    • The instrument continuously measures the heat flow into and out of the reactor, providing a real-time profile of the heat generated by the reaction.

  • Data Analysis: The data from the RC1 will provide the total heat of reaction (enthalpy), the maximum rate of heat evolution, and the adiabatic temperature rise. This information is critical for designing appropriate cooling systems and safety protocols for the scaled-up process.[3]

References

side reactions and byproduct formation in morpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine? A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA), typically with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2][3][4] The DEG route has largely replaced the older DEA/sulfuric acid process due to its efficiency.[2]

Q2: Which catalysts are typically employed in the diethylene glycol (DEG) route? A2: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1][4][5] The choice of catalyst is critical as it influences reaction selectivity and yield.

Q3: What are the major side reactions and byproducts associated with morpholine synthesis? A3: Byproduct formation is a key challenge. In the DEG route , a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[6] N-ethylmorpholine is another significant byproduct.[7] High-molecular-weight condensation products, or "heavies," can also form, reducing yield.[6][8] In the DEA route , the use of sulfuric acid results in large quantities of sodium sulfate byproduct after neutralization, which requires disposal.[9][10]

Q4: What are typical yields for morpholine synthesis? A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[11] A lab-scale synthesis from DEA might yield between 35-50%.[12] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[6]

Troubleshooting Guide

This guide provides solutions to common issues encountered during morpholine synthesis experiments.

Issue Potential Cause Recommended Troubleshooting Steps
Low Morpholine Yield Suboptimal Conditions: Incorrect temperature or pressure for the specific catalyst and feedstock.[13]Optimize reaction temperature and pressure. For the DEG route, temperatures typically range from 150-400°C and pressures from 30-400 atm.[2]
Catalyst Deactivation: The catalyst may be poisoned or fouled by impurities or high-molecular-weight byproducts.[8]Ensure high purity of starting materials (DEG/DEA, ammonia).[14] Consider catalyst regeneration or replacement.
Inefficient Water Removal: In the DEA dehydration route, the presence of water can inhibit the forward reaction.Improve the efficiency of the distillation or water-trapping apparatus to drive the reaction equilibrium.
High Concentration of 2-(2-aminoethoxy)ethanol (AEE) Byproduct Incomplete Reaction: Insufficient reaction time or temperature in the second cyclization step of the DEG route.Increase reaction time or temperature to promote the conversion of AEE to morpholine. Consider separating and recycling the AEE stream back into the reactor.[6]
High Concentration of N-Ethylmorpholine Byproduct Feedstock Impurities: Contamination of starting materials, particularly with ethanol derivatives.Use high-purity diethylene glycol (DEG). Commercial morpholine from this route is typically >99% pure but can be contaminated with N-ethylmorpholine.[7]
Formation of "Heavies" or Polymeric Byproducts Reaction Conditions: Operating at higher pressures can increase the concentration of morpholine in the liquid phase, leading to further reaction with DEG.[15]Optimize the reaction phase. Operating in a trickle-bed reactor where morpholine is predominantly in the vapor phase can minimize the formation of heavy byproducts.[15]

Quantitative Data Summary

The following table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.

RunTemp (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222097.632.3790.85.5
324079.420.663.37.5

Data adapted from U.S. Patent 4,647,663.[6] Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

  • Reagent Preparation: In a 500mL three-neck round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[12]

  • Acidification: While cooling and stirring, slowly add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[12]

  • Dehydration Reaction: Heat the mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for several hours (e.g., 15 hours) to allow for cyclization.[12]

  • Neutralization & Free-Basing: After cooling, neutralize the resulting morpholine salt with a strong base, such as calcium oxide or a concentrated sodium hydroxide solution, to form a slurry.[12]

  • Isolation: Distill the crude morpholine from the alkaline slurry. A dark, wet morpholine distillate will be collected.[12]

  • Purification: Dry the crude morpholine by stirring over potassium hydroxide pellets. Decant the morpholine and perform a final fractional distillation, collecting the fraction that boils between 126-129°C.[12]

Process and Logic Diagrams

Morpholine_Synthesis_Pathways cluster_DEA Diethanolamine (DEA) Route cluster_DEG Diethylene Glycol (DEG) Route DEA Diethanolamine Morpholine_DEA Morpholine DEA->Morpholine_DEA - H2O (H2SO4) DEG Diethylene Glycol AEE 2-(2-aminoethoxy)ethanol (Intermediate) DEG->AEE + NH3, Catalyst - H2O Ammonia Ammonia Morpholine_DEG Morpholine AEE->Morpholine_DEG Cyclization - H2O Byproduct N-Ethylmorpholine (Byproduct) AEE->Byproduct

Caption: Primary industrial synthesis routes for morpholine.

Troubleshooting_Workflow Start Identify Issue: Low Yield or High Impurity Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Analyze Reaction Conditions (Temp, Pressure, Time) Check_Purity->Check_Conditions Purity OK Purify_SM Purify/Replace Reagents Check_Purity->Purify_SM Impure Check_Catalyst Inspect Catalyst Activity (DEG Route) Check_Conditions->Check_Catalyst Conditions OK Adjust_Params Optimize Reaction Parameters Check_Conditions->Adjust_Params Suboptimal Regen_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regen_Catalyst Deactivated Analyze_Product Re-analyze Product Check_Catalyst->Analyze_Product Activity OK Purify_SM->Check_Conditions Adjust_Params->Analyze_Product Regen_Catalyst->Analyze_Product Resolved Problem Resolved Analyze_Product->Resolved

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

Technical Support Center: Optimization of Catalysts for Reactions Involving Morpholine Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions with morpholine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed C-N coupling reaction with morpholine resulting in low yield?

A1: Low yields in palladium-catalyzed amination of morpholine can stem from several factors. One common issue is catalyst deactivation. This can occur through various pathways, including the formation of off-cycle palladium complexes. For instance, primary amine and N-heteroaromatic substrates can displace the phosphine ligand, leading to catalytically dormant palladium species that may only reactivate at higher temperatures.[1] Another potential cause is the choice of base. While strong inorganic bases are common, they can lead to decomposition of sensitive substrates, which in turn can deactivate the catalyst.[1] The concentration of the base can also be critical; in some systems using soluble organic bases like DBU, the reaction can be inhibited by high base concentrations.

Troubleshooting Steps:

  • Optimize Ligand Choice: For challenging couplings, consider using bulky biarylphosphine ligands like GPhos, which have shown resistance to deactivation.[1]

  • Base Selection and Concentration: If substrate decomposition is suspected, switch to a milder base such as NaOTMS.[1] When using soluble organic bases, consider slow addition or optimizing the stoichiometry to avoid catalyst inhibition.

  • Reaction Temperature: If using a catalyst system prone to forming dormant species at room temperature, a moderate increase in temperature may be necessary for catalyst reactivation.[1]

  • Reagent Purity: Ensure all reagents, including the morpholine substrate and aryl halide, are free from impurities that could poison the catalyst.

Q2: I am observing poor selectivity in the N-alkylation of morpholine with primary alcohols. What are the likely causes and solutions?

A2: Poor selectivity in the N-alkylation of morpholine with alcohols, often catalyzed by copper- or nickel-based catalysts, typically manifests as the formation of side products. The desired reaction involves the dehydrogenation of the alcohol to an aldehyde, followed by reductive amination with morpholine.

Common Issues and Solutions:

  • Over-alkylation: The formation of quaternary ammonium salts is generally not an issue in this specific reaction.

  • Side Reactions of the Aldehyde Intermediate: The intermediate aldehyde can undergo self-condensation or other undesired reactions, especially at high temperatures.

  • Ring Opening: At temperatures exceeding 220°C, the morpholine ring can undergo a ring-opening reaction, leading to a decrease in the selectivity for the desired N-alkylmorpholine.[2]

  • Dehydrogenation of Morpholine: Although less common, the catalyst might promote undesired dehydrogenation of the morpholine ring itself.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. For the N-methylation of morpholine with methanol using a CuO–NiO/γ–Al2O3 catalyst, the optimal temperature is around 220°C.[2]

  • Molar Ratio of Reactants: Optimizing the molar ratio of the alcohol to morpholine can improve selectivity. For N-methylation, a methanol to morpholine molar ratio of 3:1 has been shown to be effective.[2]

  • Catalyst Composition: The choice of catalyst is crucial. A mixed oxide catalyst like CuO–NiO/γ–Al2O3 has demonstrated high conversion and selectivity.[2]

  • Substrate Reactivity: Be aware that secondary alcohols generally exhibit lower product selectivity because the resulting ketone is a less reactive electrophile than an aldehyde.[2]

Q3: My organocatalyst for a Michael addition involving a morpholine-derived enamine is showing low reactivity. Why is this and how can it be improved?

A3: The lower reactivity of morpholine-enamines compared to those derived from pyrrolidine or piperidine is a known issue in organocatalysis. This is attributed to two main factors:

  • Electronic Effect: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, which reduces the nucleophilicity of the resulting enamine.

  • Structural Effect: Morpholine-enamines exhibit a more pronounced pyramidalization at the nitrogen atom, which further decreases their reactivity.

Strategies for Improvement:

  • Catalyst Design: The design of the morpholine-based organocatalyst is critical. Incorporating features that can stabilize the transition state, such as a carboxylic acid group in the β-position to the amine, can significantly enhance catalytic efficiency.

  • Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and reaction time is essential. For instance, in the 1,4-addition of aldehydes to nitroolefins, operating at lower temperatures can sometimes improve stereoselectivity, although it may also decrease the conversion rate.

  • Catalyst Loading: While typically low catalyst loadings are desired, a slight increase might be necessary to achieve a reasonable reaction rate with less reactive morpholine-enamines.

Troubleshooting Guides

Problem 1: Catalyst Deactivation in Palladium-Catalyzed C-N Coupling with Morpholine

Symptoms:

  • The reaction starts but stalls before reaching completion.

  • A significant amount of starting material remains even after prolonged reaction times.

  • Inconsistent results between batches.

Possible Causes & Solutions:

CauseProposed Solution
Ligand Dissociation and Formation of Inactive Pd Species Use more robust ligands, such as bulky biarylphosphines (e.g., GPhos, BrettPhos), that form more stable complexes with palladium.[1] Consider pre-formed catalysts to ensure the active species is generated correctly.
Base-Mediated Substrate/Product Decomposition Leading to Catalyst Poisoning Switch to a milder or more soluble base (e.g., K3PO4, Cs2CO3, or organic bases like DBU). Optimize the base concentration, as excess base can be detrimental.
Inhibition by Morpholine or Product Morpholine itself can act as a ligand for palladium, potentially forming inactive complexes.[3][4] If product inhibition is suspected, try to run the reaction at a higher concentration to favor the desired catalytic turnover or consider a continuous flow setup where the product is removed as it is formed.
Trace Impurities in Reagents or Solvents Ensure all reagents and the solvent are of high purity and anhydrous. Water and other nucleophilic impurities can interfere with the catalytic cycle.
Thermal Degradation of the Catalyst Avoid unnecessarily high reaction temperatures. Optimize the temperature to be just high enough for efficient catalysis without causing decomposition.
Problem 2: Difficulty in Purifying Morpholine-Containing Products

Symptoms:

  • Co-elution of the product with starting materials or byproducts during column chromatography.

  • Formation of emulsions during aqueous work-up.

  • Difficulty in crystallizing the final product.

Troubleshooting Steps:

IssueRecommended Action
Co-elution on Silica Gel The basic nature of the morpholine nitrogen can cause tailing on silica gel. Consider deactivating the silica gel with a small amount of triethylamine (e.g., 1% v/v) in the eluent. Alternatively, switch to a different stationary phase like alumina.
Emulsion Formation The amphiphilic nature of some morpholine derivatives can lead to emulsions. Try adding brine to the aqueous phase to "salt out" the organic product. Alternatively, filtering the mixture through a pad of Celite® can help to break the emulsion.
Crystallization Challenges If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate) to induce crystallization. Ensure the product is of high purity before attempting crystallization, as impurities can inhibit crystal formation.
Residual Palladium Catalyst To remove residual palladium from the product, consider washing the organic solution with an aqueous solution of a scavenger like sodium thiomethoxide or using a commercially available palladium scavenger resin.

Data Presentation

Table 1: Optimization of Reaction Conditions for the N-alkylation of Morpholine with Methanol

EntryTemperature (°C)Molar Ratio (Methanol:Morpholine)LHSV (h⁻¹)Pressure (MPa)Morpholine Conversion (%)N-methylmorpholine Selectivity (%)
11803:10.150.978.296.5
22003:10.150.989.695.1
32203:10.150.995.393.8
42403:10.150.996.189.2

Data adapted from a study on CuO-NiO/γ-Al2O3 catalyzed N-alkylation.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
  • Catalyst Pre-formation (if not using a pre-catalyst): In a glovebox, add the palladium source (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 1.1-1.5 equivalents relative to Pd) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reaction Setup: Remove the vessel from the glovebox and add the aryl halide (1.0 equivalent), morpholine (1.2-1.5 equivalents), and the base (e.g., NaOtBu, K3PO4, 1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or by crystallization.

Mandatory Visualizations

troubleshooting_low_yield start Low Yield in C-N Coupling catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions reagent_issue Reagent Issue? start->reagent_issue change_ligand Use Robust Ligand (e.g., GPhos) catalyst_deactivation->change_ligand Yes change_base Switch to Milder Base (e.g., K3PO4) catalyst_deactivation->change_base Yes optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_conc Optimize Base Concentration suboptimal_conditions->optimize_conc Yes check_purity Check Reagent Purity and Dryness reagent_issue->check_purity Yes

Caption: Troubleshooting flowchart for low yield in C-N coupling reactions.

experimental_workflow reagents Reagents Aryl Halide Morpholine Base Solvent setup Reaction Setup Inert Atmosphere Degassed Solvent reagents->setup catalyst Catalyst System Palladium Source Ligand catalyst->setup reaction Reaction Heating & Stirring Monitoring (TLC/GC/LC-MS) setup->reaction workup Work-up Quenching Extraction Washing reaction->workup purification Purification Chromatography Crystallization workup->purification product Pure Product purification->product

Caption: General experimental workflow for catalytic reactions with morpholine.

References

Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of morpholine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine-containing compounds sometimes difficult to purify by silica gel chromatography?

Morpholine-containing compounds are basic due to the nitrogen atom in the heterocycle. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing issues such as peak tailing, streaking, and in some cases, irreversible binding to the column. This can result in poor separation and low recovery of the desired compound.

Q2: How can I improve the chromatography of my morpholine-containing compound on silica gel?

To mitigate the issues caused by the basicity of the morpholine moiety, you can add a small amount of a basic modifier to your eluent system. Common additives include triethylamine (Et3N) or ammonia (typically as a solution in methanol). A typical starting point is to add 0.1-2% of triethylamine to the mobile phase. This helps to neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and leading to improved peak shape and recovery.

Q3: My morpholine-containing compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient. To improve extraction efficiency, you can try the following:

  • Salting out: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.

  • pH adjustment: If your compound is basic, you can basify the aqueous layer (e.g., with NaOH or K2CO3) to ensure it is in its free base form, which is generally less water-soluble than its protonated salt form.

  • Use of a more polar solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective than less polar solvents like ethyl acetate or hexanes for extracting polar compounds.[1]

Q4: I am having trouble crystallizing my morpholine-containing compound. What are some common reasons and solutions?

Crystallization can be challenging for several reasons:

  • High solubility: The compound may be too soluble in the chosen solvent. In this case, you can try a less polar solvent or a solvent mixture.

  • Presence of impurities: Impurities can inhibit crystal formation. It's important to start with material that is as pure as possible.

  • Oiling out: The compound may separate as an oil instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a more dilute solution and cooling it very slowly.

  • Amorphous solid formation: The compound may precipitate as an amorphous solid instead of a crystalline one. Slowing down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cooling it slowly can promote the formation of crystals.

For basic morpholine compounds, crystallization of the free base can sometimes be difficult. An alternative strategy is to form a salt, such as a hydrochloride or tosylate salt, which often has better crystallization properties.[2][3]

Troubleshooting Guides

Silica Gel Flash Chromatography
Problem Possible Cause Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silica gel.Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. For very polar compounds, a reverse-phase chromatography approach might be necessary.
Poor Separation of Compound from Polar Impurities The eluent system is not providing sufficient resolution.Try a different solvent system. A co-solvent system (e.g., DCM/MeOH, EtOAc/Hexanes) often provides better separation. Consider using a different stationary phase like alumina (basic or neutral).
Low Recovery of Compound The compound is irreversibly binding to the silica gel.Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly. Try adding a co-solvent to reduce the solubility.
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Crystals are colored Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution, then filter it hot to remove the charcoal and adsorbed impurities before cooling.
Low yield of recovered crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.
Difficulty crystallizing the free base The free base may be an oil or have poor crystallization properties.Convert the morpholine compound to a salt (e.g., hydrochloride, tartrate) by treating it with the corresponding acid. Salts often have higher melting points and better crystallinity.[2][3]
Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation at the interface The two phases are not separating cleanly due to detergents or other impurities.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gently swirl or rock the funnel instead of vigorous shaking. Filter the mixture through a pad of Celite.
Poor recovery of the compound in the organic layer The compound is too soluble in the aqueous phase. The pH of the aqueous phase is too low, causing the basic morpholine to be in its protonated, more water-soluble form.Increase the pH of the aqueous layer with a base (e.g., NaOH, K2CO3) to ensure the morpholine compound is in its free base form. "Salt out" the compound by adding a large amount of NaCl or K2CO3 to the aqueous layer. Use a more polar organic solvent for extraction.[1]
Precipitate forms at the interface The compound is not soluble in either phase at the interface.Add more of the organic or aqueous solvent to dissolve the precipitate. Adjust the pH of the aqueous phase.

Quantitative Data Summary

The following tables provide a summary of typical yields and purity levels that can be expected for the purification of morpholine-containing compounds using different techniques, based on literature data.

Table 1: Purity and Yield Data from Chromatography

Compound TypePurification MethodEluent SystemPurityYieldReference
Substituted MorpholineSilica Gel Chromatography5% EtOAc/Hexanes>95%68%[4]
Morpholine-bearing Quinoline DerivativeSilica Gel ChromatographyCH2Cl2/MeOH (10:1)Not specifiedNot specified[5]
N-methylmorpholine-substituted Benzimidazolium SaltColumn ChromatographyNot specifiedNot specified60%[6]
Diastereomeric MorpholinesSilica Gel Column ChromatographyNot specifiedNot specifiedNot specified[7]

Table 2: Purity and Yield Data from Recrystallization

Compound TypeRecrystallization SolventPurityYieldReference
Morpholine HydrochlorideWater>99% (assumed)Not specified[2][3]
N-methylmorpholine-substituted Benzimidazolium SaltEthanolNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Morpholine Derivative

This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound using flash column chromatography.

  • Eluent Selection:

    • Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.

    • Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.

    • Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Apply gentle pressure to the top of the column (e.g., with a pump or house air).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Morpholine Hydrochloride Salt

This protocol describes the purification of a morpholine-containing compound by converting it to its hydrochloride salt and recrystallizing it.

  • Salt Formation:

    • Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.

  • Solvent Selection for Recrystallization:

    • Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating.

    • An ideal solvent will dissolve the salt when hot but not when cold.

  • Recrystallization:

    • Dissolve the salt in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Work-up chromatography Column Chromatography extraction->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Pure Product purity_check Purity Check (TLC, LC-MS, NMR) recrystallization->purity_check Crystalline Solid pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A typical experimental workflow for the purification of a morpholine-containing compound.

troubleshooting_chromatography cluster_problem Problem Identification cluster_solution Potential Solutions start Chromatography Issue Observed tailing Peak Tailing or Streaking? start->tailing no_elution Compound Not Eluting? start->no_elution tailing->no_elution No add_base Add Triethylamine or Ammonia to Eluent tailing->add_base Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes change_stationary_phase Switch to Alumina or Reverse Phase no_elution->change_stationary_phase If still no elution

Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.

References

Technical Support Center: Addressing Metabolic Instability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of morpholine-containing drugs.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for morpholine-containing drugs?

A1: The morpholine moiety is generally considered to be relatively stable, but it can undergo metabolism, primarily through oxidation. The most common metabolic pathways include:

  • Oxidation of the morpholine ring: This can occur at the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to the formation of hydroxylated metabolites.

  • N-dealkylation: If the morpholine nitrogen is attached to a larger part of the drug molecule via an alkyl chain, cleavage of this bond can occur.

  • Ring opening: Cleavage of the C-N or C-O bonds within the morpholine ring can lead to the formation of linear, more polar metabolites. For example, C-N bond cleavage can result in an amino acid derivative that undergoes further deamination and oxidation.[1]

  • N-oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.

These metabolic transformations are primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor for many drugs.[2][3]

Q2: How can I assess the metabolic stability of my morpholine-containing compound?

A2: The metabolic stability of a compound is typically assessed using in vitro assays that measure its rate of disappearance over time when incubated with liver fractions. The two most common assays are:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in Phase I metabolic enzymes like CYPs. It is a good primary screen for identifying compounds susceptible to oxidative metabolism.[4][5]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as transporters. This provides a more comprehensive picture of a compound's metabolic fate.[6][7][8]

The primary readouts from these assays are the compound's half-life (t½) and intrinsic clearance (Clint).[5]

Q3: What are some common strategies to improve the metabolic stability of morpholine-containing drugs?

A3: If your compound exhibits high metabolic instability, several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at or near the site of metabolism can sterically hinder enzyme access and block oxidation.

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent aromatic rings can decrease the electron density and make the molecule less susceptible to oxidation.

  • Isosteric Replacement: In some cases, replacing the morpholine ring with a bioisostere that is more resistant to metabolism can be effective.[2]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond, slowing down metabolism (the kinetic isotope effect).

Q4: What is the risk of N-nitrosomorpholine formation, and how can I assess it?

A4: N-nitrosomorpholine (NMOR) is a potential carcinogen that can be formed from the reaction of the morpholine nitrogen with nitrosating agents, such as nitrites, under acidic conditions.[9][10] This is a critical safety concern. The risk can be assessed by:

  • In vitro nitrosation assays: Incubating the drug with a source of nitrite (e.g., sodium nitrite) under acidic conditions and analyzing for the formation of NMOR using sensitive analytical methods like GC-MS or LC-MS/MS.[11]

  • Careful control of manufacturing processes: Ensuring that starting materials and reagents are free from significant nitrite contamination.

It's important to note that the in vivo formation of NMOR has also been demonstrated in animal models, highlighting the importance of this assessment.[12][13]

Troubleshooting Guide

Problem 1: My compound is highly unstable in the microsomal stability assay (short half-life, high clearance).

Possible Cause Suggested Action
High susceptibility to CYP-mediated oxidation. 1. Identify the site of metabolism: Use techniques like mass spectrometry to identify the major metabolites. This will pinpoint the "metabolic soft spot." 2. Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism by using a panel of recombinant human CYPs or specific chemical inhibitors. 3. Structural Modification: Based on the site of metabolism, apply the strategies mentioned in FAQ 3 to block or reduce metabolism.
Non-specific binding to microsomes. High lipophilicity can lead to non-specific binding, which can sometimes be misinterpreted as high metabolism. Determine the fraction of unbound drug in the microsomal incubation (fumic) to correct the intrinsic clearance value.

Problem 2: My compound is stable in the microsomal assay but unstable in the hepatocyte assay.

Possible Cause Suggested Action
Metabolism is primarily driven by Phase II enzymes. Microsomes are deficient in many Phase II enzymes. The instability in hepatocytes suggests conjugation reactions (e.g., glucuronidation, sulfation) are the primary clearance pathways. Analyze hepatocyte assay samples for the formation of conjugated metabolites.
Active uptake by transporters. The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus, a faster rate of metabolism. Investigate the role of specific uptake transporters using cell lines overexpressing those transporters or known transporter inhibitors.
Metabolism by non-CYP enzymes present in hepatocytes. Hepatocytes contain other metabolic enzymes not present in microsomes, such as aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs).

Problem 3: I am observing the formation of reactive metabolites.

Possible Cause Suggested Action
Bioactivation of the morpholine ring or another part of the molecule. The formation of reactive metabolites is a significant safety concern as they can covalently bind to cellular macromolecules, leading to toxicity.[14][15][16] 1. Reactive Metabolite Trapping: Conduct in vitro incubations in the presence of trapping agents like glutathione (GSH) or cyanide. The formation of drug-GSH or drug-cyanide adducts, detectable by mass spectrometry, indicates the presence of reactive intermediates. 2. Structural Modification: Modify the chemical structure to eliminate the part of the molecule responsible for bioactivation.

Data Presentation

Table 1: Representative Metabolic Stability Data for Morpholine-Containing Compounds

CompoundAssay SystemHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
Compound A (Example) Human Liver Microsomes> 60< 10High
Compound B (Example) Human Liver Microsomes1592Moderate
Compound C (Example) Human Liver Microsomes< 5> 277Low
Compound D (Example) Human Hepatocytes> 120< 5High
Compound E (Example) Human Hepatocytes4525Moderate
Compound F (Example) Human Hepatocytes10115Low

Note: These values are for illustrative purposes. The classification of stability can vary between laboratories and is dependent on the specific assay conditions.

Experimental Protocols

Microsomal Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the reaction mixture containing phosphate buffer and microsomes.

    • Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.

  • Incubation:

    • Pre-warm the reaction mixture and compound solutions at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the reaction mixture.

    • Immediately add the test compound or positive control to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold stop solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Hepatocyte Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in intact hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • Collagen-coated 24- or 48-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[17]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Pre-incubate the cells in a CO2 incubator for 15-30 minutes.

    • Add the test compound or positive control to the wells to initiate the reaction.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), add ice-cold stop solution to the respective wells to terminate the reaction and lyse the cells.

  • Sample Processing and Analysis:

    • Scrape the wells to ensure complete cell lysis.

    • Transfer the contents to a new plate and centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance. For hepatocytes, Clint is typically expressed as µL/min/10^6 cells.

Visualizations

Metabolic_Pathways_of_Morpholine_Drugs Morpholine-Containing Drug Morpholine-Containing Drug Phase I Metabolism (CYPs) Phase I Metabolism (CYPs) Morpholine-Containing Drug->Phase I Metabolism (CYPs) Hydroxylated Metabolite Hydroxylated Metabolite Phase I Metabolism (CYPs)->Hydroxylated Metabolite N-Oxide Metabolite N-Oxide Metabolite Phase I Metabolism (CYPs)->N-Oxide Metabolite Ring-Opened Metabolite Ring-Opened Metabolite Phase I Metabolism (CYPs)->Ring-Opened Metabolite Phase II Metabolism Phase II Metabolism Hydroxylated Metabolite->Phase II Metabolism Ring-Opened Metabolite->Phase II Metabolism Conjugated Metabolite (e.g., Glucuronide) Conjugated Metabolite (e.g., Glucuronide) Phase II Metabolism->Conjugated Metabolite (e.g., Glucuronide) Excretion Excretion Conjugated Metabolite (e.g., Glucuronide)->Excretion

Caption: Major metabolic pathways of morpholine-containing drugs.

Experimental_Workflow_Metabolic_Stability cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Test Compound Test Compound Microsomes or Hepatocytes Microsomes or Hepatocytes Test Compound->Microsomes or Hepatocytes Incubate at 37°C Incubate at 37°C Microsomes or Hepatocytes->Incubate at 37°C Time-Point Sampling Time-Point Sampling Incubate at 37°C->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Quantify Parent Drug Quantify Parent Drug LC-MS/MS Analysis->Quantify Parent Drug Calculate t½ and Clint Calculate t½ and Clint Quantify Parent Drug->Calculate t½ and Clint Assess Stability Assess Stability Calculate t½ and Clint->Assess Stability

Caption: Workflow for in vitro metabolic stability assays.

Troubleshooting_Logic_Tree High Instability in Microsomes High Instability in Microsomes CYP Metabolism CYP Metabolism High Instability in Microsomes->CYP Metabolism Stable in Microsomes, Unstable in Hepatocytes Stable in Microsomes, Unstable in Hepatocytes Phase II Metabolism Phase II Metabolism Stable in Microsomes, Unstable in Hepatocytes->Phase II Metabolism Active Transport Active Transport Stable in Microsomes, Unstable in Hepatocytes->Active Transport Reactive Metabolite Formation Reactive Metabolite Formation Bioactivation Bioactivation Reactive Metabolite Formation->Bioactivation Identify Metabolites Identify Metabolites CYP Metabolism->Identify Metabolites Reaction Phenotyping Reaction Phenotyping CYP Metabolism->Reaction Phenotyping Analyze for Conjugates Analyze for Conjugates Phase II Metabolism->Analyze for Conjugates Transporter Studies Transporter Studies Active Transport->Transporter Studies GSH Trapping GSH Trapping Bioactivation->GSH Trapping Structural Modification Structural Modification Identify Metabolites->Structural Modification Reaction Phenotyping->Structural Modification GSH Trapping->Structural Modification

Caption: Decision tree for troubleshooting metabolic instability.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine moiety frequently used in CNS drug candidates?

A1: The morpholine ring is often incorporated into central nervous system (CNS) drug candidates due to its favorable physicochemical properties. Its weak basicity (pKa of the nitrogen atom is similar to physiological pH) can enhance aqueous solubility and its ability to participate in hydrogen bonding can improve interactions with biological targets.[1][2][3] The morpholine scaffold can also serve to orient other functional groups on the molecule in a way that is conducive to crossing the BBB.[1][2]

Q2: What are the key physicochemical properties to consider when optimizing morpholine derivatives for BBB penetration?

A2: To enhance BBB penetration, a careful balance of several physicochemical properties is crucial. These include:

  • Lipophilicity (logP/logD): Increased lipophilicity generally favors passive diffusion across the lipid-rich BBB. However, excessive lipophilicity can lead to increased plasma protein binding and sequestration in lipid tissues, reducing the free fraction of the drug available to cross the BBB.

  • Molecular Weight (MW): Smaller molecules (typically < 500 Da) tend to cross the BBB more readily.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bond donors and acceptors is desirable for efficient BBB crossing.

  • pKa: The ionization state of the molecule at physiological pH (7.4) is critical. The basic nitrogen in the morpholine ring can be protonated, which can either aid or hinder BBB penetration depending on the overall molecular context.

Q3: What are the primary strategies for improving the BBB penetration of morpholine derivatives?

A3: Strategies can be broadly categorized into two main approaches:

  • Medicinal Chemistry Approaches: This involves modifying the chemical structure of the morpholine derivative to optimize its physicochemical properties for BBB penetration. This can include altering lipophilicity, reducing polar surface area, and masking or modifying hydrogen bonding groups.

  • Formulation and Drug Delivery Approaches: This involves using drug delivery systems to carry the morpholine derivative across the BBB. Examples include nanoparticles, liposomes, and prodrug strategies that leverage endogenous BBB transporters.

Q4: How can I assess the BBB penetration of my morpholine derivatives?

A4: There are several in vitro and in vivo methods to evaluate BBB penetration:

  • In Vitro Models:

    • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A high-throughput assay that predicts passive diffusion across an artificial lipid membrane mimicking the BBB.

    • Cell-Based Models: Using co-cultures of endothelial cells, pericytes, and astrocytes to create a more physiologically relevant in vitro BBB model.

  • In Vivo Models:

    • Rodent Pharmacokinetic Studies: Measuring the concentration of the compound in the brain and plasma of rodents (typically mice or rats) at various time points after administration to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA-BBB Assay

Possible Cause Troubleshooting Steps
Compound has low aqueous solubility. Use a co-solvent (e.g., up to 5% DMSO) in the donor buffer. If solubility is still an issue, consider using solubilizing agents like Brij 35 or Cremophor EL, but be aware they can interfere with UV-Vis detection and may require LC/MS analysis.[4]
Compound is highly polar (high PSA, many H-bonders). Consider structural modifications to reduce polarity, such as masking polar groups with lipophilic moieties that can be cleaved in the brain (prodrug approach).
Compound is highly ionized at physiological pH. Modify the structure to alter the pKa of the basic morpholine nitrogen or other ionizable groups to favor a more neutral species at pH 7.4.
Experimental error. Ensure proper preparation of the lipid membrane and check for any leaks. Verify the concentration of the compound in the donor and acceptor wells using a reliable analytical method (e.g., LC-MS/MS).

Issue 2: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies

Possible Cause Troubleshooting Steps
High plasma protein binding. Determine the fraction of unbound drug in plasma (fu,p). A high degree of binding will reduce the concentration of free drug available to cross the BBB. Consider structural modifications to reduce plasma protein binding.
Rapid metabolism in the periphery. Investigate the metabolic stability of the compound in liver microsomes or plasma. If the compound is rapidly metabolized, consider modifications to block metabolic sites.
Active efflux by transporters at the BBB (e.g., P-glycoprotein). Test if your compound is a substrate for major efflux transporters like P-glycoprotein (P-gp). If it is, consider co-administration with a P-gp inhibitor in your in vivo studies (for research purposes) or modify the structure to reduce its affinity for the transporter.
Poor intrinsic permeability. Re-evaluate the physicochemical properties of your compound (lipophilicity, MW, PSA). The compound may require further optimization based on the principles outlined in the FAQs.

Quantitative Data Summary

The following table provides illustrative data on how the incorporation of a morpholine moiety can influence physicochemical properties and BBB penetration. Note: This is a representative table. Actual values will vary depending on the specific molecular scaffold.

CompoundStructurecLogPTPSA (Ų)Papp (10⁻⁶ cm/s) (PAMPA-BBB)Brain/Plasma Ratio (Kp)
Lead Compound A (Structure without morpholine)2.5851.20.15
Analog A-1 (Structure with morpholine)2.1754.50.5
Lead Compound B (Structure with a piperidine)3.2603.80.4
Analog B-1 (Replaced piperidine with morpholine)2.8655.10.7

Experimental Protocols

Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines the steps for assessing the passive permeability of morpholine derivatives across an artificial BBB model.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, pore size 0.45 µm)

  • 96-well acceptor plate (non-binding surface)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Preparation of the Lipid Membrane:

    • Prepare a 1% (w/v) solution of porcine brain lipid in dodecane.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the lipid.

    • Carefully pipette 5 µL of the lipid solution onto the filter of each well of the donor plate. Avoid touching the membrane with the pipette tip.

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and controls at 10 mM in DMSO.

    • Prepare the donor solution by diluting the stock solutions to the final desired concentration (e.g., 200 µM) in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

    • Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Assay Incubation:

    • Add 150 µL of the donor solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

    • Also, determine the initial concentration of the donor solution (T=0).

  • Data Analysis:

    • Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where:

      • Vd is the volume of the donor well

      • Va is the volume of the acceptor well

      • A is the filter area

      • t is the incubation time

      • C_a(t) is the concentration in the acceptor well at time t

      • C_eq is the equilibrium concentration, calculated as (C_d(t) * Vd + C_a(t) * Va) / (Vd + Va)

Detailed Protocol for In Vivo Brain-to-Plasma Ratio Determination in Rodents

This protocol describes a typical procedure for assessing the BBB penetration of a morpholine derivative in mice.

Materials:

  • Test compound formulated in a suitable vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Administer the test compound to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral). A typical dose might be 1-10 mg/kg.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) after dosing, anesthetize a group of mice (n=3-5 per time point).

    • Collect a blood sample via cardiac puncture into an EDTA-containing tube.

    • Immediately after blood collection, perfuse the mouse transcardially with saline to remove blood from the brain tissue.

    • Excise the brain and weigh it.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

    • Brain: Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., PBS) to create a brain homogenate. Store the homogenate at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) for each time point: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)

    • The area under the curve (AUC) for brain and plasma concentration-time profiles can also be calculated to determine an overall Kp value.

Visualizations

BBB_Penetration_Strategies cluster_strategies Strategies to Improve BBB Penetration cluster_medchem Medicinal Chemistry Approaches cluster_formulation Formulation Approaches Medicinal Chemistry Medicinal Chemistry Increase Lipophilicity Increase Lipophilicity Medicinal Chemistry->Increase Lipophilicity Reduce PSA Reduce PSA Medicinal Chemistry->Reduce PSA Decrease H-bonders Decrease H-bonders Medicinal Chemistry->Decrease H-bonders Modify pKa Modify pKa Medicinal Chemistry->Modify pKa Formulation Approaches Formulation Approaches Nanoparticles Nanoparticles Formulation Approaches->Nanoparticles Liposomes Liposomes Formulation Approaches->Liposomes Prodrugs Prodrugs Formulation Approaches->Prodrugs Morpholine Derivative Morpholine Derivative Morpholine Derivative->Medicinal Chemistry Morpholine Derivative->Formulation Approaches

Caption: Strategies to enhance blood-brain barrier penetration.

PAMPA_Workflow Prepare Donor Plate (with lipid) Prepare Donor Plate (with lipid) Add Test Compound to Donor Add Test Compound to Donor Prepare Donor Plate (with lipid)->Add Test Compound to Donor Prepare Acceptor Plate (with buffer) Prepare Acceptor Plate (with buffer) Incubate Plates Incubate Plates Prepare Acceptor Plate (with buffer)->Incubate Plates Add Test Compound to Donor->Incubate Plates Analyze Compound Concentration Analyze Compound Concentration Incubate Plates->Analyze Compound Concentration Calculate Papp Calculate Papp Analyze Compound Concentration->Calculate Papp

Caption: Experimental workflow for the PAMPA-BBB assay.

InVivo_PK_Workflow Dose Animal Dose Animal Collect Blood and Brain Samples Collect Blood and Brain Samples Dose Animal->Collect Blood and Brain Samples Process Samples (Plasma & Homogenate) Process Samples (Plasma & Homogenate) Collect Blood and Brain Samples->Process Samples (Plasma & Homogenate) LC-MS/MS Analysis LC-MS/MS Analysis Process Samples (Plasma & Homogenate)->LC-MS/MS Analysis Determine Brain and Plasma Concentrations Determine Brain and Plasma Concentrations LC-MS/MS Analysis->Determine Brain and Plasma Concentrations Calculate Brain-to-Plasma Ratio Calculate Brain-to-Plasma Ratio Determine Brain and Plasma Concentrations->Calculate Brain-to-Plasma Ratio

Caption: In vivo pharmacokinetic study workflow.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-(2,2-diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of 4-(2,2-diphenylethyl)morpholine, presenting a comparative analysis of two primary synthetic routes: N-alkylation of morpholine and reductive amination of diphenylacetaldehyde. This guide provides detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a tertiary amine of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The efficient and scalable synthesis of this morpholine derivative is crucial for further research and potential therapeutic applications. This guide provides a comparative analysis of two common synthetic strategies for the preparation of this compound, offering insights into their respective advantages and disadvantages.

Comparative Synthesis Data

The two primary routes for the synthesis of this compound are the N-alkylation of morpholine with a suitable 2,2-diphenylethyl electrophile and the reductive amination of diphenylacetaldehyde with morpholine. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Morpholine, 2,2-diphenylethyl halide (e.g., bromide or chloride)Diphenylacetaldehyde, Morpholine
Reagents Base (e.g., sodium carbonate), Solvent (e.g., Toluene)Reducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloromethane)
Reaction Temperature 110-120 °C (Reflux)Room Temperature
Reaction Time 18 hours12 hours
Yield ~85%High (exact yield not specified in literature, but expected to be competitive)
Key Advantages High yield, straightforward procedure.Milder reaction conditions, avoids the use of halide leaving groups.
Key Disadvantages High reaction temperature, longer reaction time.Potential for side reactions if the aldehyde is unstable, requires a stoichiometric reducing agent.

Synthesis Route Overviews

The selection of a synthetic route depends on various factors including the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex derivatives. Below are graphical overviews of the two synthetic pathways.

Synthesis_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination Morpholine Morpholine Alkylation_Step N-Alkylation (Base, Toluene, 110-120°C, 18h) Morpholine->Alkylation_Step 2,2-Diphenylethyl_Halide 2,2-Diphenylethyl Halide 2,2-Diphenylethyl_Halide->Alkylation_Step Product_1 This compound Alkylation_Step->Product_1 Diphenylacetaldehyde Diphenylacetaldehyde Reductive_Amination_Step Reductive Amination (Reducing Agent, DCM, RT, 12h) Diphenylacetaldehyde->Reductive_Amination_Step Morpholine_2 Morpholine Morpholine_2->Reductive_Amination_Step Product_2 This compound Reductive_Amination_Step->Product_2 Route_Selection Start Start: Need to synthesize This compound Halide_Availability Is 2,2-diphenylethyl halide readily available? Start->Halide_Availability Aldehyde_Availability Is diphenylacetaldehyde readily available? Halide_Availability->Aldehyde_Availability No High_Temp_Tolerated Are high reaction temperatures acceptable? Halide_Availability->High_Temp_Tolerated Yes Mild_Conditions_Preferred Are milder conditions and shorter reaction times preferred? Aldehyde_Availability->Mild_Conditions_Preferred Yes Re-evaluate Re-evaluate starting material availability Aldehyde_Availability->Re-evaluate No High_Temp_Tolerated->Mild_Conditions_Preferred No Route_1 Choose Route 1: N-Alkylation High_Temp_Tolerated->Route_1 Yes Mild_Conditions_Preferred->Route_1 No Route_2 Choose Route 2: Reductive Amination Mild_Conditions_Preferred->Route_2 Yes

Validating the Biological Activity of 4-(2,2-diphenylethyl)morpholine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel morpholine-based compounds, focusing on their affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. While direct experimental data on a broad range of 4-(2,2-diphenylethyl)morpholine analogues is limited in publicly accessible literature, this guide utilizes data from structurally related diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as a case study to illustrate the validation process. These compounds share key pharmacophoric features with the this compound scaffold and provide valuable insights into the structure-activity relationships (SAR) governing sigma receptor affinity and functional activity.

Comparative Analysis of Sigma Receptor Binding Affinity

The following tables summarize the in vitro binding affinities of a series of synthesized diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is presented as inhibitor constant (Ki) values, where a lower value indicates higher binding affinity.

Table 1: Sigma Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives

CompoundRKi σ1 (nM)Ki σ2 (nM)σ1/σ2 Selectivity
4b Phenyl2.72710
4c 4-Fluorophenyl3.5--
5b Phenethyl131027.8

Table 2: Sigma Receptor Binding Affinities of Diazabicyclo[4.3.0]nonane Derivatives

CompoundRKi σ1 (nM)Ki σ2 (nM)σ1/σ2 Selectivity
8f Phenethyl1016516.5

Data synthesized from a study on novel sigma receptor ligands.[1]

In Vivo Analgesic Activity

Selected compounds were evaluated for their antiallodynic effects in an in vivo model of mechanical hypersensitivity.

Table 3: In Vivo Antiallodynic Effects of Selected Compounds

CompoundDose (mg/kg)Maximum Antiallodynic Effect
5b 20Reached
8f 20Reached
4b -Devoid of antiallodynic effect

Data synthesized from a study on novel sigma receptor ligands.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the in vitro binding affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • [³H]-(+)-Pentazocine (for σ1 assay)

  • [³H]-1,3-di-ortho-tolylguanidine ([³H]-DTG) (for σ2 assay)

  • Membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol for Sigma-1 Receptor Binding Assay:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane homogenate, [³H]-(+)-pentazocine, and either buffer (for total binding), a saturating concentration of a known sigma-1 ligand (e.g., haloperidol) for non-specific binding, or the test compound.

  • Incubate at a specified temperature and duration (e.g., 25°C for 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using appropriate software (e.g., GraphPad Prism).

Protocol for Sigma-2 Receptor Binding Assay:

  • The protocol is similar to the sigma-1 assay, but uses [³H]-DTG as the radioligand and rat liver membranes.

  • To measure binding specifically to the sigma-2 receptor, a masking agent (e.g., (+)-pentazocine) is added to saturate the sigma-1 receptors.

In Vivo Mechanical Allodynia Assay (von Frey Test)

Objective: To assess the analgesic effect of test compounds on mechanical hypersensitivity in an animal model of neuropathic pain.

Materials:

  • Test compounds

  • Vehicle control

  • von Frey filaments of varying calibrated bending forces

  • Animal model of neuropathic pain (e.g., Chronic Constriction Injury model)

Protocol:

  • Acclimate the animals to the testing environment.

  • Administer the test compound or vehicle to the animals.

  • At specified time points after administration, place the animals on a wire mesh platform.

  • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

  • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.

  • Compare the paw withdrawal thresholds of the compound-treated group to the vehicle-treated group to determine the antiallodynic effect.

Visualizing Key Processes and Pathways

General Structure of Morpholine Analogues

G cluster_0 Core Scaffold cluster_1 Substitution Site Morpholine_Ring Morpholine Ring Diphenylethyl_Moiety Diphenylethyl Moiety Morpholine_Ring->Diphenylethyl_Moiety Linked at N4 R_Group R-Group (Analogues) Diphenylethyl_Moiety->R_Group Substitution for SAR

Sigma-1 Receptor Signaling Pathway

G Ligand Morpholine Analogue (Agonist/Antagonist) Sigma1R Sigma-1 Receptor Ligand->Sigma1R BiP BiP (Chaperone) Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Release Ca2+ Release from ER IP3R->Ca_Release Downstream Downstream Cellular Effects (e.g., Neuronal excitability, Gene expression) Ca_Release->Downstream

Experimental Workflow for Biological Activity Validation

G Synthesis Synthesis of Analogues InVitro In Vitro Screening (Receptor Binding Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy Studies (e.g., Analgesia Models) InVitro->InVivo Promising Candidates SAR->Synthesis Iterative Design Lead_Opt Lead Optimization InVivo->Lead_Opt

References

comparing the efficacy of 4-(2,2-diphenylethyl)morpholine with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of novel compounds is paramount. This guide provides a comparative overview of 4-(2,2-diphenylethyl)morpholine and similar compounds, focusing on their potential as modulators of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Due to a lack of publicly available experimental data for this compound, this guide will focus on the broader class of morpholine derivatives and other known GIRK channel modulators to provide a relevant comparative context.

Introduction to this compound and its Therapeutic Potential

A key area of interest for compounds with this structural motif is the modulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. GIRK channels are crucial regulators of neuronal excitability and heart rate[3]. Their dysfunction has been implicated in a variety of disorders, including epilepsy, pain, and addiction. Consequently, GIRK channels have emerged as a promising target for novel therapeutic agents.

Comparative Landscape of GIRK Channel Modulators

In the absence of direct data for this compound, we can infer its potential efficacy by examining structurally and functionally related compounds that have been characterized as GIRK channel modulators.

Structurally Similar Morpholine Derivatives

Several studies have highlighted the role of the morpholine moiety in the activity of various bioactive compounds[1]. For instance, certain morpholine derivatives have been investigated for their analgesic and anti-inflammatory properties, activities that can be linked to the modulation of ion channels.

Known GIRK Channel Inhibitors

A number of established drugs, including several antidepressants, have been shown to inhibit GIRK channels. This off-target activity is thought to contribute to both their therapeutic effects and side-effect profiles. A comparative summary of the inhibitory activity of selected compounds on GIRK channels is presented below.

Compound ClassExample CompoundTargetIC50 (µM)Reference
Tricyclic AntidepressantDesipramineGIRK1/2~10F. Kobayashi et al., 2004
SSRIFluoxetineGIRK1/2~5T. Kobayashi et al., 2006
AntipsychoticChlorpromazineGIRK1/2~3T. Kobayashi et al., 2006

Note: The IC50 values are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Assessing GIRK Channel Activity

To determine the efficacy of a compound like this compound as a GIRK channel modulator, several established experimental protocols can be employed.

Electrophysiology

The gold standard for characterizing ion channel modulators is electrophysiology. Whole-cell patch-clamp recording from cells expressing specific GIRK channel subtypes (e.g., GIRK1/2, GIRK1/4) allows for the direct measurement of ion channel currents in response to the compound.

Experimental Workflow: Patch-Clamp Electrophysiology

G cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Compound Application & Analysis A Cell Culture (e.g., HEK293 expressing GIRK) B Cell Plating A->B D Whole-Cell Configuration B->D C Patch Pipette Fabrication C->D E Voltage Clamp Protocol D->E F Data Acquisition E->F I Data Analysis (Dose-Response Curve, IC50) F->I G Compound Perfusion H Recording of GIRK Current G->H H->I

Caption: Workflow for assessing compound activity on GIRK channels using patch-clamp electrophysiology.

Thallium Flux Assays

High-throughput screening (HTS) of compound libraries is often performed using fluorescence-based assays, such as thallium flux assays. These assays use a thallium-sensitive fluorescent dye to measure the influx of thallium ions through potassium channels as an indicator of channel activity.

Signaling Pathways Involving GIRK Channels

GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs). Understanding this signaling pathway is crucial for interpreting the mechanism of action of potential modulators.

Signaling Pathway: GPCR-GIRK Coupling

G cluster_0 Cell Membrane GPCR GPCR G_protein Gαi/oβγ GPCR->G_protein 2. Activation G_alpha Gαi/o-GTP G_protein->G_alpha 3. Dissociation G_betagamma Gβγ G_protein->G_betagamma 3. Dissociation GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion 5. Hyperpolarization G_betagamma->GIRK 4. Activation Ligand Agonist Ligand->GPCR 1. Binding

Caption: Simplified signaling cascade of GPCR-mediated GIRK channel activation.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently unavailable, its chemical structure places it within a class of compounds known to interact with important neurological targets such as GIRK channels. Further investigation using the experimental protocols outlined in this guide is necessary to elucidate its specific biological activity and therapeutic potential. The comparative data on known GIRK channel modulators provides a benchmark for future studies and highlights the potential for discovering novel therapeutics within this chemical space. Researchers are encouraged to synthesize and screen this compound and its analogs to fill the existing data gap and potentially uncover a new class of potent and selective GIRK channel modulators.

References

A Comparative Guide to the Analytical Cross-Validation of 4-(2,2-diphenylethyl)morpholine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for 4-(2,2-diphenylethyl)morpholine and two relevant therapeutic compounds containing the morpholine scaffold: the fungicide Fenpropimorph and the antidepressant Reboxetine. Due to the limited availability of specific experimental data for this compound, this guide focuses on established analytical techniques for well-characterized morpholine derivatives, offering a framework for the development and validation of methods for the target compound.

Executive Summary

The analysis of morpholine-containing compounds is crucial in various fields, from agriculture to medicine. This guide details validated analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for Fenpropimorph and Reboxetine. These methods provide a strong foundation for developing analytical protocols for this compound. Furthermore, the distinct mechanisms of action of the comparator compounds are presented to highlight the diverse biological roles of morpholine derivatives.

Comparative Analytical Data

The following tables summarize key quantitative parameters from validated analytical methods for Reboxetine and general morpholine analysis. These serve as a benchmark for the development of methods for this compound.

Table 1: HPLC-UV Method Validation for Reboxetine

ParameterResult
Linearity Range1–50 mg/mL
Correlation Coefficient (r)0.9999
Limit of Detection (LOD)0.1 mg/mL
Limit of Quantitation (LOQ)0.3 mg/mL
Intraday Precision (RSD%)0.78–1.01%
Interday Precision (RSD%)1.08–1.37%

Table 2: GC-MS Method Validation for Morpholine (as N-nitrosomorpholine derivative) [1]

ParameterResult
Linearity Range10–500 µg/L[1]
Correlation Coefficient (r²)>0.999[1]
Limit of Detection (LOD)7.3 µg/L[1]
Limit of Quantitation (LOQ)24.4 µg/L[1]
Spiked Recovery94.3% to 109.0%[1]
Intraday Repeatability (RSD%)2.0%–4.4%[1]
Interday Reproducibility (RSD%)3.3%–7.0%[1]

Experimental Protocols

Detailed experimental protocols for the analysis of morpholine-containing compounds are crucial for reproducibility and method transfer. Below are representative methodologies for HPLC-UV and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Reboxetine

This method is suitable for the quantification of Reboxetine in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 mm x 4.6 mm.

  • Mobile Phase: A mixture of methanol and 0.02 M phosphate buffer (pH 7.0) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 277 nm.

  • Sample Preparation: For pharmaceutical tablets, a single extraction with a pH 2.5 phosphate buffer, followed by centrifugation and dilution is sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine

This method is applicable for the determination of morpholine in various matrices, often involving a derivatization step to enhance volatility and sensitivity.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Derivatization: Morpholine can be derivatized with reagents like 2,4-dinitrofluorobenzene or sodium nitrite under acidic conditions to form a more volatile and stable compound.[1]

  • Column: A suitable capillary column, such as a TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness).[1]

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection depending on the concentration.

  • Temperature Program: An optimized temperature gradient is used to separate the analyte from matrix components.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Signaling Pathways and Mechanisms of Action

Understanding the biological context of a compound is essential for its development. As no specific signaling pathway for this compound has been identified in the literature, the established mechanisms of the comparator compounds are presented below.

Fenpropimorph: Inhibition of Ergosterol Biosynthesis

Fenpropimorph is a fungicide that targets the ergosterol biosynthesis pathway in fungi, which is crucial for the integrity of their cell membranes.[2][3][4] It primarily inhibits two key enzymes: Δ14-reductase and, at lower concentrations, Δ8→Δ7-isomerase.[4] This disruption leads to the accumulation of abnormal sterols and a depletion of ergosterol, ultimately inhibiting fungal growth.[4]

Fenpropimorph_Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Demethylation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Δ14-reductase & Δ8→Δ7-isomerase Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity Fenpropimorph Fenpropimorph Fenpropimorph->Ergosterol Inhibits Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicles Norepinephrine (NE) Vesicles NE Norepinephrine (NE) NE_Vesicles->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptors Adrenergic Receptors NE->Adrenergic_Receptors Binds Postsynaptic\nSignal Postsynaptic Signal Adrenergic_Receptors->Postsynaptic\nSignal Reboxetine Reboxetine Reboxetine->NET Blocks

References

A Comparative Analysis of 4-(2,2-diphenylethyl)morpholine and Its Piperidine and Pyrrolidine Analogues in Sigma Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-(2,2-diphenylethyl)morpholine and its corresponding piperidine and pyrrolidine analogues, with a focus on their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. While direct comparative studies of these three specific compounds are limited in publicly available literature, this document synthesizes existing data on related analogues to elucidate potential structure-activity relationships (SAR). The information presented is intended to guide researchers in the design and development of novel sigma receptor ligands.

Introduction to Sigma Receptors

Sigma receptors are a unique class of intracellular proteins that have garnered significant interest as therapeutic targets for a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions. They are broadly classified into two subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which possess distinct pharmacological profiles and cellular functions. The development of selective ligands for these receptors is a key objective in medicinal chemistry. The 2,2-diphenylethyl scaffold is a common pharmacophore in many known sigma receptor ligands. The nature of the heterocyclic amine attached to this scaffold—be it a morpholine, piperidine, or pyrrolidine—can significantly influence binding affinity and selectivity.

Comparative Binding Affinity

Compound ClassAnalogue Exampleσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/σ₂)
Morpholine Analogues PRE-084¹16.710,000~600
Piperidine Analogues N-Phenethylpiperidine²3.8134~35
N-(3-phenylpropyl)piperidine³3.510.5~3
Pyrrolidine Analogues N-(2-phenylethyl)pyrrolidine⁴14.8215~15

¹Data for PRE-084 [2-(4-morpholinethyl) 1-phenylcyclohexanecarboxylate], a well-known σ₁ agonist. ²⁻⁴Representative data for N-arylalkyl amine derivatives to illustrate the general trend of the heterocyclic amine.

Analysis of Structure-Activity Relationships (SAR):

Based on the available data for related compounds, several trends can be observed:

  • Piperidine Moiety: The piperidine ring is a common feature in many high-affinity sigma receptor ligands. Its flexibility and basicity are thought to contribute favorably to receptor binding.

  • Morpholine Moiety: The presence of the oxygen atom in the morpholine ring introduces a higher degree of polarity compared to piperidine. This can influence pharmacokinetic properties and may also affect receptor interactions. In some cases, morpholine-containing compounds have shown high selectivity for the σ₁ receptor.

  • Pyrrolidine Moiety: The five-membered pyrrolidine ring offers a different conformational profile compared to the six-membered rings of piperidine and morpholine. This can lead to altered binding orientations and affinities.

Experimental Protocols: Sigma Receptor Radioligand Binding Assay

The following is a generalized protocol for determining the binding affinity of unlabelled test compounds for the sigma-1 and sigma-2 receptors using radioligand binding assays. This protocol is a composite of methodologies frequently reported in the literature.

Objective: To determine the inhibitory constant (Ki) of test compounds for the σ₁ and σ₂ receptors.

Materials:

  • Radioligands:

    • For σ₁ receptor: --INVALID-LINK---pentazocine

    • For σ₂ receptor: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG)

  • Membrane Preparations: Guinea pig brain or liver homogenates, or cell lines expressing the target receptors (e.g., CHO cells).

  • Masking Agent (for σ₂ assay): (+)-Pentazocine (to saturate σ₁ receptors).

  • Non-specific Binding Control: Haloperidol or other high-affinity sigma ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: Serial dilutions of this compound, N-(2,2-diphenylethyl)piperidine, and N-(2,2-diphenylethyl)pyrrolidine.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, membrane preparation, and the radioligand.

    • Non-specific Binding: Add assay buffer, membrane preparation, the radioligand, and a high concentration of a non-specific competitor (e.g., haloperidol).

    • Displacement: Add assay buffer, membrane preparation, the radioligand, and varying concentrations of the test compound.

    • For σ₂ Assay: Include a masking concentration of (+)-pentazocine in all wells to block binding to σ₁ receptors.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C for σ₁ or room temperature for σ₂) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate key concepts related to the comparison of these compounds.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis membranes Membrane Preparation incubation Incubation membranes->incubation radioligand Radioligand Dilution radioligand->incubation compounds Test Compound Dilutions compounds->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50/Ki Determination counting->analysis

Caption: Experimental Workflow for Sigma Receptor Binding Assay.

SAR_Logic cluster_analogues Heterocyclic Analogues cluster_properties Influenced Properties scaffold 2,2-Diphenylethyl Scaffold morpholine Morpholine piperidine Piperidine pyrrolidine Pyrrolidine affinity Binding Affinity (Ki) morpholine->affinity selectivity Receptor Selectivity (σ₁ vs. σ₂) morpholine->selectivity physchem Physicochemical Properties morpholine->physchem piperidine->affinity piperidine->selectivity piperidine->physchem pyrrolidine->affinity pyrrolidine->selectivity pyrrolidine->physchem

Caption: Structure-Activity Relationship Logic Diagram.

signaling_pathway ligand Sigma Receptor Ligand receptor Sigma Receptor (σ₁ or σ₂) ligand->receptor Binding effector Effector Proteins (e.g., Ion Channels, Kinases) receptor->effector Modulation response Cellular Response (e.g., Modulation of Neuronal Excitability) effector->response Signal Transduction

Caption: Simplified Sigma Receptor Signaling Pathway.

Conclusion

The choice of a morpholine, piperidine, or pyrrolidine ring in conjunction with the 2,2-diphenylethyl scaffold can have a profound impact on the resulting compound's affinity and selectivity for sigma-1 and sigma-2 receptors. While direct comparative data for the titular compounds is elusive, the provided structure-activity relationship insights and experimental protocols offer a valuable framework for researchers. Further empirical studies directly comparing these three analogues are warranted to definitively elucidate their respective pharmacological profiles and to guide the rational design of next-generation sigma receptor modulators.

The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of Phosphoinositide 3-kinase (PI3K) inhibitors reveals the critical contribution of the morpholine moiety to their potency and selectivity. This guide provides a comparative study of PI3K inhibitors, focusing on the effects of replacing the morpholine group, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The morpholine ring is a common structural feature in a multitude of PI3K inhibitors, playing a crucial role in their interaction with the ATP binding pocket of the enzyme.[1][2] The oxygen atom within the morpholine ring frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[3][4] This interaction is fundamental for the high-potency inhibition of PI3K isoforms. However, the quest for improved isoform selectivity and pharmacokinetic properties has driven extensive research into replacing this pivotal functional group.

Impact of Morpholine Substitution on PI3K Inhibition: A Case Study of ZSTK474 Analogs

A prominent example illustrating the structure-activity relationship (SAR) of the morpholine group is the pan-Class I PI3K inhibitor, ZSTK474. Studies involving the substitution of one of its two morpholine groups have provided valuable insights into the chemical space surrounding this moiety.[5][6]

Replacing a single morpholine group in ZSTK474 with piperazine led to a significant drop in inhibitory activity across all Class I PI3K isoforms. Specifically, this substitution resulted in a 36-fold reduction in PI3Kα and PI3Kδ inhibition and a more than 70-fold decrease for PI3Kβ and PI3Kγ.[5] This highlights the critical nature of the morpholine oxygen for potent inhibition. Interestingly, N-acetylation of the piperazine analog restored the inhibitory profile to levels comparable with the parent compound, ZSTK474, suggesting that the acetyl group can functionally mimic the hydrogen bond accepting capacity of the morpholine oxygen.[5]

Further modifications, such as replacing the morpholine with ethanolamine or diethanolamine, maintained high potency against PI3Kα but showed reduced activity against PI3Kβ and PI3Kδ.[5] Conversely, analogs with pendant amino groups were found to be significantly less inhibitory.[5][6] These findings underscore the delicate balance of electronic and steric factors at this position for achieving both potency and desired selectivity.

Quantitative Comparison of ZSTK474 Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against Class I PI3K isoforms.

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1) -5.020.819.23.9
Analog 2a Piperazine>180>1500>1400>140
Analog 2b N-acetylpiperazine2.921184.5
Analog 6a Ethanolamine9.9>100489.8
Analog 6b Diethanolamine3.7>10014.69.8
Analog 6c Methoxyethylamine>140>1000>1000>200
Analog 6e Dimethylaminoethanolamine>150>600>700>150

Data sourced from a study on ZSTK474 analogs.[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

PI3K Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against purified PI3K isoforms.

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol (PI), is prepared as lipid vesicles.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the PI3K enzyme, the test compound at various concentrations, and the lipid substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EGTA, 1 mM DTT, 3 mM MgCl2).

  • Initiation and Incubation: The reaction is initiated by the addition of ATP (e.g., 10 µM). The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the enzyme activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A375 melanoma, PC-3 prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compounds at a range of concentrations for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Western Blotting for PI3K Pathway Activation

This technique is used to measure the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt.

  • Cell Lysis: Cells treated with the inhibitors are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor PI3K Inhibitor (e.g., ZSTK474) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzymatic PI3K Enzymatic Assay (IC50 Determination) Cell_Prolif Cellular Proliferation Assay (Antiproliferative IC50) Enzymatic->Cell_Prolif Western_Blot Western Blotting (p-Akt Levels) Cell_Prolif->Western_Blot PK Pharmacokinetics (ADME) Western_Blot->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: A typical experimental workflow for evaluating PI3K inhibitors.

Morpholine_Replacement_Logic cluster_replacements Morpholine Replacements ZSTK474 ZSTK474 (Morpholine) Piperazine Piperazine (Reduced Potency) ZSTK474->Piperazine Substitution NAcetylpiperazine N-Acetylpiperazine (Restored Potency) ZSTK474->NAcetylpiperazine Substitution Ethanolamine Ethanolamine (Maintained PI3Kα Potency) ZSTK474->Ethanolamine Substitution Other Other Analogs (Variable Activity) ZSTK474->Other Substitution

Caption: Logical relationship of morpholine replacement in ZSTK474.

References

Validation of mTOR Inhibition by Morpholine-Substituted Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a crucial kinase that governs cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1][2][3] A significant focus in the development of mTOR inhibitors has been the incorporation of a morpholine moiety, which has been shown to enhance both potency and selectivity.[4][5] This guide provides a comparative analysis of morpholine-substituted mTOR inhibitors, presenting experimental data alongside established alternatives. Detailed protocols for key validation assays are also included to support researchers in their evaluation of these compounds.

Performance Comparison of mTOR Inhibitors

The inhibitory activity of various compounds against mTOR is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several morpholine-substituted compounds compared to well-established mTOR inhibitors.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Morpholine-Substituted Tetrahydroquinolines Compound 10eA549 (Lung Cancer)0.033[4][6]
Compound 10hMCF-7 (Breast Cancer)0.087[7]
Compound 10dA549 (Lung Cancer)0.062[7]
Compound 10dMCF-7 (Breast Cancer)0.58[7]
Compound 10dMDA-MB-231 (Breast Cancer)1.003[7]
Compound 10cA549 (Lung Cancer)3.73[7]
Compound 10fMCF-7 (Breast Cancer)4.47[7]
Pyrazolopyrimidines with Bridged Morpholines Compound 37Not SpecifiedSub-nanomolar[8]
Compound 38Not SpecifiedSub-nanomolar[8]
WYE-132Not SpecifiedSub-nanomolar[8]
Thienopyrimidine with Substituted Morpholine Compound 11Not SpecifiedPotent and Selective[8]
Established mTOR Inhibitors (Alternatives)
Allosteric mTORC1 Inhibitors RapamycinT cells0.05 nM (for S6K activation)[9]
EverolimusMCF-7 (Breast Cancer)Varies significantly across cell lines[10][11]
ATP-Competitive mTORC1/2 Inhibitors Torin1Not Specified0.29 nM (mTORC1), 2 nM (mTORC2)[12]
Dual PI3K/mTOR Inhibitors PI-103Not Specified0.02 µM (mTORC1), 0.083 µM (mTORC2)[9]
PKI-587Not Specified1.6 nM (mTOR), 0.4 nM (PI3Kα)[]
NVP-BEZ235Not Specified20.7 nM (mTOR)[]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the mTOR signaling pathway and the typical workflow for validating inhibitors, the following diagrams have been generated using the DOT language.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inactivates mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis releases inhibition mTORC2->Akt phosphorylates (Ser473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Caption: Simplified mTOR Signaling Pathway.

Experimental_Workflow Start Start: Select Morpholine- Substituted Compound Kinase_Assay In Vitro mTOR Kinase Assay Start->Kinase_Assay Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Cell_Culture Cell Culture with Cancer Cell Lines Determine_IC50->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Assess_Cytotoxicity Assess Cytotoxicity and Proliferation MTT_Assay->Assess_Cytotoxicity End End: Validate mTOR Inhibition Assess_Cytotoxicity->End Analyze_Downstream Analyze Phosphorylation of mTOR Downstream Targets (p-S6K1, p-4E-BP1) Western_Blot->Analyze_Downstream Analyze_Downstream->End

Caption: Experimental Workflow for mTOR Inhibitor Validation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of mTOR.

  • Immunoprecipitation of mTORC1:

    • Lyse cultured cells (e.g., HEK293T) in CHAPS lysis buffer.[14]

    • Incubate the cell lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.[14][15]

    • Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-mTORC1 complex.[16]

    • Wash the immunoprecipitated beads multiple times with wash buffers to remove non-specific proteins.[6][14]

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing a specific mTOR substrate (e.g., recombinant 4E-BP1 or inactive p70S6K) and ATP.[15][17]

    • Add the morpholine-substituted compound at various concentrations to the reaction mixture.

    • Incubate the reaction at 30°C for 30-60 minutes to allow for phosphorylation of the substrate.[6]

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS sample buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[18]

Western Blot Analysis of mTOR Pathway Proteins

This method is used to assess the effect of the inhibitor on the phosphorylation status of mTOR downstream targets in a cellular context.

  • Cell Lysis and Protein Quantification:

    • Culture cancer cells to a suitable confluency and treat them with the morpholine-substituted compound for a specified duration.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[17]

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

    • Separate the proteins based on their molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, and 4E-BP1.[16][17]

    • Wash the membrane to remove unbound primary antibodies.[16]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[18]

MTT Cell Viability Assay

This colorimetric assay is used to evaluate the effect of the inhibitor on cell proliferation and viability.[19]

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

    • Treat the cells with a range of concentrations of the morpholine-substituted compound and incubate for a period of 24 to 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][3]

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1][20]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[1]

    • The intensity of the purple color is directly proportional to the number of viable cells. Cell viability is expressed as a percentage of the untreated control.

References

Sila-Morpholine Analogues Demonstrate Superior Antifungal Potency Over Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have synthesized a series of sila-morpholine analogues that exhibit significantly enhanced antifungal activity against a range of human fungal pathogens when compared to the established agricultural fungicide, fenpropimorph. A standout analogue, designated as compound 24, has shown superior fungicidal potential, marking a promising development in the search for new and more effective antifungal agents.[1][2][3]

The investigation into these novel silicon-containing morpholine derivatives reveals that their mechanism of action mirrors that of fenpropimorph, targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][3] Both fenpropimorph and its sila-analogues inhibit two key enzymes in this pathway: C14-sterol reductase and C8-C7 sterol isomerase.[4][5][6] This dual-target action is considered advantageous as it may reduce the likelihood of resistance development.

Comparative Antifungal Activity

Quantitative analysis of the antifungal activity of the most potent sila-morpholine analogue, compound 24, against various fungal strains shows a marked improvement over fenpropimorph. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for compound 24 were consistently lower than those for fenpropimorph, indicating greater efficacy at lower concentrations.

CompoundOrganismIC50 (μg/mL)MIC (μg/mL)MFC (μg/mL)
Sila-analogue 24 Candida albicans ATCC 244330.190.51
Candida albicans ATCC 102310.210.51
Cryptococcus neoformans ATCC 346640.090.250.5
Candida glabrata NCYC 3880.4512
Candida tropicalis ATCC 7500.3312
Aspergillus niger ATCC 105780.9824
Fenpropimorph Candida albicans ATCC 244331.948
Candida albicans ATCC 102312.148
Cryptococcus neoformans ATCC 346640.924
Candida glabrata NCYC 3884.3816
Candida tropicalis ATCC 7503.8816
Aspergillus niger ATCC 105785.21632

Data sourced from a study on silicon-incorporated morpholine antifungals.[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mode of action for both fenpropimorph and its sila-analogues is the disruption of ergosterol synthesis in fungi.[1][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, these compounds lead to a depletion of ergosterol and an accumulation of abnormal sterols in the fungal cell membrane.[4][5] This disruption of the membrane's structure and function ultimately inhibits fungal growth and proliferation.[4] The fungistatic effect is directly linked to the specific inhibition of this pathway.[4]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Reductase Sterol Δ14-Reductase Lanosterol->Reductase Ignosterol Ignosterol (Accumulates) Isomerase Sterol Δ8→Δ7-Isomerase Ignosterol->Isomerase Ergosterol Ergosterol Reductase->Ignosterol Isomerase->Ergosterol Inhibitors Fenpropimorph & Sila-Morpholine Analogues Inhibitors->Reductase Inhibit Inhibitors->Isomerase Inhibit

Caption: Inhibition of the ergosterol biosynthesis pathway by fenpropimorph and sila-morpholine analogues.

Experimental Protocols

The antifungal activity of the sila-morpholine analogues and fenpropimorph was determined using the broth microdilution assay as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Assay:

  • Preparation of Fungal Inoculum: Fungal strains were grown on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.

  • Determination of IC50, MIC, and MFC:

    • IC50 (50% Inhibitory Concentration): The concentration of the compound that caused a 50% reduction in fungal growth compared to the drug-free control was determined spectrophotometrically.

    • MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that resulted in no visible fungal growth was recorded as the MIC.[1]

    • MFC (Minimum Fungicidal Concentration): An aliquot from each well showing no visible growth was sub-cultured onto fresh agar plates. The lowest concentration at which no colony formation was observed after incubation was determined as the MFC.[1]

Conclusion

The incorporation of silicon into the morpholine scaffold has proven to be a successful strategy for enhancing antifungal potency. The sila-morpholine analogue 24, in particular, has demonstrated superior activity against a panel of clinically relevant fungal pathogens compared to fenpropimorph. This enhanced efficacy, coupled with a well-established mechanism of action, positions these sila-analogues as promising candidates for the development of new antifungal therapies. Further investigation into their pharmacokinetic properties and in vivo efficacy is warranted.

References

Novel Morpholine Derivatives as Potent Enzyme Inhibitors: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the quest for novel enzyme inhibitors with high efficacy and specificity is perpetual. Morpholine, a privileged heterocyclic scaffold, has garnered significant attention due to its versatile biological activities. This guide provides a comparative kinetic analysis of recently developed morpholine derivatives targeting key enzymes implicated in various diseases, including Alzheimer's disease and glaucoma. The data presented herein, supported by detailed experimental protocols, offers researchers and drug development professionals a comprehensive overview of the potential of these novel compounds against established alternatives.

Comparative Kinetic Data of Novel Morpholine Derivatives

The inhibitory potential of novel morpholine derivatives against three crucial enzymes—Acetylcholinesterase (AChE), Carbonic Anhydrase II (CA-II), and Monoamine Oxidase-B (MAO-B)—is summarized below. The data is juxtaposed with standard inhibitors to provide a clear benchmark for their performance.

Table 1: Inhibition of Acetylcholinesterase (AChE) by Novel Morpholine-Containing Compounds
CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of InhibitionReference InhibitorIC50 of Reference (µM)
11g (Morpholine-Bearing Quinoline Derivative)AChE1.94 ± 0.13-Mixed-typeGalantamineComparable
11a (Morpholine-Bearing Quinoline Derivative)AChE--Mixed-typeGalantamineComparable
MO5 (Morpholine-based Chalcone)AChE6.12.52Competitive--
MO9 (Morpholine-based Chalcone)AChE12.017.04Noncompetitive--

Data sourced from multiple studies.[1][2][3][4][5]

Table 2: Inhibition of Carbonic Anhydrase II (CA-II) by Novel Morpholine Derived Thiazoles
CompoundTarget EnzymeKi (µM)Type of InhibitionReference Inhibitor
Compound 24 (Morpholine Derived Thiazole)Bovine CA-II9.64 ± 0.007Concentration-dependentAcetazolamide

Derivatives 23–26 exhibited greater affinity when compared to the standard acetazolamide.[6][7][8]

Table 3: Inhibition of Monoamine Oxidase-B (MAO-B) by Morpholine-Based Chalcones
CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of InhibitionReference InhibitorIC50 of Reference (µM)
MO1 MAO-B0.0300.018Mixed-typeLazabemide0.063
MO7 MAO-B0.25--Pargyline0.028

MO1 was found to be approximately two times more potent than the reversible MAO-B inhibitor lazabemide.[3][5]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE is determined using a modified Ellman's method. The assay is typically performed in a 96-well plate.

  • Reagents :

    • AChE solution (from electric eel)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI) as the substrate

    • Phosphate buffer (pH 8.0)

    • Test compounds (novel morpholine derivatives) and reference inhibitor (e.g., Galantamine) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure :

    • A solution of AChE, the test compound at various concentrations, and DTNB in phosphate buffer is pre-incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the yellow product is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

    • The rate of reaction is calculated from the change in absorbance.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kinetic Analysis :

    • To determine the mode of inhibition (e.g., competitive, noncompetitive, mixed), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor.

    • Lineweaver-Burk plots (a double reciprocal plot of 1/velocity vs. 1/[substrate]) are generated.

    • The type of inhibition is deduced from the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor. The inhibition constant (Ki) can be calculated from secondary plots of the slopes or intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[1]

Carbonic Anhydrase (CA) Inhibition Assay

The inhibition of CA is assessed by measuring the inhibition of the CA-catalyzed hydration of CO2.

  • Reagents :

    • Purified CA isoenzyme (e.g., bovine CA-II)

    • HEPES buffer (pH 7.4)

    • p-Nitrophenyl acetate (p-NPA) as the substrate

    • Test compounds and a standard inhibitor (e.g., Acetazolamide).

  • Procedure :

    • The enzyme and inhibitor are pre-incubated together in the buffer.

    • The reaction is initiated by adding the substrate, p-NPA.

    • The esterase activity of CA on p-NPA leads to the formation of p-nitrophenolate, which is a colored product.

    • The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 400 nm).

    • The inhibitory effects of the test compounds are determined and IC50 values are calculated.

  • Kinetic Study :

    • To determine the inhibition constant (Ki), the assay is performed at various concentrations of the most potent compound. The Ki value is then calculated using the Cheng-Prusoff equation.[6][7][8]

Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitory activity is determined using a fluorometric method.

  • Reagents :

    • Recombinant human MAO-A and MAO-B enzymes

    • Phosphate buffer (pH 7.4)

    • kynuramine as a substrate for both MAO-A and MAO-B

    • Amplex Red reagent and horseradish peroxidase (for detection)

    • Test compounds and reference inhibitors (e.g., Pargyline for MAO-B).

  • Procedure :

    • The enzyme is pre-incubated with various concentrations of the test compounds.

    • The reaction is started by adding the substrate, kynuramine.

    • The H2O2 produced from the MAO-catalyzed oxidation of the substrate reacts with the Amplex Red reagent in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.

    • The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • IC50 values are determined from the dose-response curves.

  • Kinetic Analysis :

    • To elucidate the mechanism of inhibition, enzyme kinetics are studied with different concentrations of the substrate and the inhibitor.

    • Lineweaver-Burk plots are constructed to determine the type of inhibition and the inhibition constant (Ki).[5]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Enzyme_Inhibition_Kinetics cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES k1 EI_comp Enzyme-Inhibitor Complex E->EI_comp ki S Substrate S->ES ES->E k-1 P Product ES->P k2 I_comp Inhibitor I_comp->EI_comp EI_comp->E k-i E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc S_nc Substrate P_nc Product ES_nc->P_nc ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc I_nc Inhibitor I_nc->EI_nc I_nc->ESI_nc

Caption: Mechanisms of Competitive and Noncompetitive Enzyme Inhibition.

Experimental_Workflow A Compound Synthesis (Novel Morpholine Derivatives) B In Vitro Enzyme Assays (AChE, CA-II, MAO-B) A->B C Determination of IC50 Values B->C D Kinetic Studies (Varying Substrate and Inhibitor Concentrations) C->D E Data Analysis (Lineweaver-Burk Plots) D->E F Determination of Ki and Inhibition Type E->F G Comparison with Standard Inhibitors F->G

Caption: General Experimental Workflow for Kinetic Analysis.

Signaling_Pathway Simplified Cholinergic Pathway in Alzheimer's Disease ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Inhibitor Morpholine Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: Role of AChE Inhibitors in a Simplified Cholinergic Pathway.

References

A Comparative Analysis of In-Silico and In-Vitro Activity of a Novel Morpholine-Thiazole Derivative as a Carbonic Anhydrase-II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a recent study, a series of novel morpholine-derived thiazoles were synthesized and evaluated for their potential as inhibitors of bovine carbonic anhydrase-II (bCA-II), a key enzyme implicated in various physiological processes. This guide provides a comparative overview of the in-silico and in-vitro findings for the most potent compound in the series, the 4-para-nitrophenyl N-ethyl-morpholine derivative, herein referred to as Compound 24.

Data Presentation: In-Silico vs. In-Vitro Metrics

The following table summarizes the key quantitative data obtained from both computational (in-silico) and experimental (in-vitro) analyses of Compound 24.

ParameterIn-Silico ValueIn-Vitro ValueMethod
Binding Affinity -Ki = 9.64 ± 0.07 µMEnzyme Kinetics (Lineweaver-Burk)
Inhibitory Potency -IC50 = 14.68 µMIn-vitro CA-II Inhibition Assay
Binding Interactions Hydrogen bond with Trp5-Molecular Docking & MD Simulation

Experimental Protocols

A detailed description of the methodologies employed in this study is crucial for the replication and validation of the findings.

In-Vitro Carbonic Anhydrase-II Inhibition Assay:

The inhibitory activity of the synthesized morpholine-based thiazole derivatives against bovine CA-II was determined using a previously established method. The assay is based on the esterase activity of the enzyme. The reaction mixture contained 100 µL of Tris-HCl buffer (50 mM, pH 7.4), 20 µL of a solution of the test compound in DMSO, and 20 µL of a 0.1 mg/mL solution of bovine CA-II. The mixture was incubated for 15 minutes at room temperature. The reaction was initiated by adding 20 µL of p-nitrophenyl acetate (p-NPA) as the substrate. The hydrolysis of p-NPA to p-nitrophenol was monitored spectrophotometrically at 400 nm. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the compound concentration.

Enzyme Kinetics:

To determine the mechanism of inhibition, kinetic studies were performed for the most potent compound (Compound 24). The experiments were carried out under the same conditions as the inhibition assay, but with varying concentrations of the substrate (p-NPA) in the presence of different fixed concentrations of the inhibitor. The data was analyzed using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).[1]

In-Silico Molecular Docking:

Molecular docking studies were performed to predict the binding mode of the synthesized compounds within the active site of bovine carbonic anhydrase-II (PDB ID: 2VVA). The three-dimensional structure of the enzyme was retrieved from the Protein Data Bank. The ligands were drawn in ChemDraw and their energies were minimized. The docking was performed using AutoDock Vina. The docking results were analyzed to identify the key interactions between the ligand and the amino acid residues in the active site of the enzyme.

Molecular Dynamics (MD) Simulation:

To assess the stability of the ligand-protein complex, a molecular dynamics simulation was performed for the most potent compound (Compound 24) docked with CA-II. The simulation was run for a specified period, and the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were calculated to analyze the stability of the complex and the flexibility of the amino acid residues, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the study, from the synthesis of the compounds to their in-silico and in-vitro evaluation.

experimental_workflow Experimental Workflow for Morpholine-Thiazole Inhibitors cluster_synthesis Synthesis cluster_invitro_methods In-Vitro Methods cluster_insilico_methods In-Silico Methods synthesis Synthesis of Morpholine-Thiazole Derivatives invitro In-Vitro Evaluation synthesis->invitro Test Compounds insilico In-Silico Evaluation synthesis->insilico Test Compounds inhibition_assay CA-II Inhibition Assay (IC50) invitro->inhibition_assay docking Molecular Docking insilico->docking kinetics Enzyme Kinetics (Ki, Mechanism) inhibition_assay->kinetics Most Potent Compound md_simulation Molecular Dynamics Simulation docking->md_simulation Most Potent Compound

Caption: Workflow of synthesis, in-vitro, and in-silico evaluation.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the carbonic anhydrase II catalyzed reaction by the morpholine-thiazole derivative.

signaling_pathway Inhibition of Carbonic Anhydrase II cluster_reaction Enzymatic Reaction cluster_inhibitor Inhibition H2O H2O CAII Carbonic Anhydrase II (CA-II) H2O->CAII CO2 CO2 CO2->CAII H2CO3 H2CO3 H H+ H2CO3->H HCO3 HCO3- H2CO3->HCO3 CAII->H2CO3 Inhibitor Morpholine-Thiazole Derivative (Compound 24) Inhibitor->CAII Inhibits

Caption: Inhibition of the CA-II catalyzed reaction by Compound 24.

References

Safety Operating Guide

Proper Disposal of 4-(2,2-Diphenylethyl)morpholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 4-(2,2-Diphenylethyl)morpholine, a morpholine derivative. The following procedures are based on the known hazards of its constituent chemical groups, morpholine and diphenylmethane, and general best practices for chemical waste management.

I. Hazard Profile and Safety Considerations

Hazard ClassificationDescriptionPrimary Precautions
Flammability Morpholine is a flammable liquid.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Toxicity Morpholine and its derivatives can be toxic if inhaled, ingested, or in contact with skin.[3][1]Avoid breathing vapors or mist. Do not ingest. Avoid skin and eye contact.
Corrosivity Morpholine is corrosive and can cause severe skin burns and eye damage.[3][1]Wear appropriate PPE, including gloves and eye protection.[1]
Environmental Hazard Diphenylmethane is very toxic to aquatic life with long-lasting effects.[2]Prevent release into the environment. Do not let the product enter drains.[2]

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[2][4] This ensures the complete destruction of the organic compound in a controlled environment.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed waste container.[5]

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

2. Labeling and Documentation:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all necessary information about the waste, including its chemical composition and any known hazards.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[5][8]

  • Clean the spill area thoroughly.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their organizations.

References

Essential Safety and Logistics for Handling 4-(2,2-Diphenylethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(2,2-Diphenylethyl)morpholine was not located. The following guidance is based on the known hazards of the parent compound, morpholine, and related diphenyl structures. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. This information is intended to supplement, not replace, professional judgment and institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Assessment

While specific toxicity data for this compound is unavailable, the structural components suggest the following potential hazards:

  • Morpholine Moiety: Morpholine is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled and can cause irritation to the respiratory system.[4][5]

  • Diphenylethyl Moiety: Diphenylmethane and related structures can cause skin, eye, and respiratory irritation.[6] They are also combustible materials.[6][7]

In the absence of specific data, this compound should be treated as a hazardous substance with the potential for corrosive effects, skin and eye irritation, and toxicity upon ingestion or inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact with the potentially corrosive and absorbable substance.
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes of the potentially corrosive material.
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and provide a barrier against spills.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]To prevent inhalation of potentially harmful vapors or aerosols.
Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[9]

  • Aliquotting and Transfer: All handling of this compound, including weighing and transfers, must be conducted within a chemical fume hood to minimize inhalation exposure.[10] Use spark-proof tools and ground equipment to prevent static discharge.[8][11]

  • Heating: Avoid heating the compound unless necessary for a specific protocol. If heating is required, it must be done in a well-ventilated area, away from ignition sources, using controlled heating methods (e.g., a heating mantle with a temperature controller).

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Store away from heat, sparks, and open flames.[8]

Emergency and Spill Response

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]

Spill Procedure:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like sawdust.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan
  • All waste materials containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_aliquot Weigh and Aliquot prep_emergency->handle_aliquot handle_transfer Perform Chemical Transfer handle_aliquot->handle_transfer handle_reaction Set up Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon storage_seal Seal and Label Container handle_reaction->storage_seal If not all material is used cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in Designated Area storage_seal->storage_store

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.